Maleate
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H2O4-2 |
|---|---|
Molecular Weight |
114.06 g/mol |
IUPAC Name |
(Z)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2/b2-1- |
InChI Key |
VZCYOOQTPOCHFL-UPHRSURJSA-L |
SMILES |
C(=CC(=O)[O-])C(=O)[O-] |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)[O-] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-] |
Synonyms |
hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Dimethyl Maleate for Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of dimethyl maleate, a versatile reagent in organic synthesis. Detailed experimental protocols for its synthesis and key reactions are presented, alongside critical data organized for practical application in research and development.
Physicochemical Properties
Dimethyl this compound is a colorless, oily liquid with a mild, characteristic odor.[1][2] Its fundamental physical and chemical characteristics are crucial for its application in synthesis, influencing reaction kinetics, solvent selection, and purification methods.
Identification and General Properties
| Property | Value | Reference |
| IUPAC Name | Dimethyl (2Z)-but-2-enedioate | [2] |
| Synonyms | Maleic acid dimethyl ester, Methyl this compound | [2] |
| CAS Number | 624-48-6 | [2] |
| Molecular Formula | C₆H₈O₄ | [2] |
| Molecular Weight | 144.13 g/mol | [2] |
| Appearance | Clear, colorless, oily liquid | [2] |
Thermal and Physical Properties
| Property | Value | Reference |
| Melting Point | -17 °C (1 °F; 256 K) | [2] |
| Boiling Point | 204 to 207 °C (399 to 405 °F; 477 to 480 K) | [2] |
| Density | 1.15 g/cm³ | [2] |
| Flash Point | 95 °C (203 °F; 368 K) | [2] |
Solubility and Spectroscopic Data
| Property | Value | Reference |
| Solubility in water | Slightly soluble | [2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.26 (s, 2H), 3.79 (s, 6H) | [3] |
| ¹³C NMR | Data available | [4] |
| Infrared (IR) Spectroscopy | Data available | [5] |
| Mass Spectrometry (MS) | Data available | [6] |
Synthesis of Dimethyl this compound
Dimethyl this compound is commonly synthesized via the Fischer esterification of maleic anhydride (B1165640) or maleic acid with methanol (B129727), using an acid catalyst such as sulfuric acid.[2][7]
Reaction Scheme
Caption: Synthesis of Dimethyl this compound from Maleic Anhydride.
Experimental Protocol: Esterification of Maleic Acid
Materials:
-
Maleic acid (25.0 g, 216 mmol)
-
Methanol (250 mL)
-
Concentrated sulfuric acid (2.5 mL)
-
Ethyl acetate (B1210297) (100 mL)
-
Saturated sodium bicarbonate solution (40 mL)
-
Deionized water (20 mL)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve maleic acid in methanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid dropwise to the solution.
-
Reflux the mixture at 75 °C for 16 hours.
-
Remove the methanol using a rotary evaporator.
-
Add ethyl acetate to the residue and transfer the solution to a separatory funnel.
-
Wash the organic layer twice with saturated sodium bicarbonate solution and then once with deionized water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by distillation at 140 °C (190 mbar) to yield a clear, colorless, oily liquid (30.0 g, 97% yield).[3]
Key Reactions in Synthesis
Dimethyl this compound is a valuable substrate in various organic reactions, primarily due to its electrophilic carbon-carbon double bond, which is activated by two electron-withdrawing ester groups.
Diels-Alder Reaction
As a dienophile, dimethyl this compound readily participates in [4+2] cycloaddition reactions with conjugated dienes. The reaction with cyclopentadiene (B3395910) is a classic example.
Caption: Diels-Alder Reaction of Dimethyl this compound.
Materials:
-
Dimethyl this compound
-
Freshly cracked cyclopentadiene
-
Ethyl acetate
Procedure:
-
In a reaction tube, dissolve dimethyl this compound in ethyl acetate.
-
Add hexane to the solution.
-
Add freshly prepared cyclopentadiene to the mixture.
-
Allow the reaction to proceed at room temperature. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the crystalline product by filtration.
Michael Addition
The electron-poor double bond of dimethyl this compound makes it an excellent Michael acceptor for the conjugate addition of various nucleophiles, such as amines (aza-Michael addition).
Caption: Aza-Michael Addition to Dimethyl this compound.
Materials:
-
Dimethyl this compound (1.0 equivalent)
-
Amine (e.g., cyclohexylamine, 1.0-1.2 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask, add dimethyl this compound.
-
With stirring, add the amine dropwise at room temperature. Note that the reaction can be exothermic.
-
Continue stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Once the reaction is complete, the product can often be used without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography.
Experimental Workflow and Reactivity Considerations
The successful application of dimethyl this compound in synthesis requires careful consideration of its reactivity, which is primarily governed by steric and electronic factors.
General Experimental Workflow
Caption: General Experimental Workflow for Dimethyl this compound Reactions.
Factors Influencing Reactivity
The reactivity of dimethyl this compound is significantly influenced by steric hindrance. Compared to its diethyl counterpart, the smaller methyl groups of dimethyl this compound result in a less sterically hindered electrophilic double bond. This generally leads to higher reaction rates in transformations like Michael additions and Diels-Alder reactions.[5]
Safety and Handling
Dimethyl this compound is considered hazardous.[8] It is crucial to handle it with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.[8] In case of contact with skin or eyes, rinse immediately with plenty of water.[9] Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, bases, and oxidizing agents.[1][8]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl this compound | SIELC Technologies [sielc.com]
- 5. Dimethyl this compound(624-48-6) IR Spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl this compound(624-48-6) 13C NMR spectrum [chemicalbook.com]
- 8. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl malate, TMS derivative [webbook.nist.gov]
synthesis and characterization of novel maleate esters
An In-depth Technical Guide on the Synthesis and Characterization of Novel Maleate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleic acid esters are diesters of maleic acid, compounds of significant interest across various scientific disciplines, including polymer chemistry, organic synthesis, and pharmaceutical sciences.[1] These esters are typically colorless liquids with characteristic ester-like odors and are soluble in many organic solvents, though their solubility in water is generally low.[1] Their utility stems from the presence of an olefinic double bond, making them suitable for addition reactions like the Diels-Alder reaction and hydrogenation, which can yield valuable intermediates such as succinic acid derivatives.[2] In the pharmaceutical realm, a primary application involves the formation of this compound salts with amine-containing active pharmaceutical ingredients (APIs) to enhance critical properties like solubility, stability, and bioavailability.[1] This guide provides a comprehensive overview of the synthesis, characterization, and applications of novel this compound esters.
Synthesis of this compound Esters
The most prevalent and efficient method for synthesizing this compound esters is the Fischer esterification of maleic anhydride (B1165640) or maleic acid with a corresponding alcohol, a reaction typically catalyzed by a strong acid.[1][3] The process is a reversible equilibrium reaction where water is produced as a byproduct; therefore, its removal is crucial to drive the reaction towards the formation of the ester, in accordance with Le Châtelier's principle.[3][4]
The synthesis generally proceeds in two steps: a rapid, often uncatalyzed, ring-opening of maleic anhydride by the alcohol to form a monoalkyl this compound, followed by a slower, acid-catalyzed second esterification to yield the dialkyl this compound.[5][6][7]
Catalysis
The choice of catalyst is critical to the efficiency of this compound ester synthesis, involving a trade-off between reaction efficiency, cost, reusability, and environmental impact.[8]
-
Homogeneous Acid Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used.[1][3]
-
Solid Acid Catalysts: Heterogeneous catalysts such as acid zeolites and ion-exchange resins (e.g., Indion 730) offer advantages in terms of catalyst recovery and reusability.[8][9][10] For instance, acid zeolite has been reported to achieve a conversion rate of over 99.5% in the synthesis of diethyl this compound.[8]
-
Ionic Liquids: These have been explored as catalysts, achieving high conversion rates under relatively mild conditions.[8]
The following table summarizes the performance of different catalysts in this compound ester synthesis.
Table 1: Comparative Data for Catalysts in this compound Ester Synthesis
| Catalyst Type | Specific Catalyst | Reactants | Temperature (°C) | Time (h) | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| Solid Acid | Mg-β Zeolite | Maleic Anhydride, Methanol (B129727) | 110 | 12 | 93.74% Yield | [11] |
| Solid Acid | Fe-β Zeolite | Maleic Anhydride, Methanol | 110 | 12 | 91.91% Yield | [11] |
| Solid Acid | Acid Zeolite | Maleic Anhydride, Ethanol | Reflux | ~2 | >99.5% Conversion | [8][9] |
| Ion-Exchange Resin | Indion 730 | Maleic Acid, Ethanol | 80 | ~6 | ~85% Conversion | [10] |
| Ionic Liquid | 1-propylsulfonic acid-3-methylimidazole hydrogen sulfate (B86663) | Maleic Anhydride, Ethanol | 120 | 1 | 97.87% Conversion |[8] |
Characterization of this compound Esters
The structure and purity of synthesized this compound esters are confirmed using a combination of spectroscopic and physical methods.[1]
-
Spectroscopic Methods:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify functional groups. The characteristic ester peak from the C=O group stretch is observed around 1735 cm⁻¹, while the C-O-C stretching from esters appears as a sharp peak around 1150 cm⁻¹.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the ester.[12]
-
-
Physical Methods:
-
Chromatographic Methods:
Physicochemical Properties
The physical properties of this compound esters, such as boiling point and density, generally increase with the molecular weight of the alcohol substituent.[1]
Table 2: Physicochemical Properties of Common this compound Esters
| Property | Dimethyl this compound | Diethyl this compound | Dibutyl this compound |
|---|---|---|---|
| Molecular Formula | C₆H₈O₄[14] | C₈H₁₂O₄[15] | C₁₂H₂₀O₄[2] |
| Molar Mass ( g/mol ) | 144.12[14] | 172.18[15] | 228.28 |
| Appearance | Clear colorless liquid[14] | Colorless liquid[15] | Clear, colorless liquid[2] |
| Boiling Point (°C) | 205 | 225[3] | 280 |
| Density (g/cm³) | 1.151 | 1.066 | 0.994 |
| Water Solubility | 7.6 g/100 mL | Slightly miscible | Slightly miscible[2] |
Data compiled from references 1, 4, 5, 10, and 20.
Visualizing Workflows and Pathways
Caption: General workflow for the synthesis and characterization of this compound esters.[1]
Caption: Formation of a this compound salt to improve drug properties.[1]
Experimental Protocols
Protocol 1: General Synthesis of Dialkyl Maleates via Fischer Esterification
This protocol describes a general procedure for synthesizing dialkyl maleates from maleic anhydride and an alcohol.[1]
Materials:
-
Maleic Anhydride
-
Alcohol (e.g., methanol, ethanol, n-butanol)
-
Acid Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)[1]
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (recommended for water removal)[3]
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap, dissolve maleic anhydride in an excess of the desired alcohol (e.g., a 1:4 molar ratio of anhydride to alcohol).[1][3]
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (approximately 1-2% by weight of the maleic anhydride).[1]
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion.[3] Continue refluxing until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. If a solvent like toluene (B28343) was used with the Dean-Stark trap, dilute the mixture with an organic solvent like diethyl ether.
-
Neutralization: Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[3]
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[3]
-
Solvent Removal: Filter off the drying agent and remove the solvent and excess alcohol using a rotary evaporator.[3]
-
Purification: Purify the crude ester by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure.[1][3]
-
Characterization: Confirm the structure and purity of the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]
Protocol 2: Characterization by Melting Point (Capillary Method)
This protocol is for determining the melting point of solid this compound ester derivatives, a key indicator of purity.[13]
Materials:
-
Dry, purified solid this compound ester
-
Capillary tubes (sealed at one end)
Equipment:
-
Calibrated digital melting point apparatus or a Thiele tube
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry, purified this compound ester.
-
Packing: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Measurement: Place the capillary tube in the melting point apparatus.
-
Heating: Heat rapidly to about 15-20 °C below the expected melting point.
-
Determination: Slow the heating rate to 1-2 °C per minute. Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow melting range typically indicates high purity.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. celanese.com [celanese.com]
- 3. benchchem.com [benchchem.com]
- 4. EP1678117B1 - Process for the production of dimethyl this compound - Google Patents [patents.google.com]
- 5. CN87105388A - Process for preparing dialkyl maleates - Google Patents [patents.google.com]
- 6. CN110776418A - Method for preparing maleic acid ester by catalyzing maleic anhydride with ionic liquid - Google Patents [patents.google.com]
- 7. CN101314564A - Preparation of maleic acid di-methyl ester - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. CN105399623A - Diethyl this compound preparation method - Google Patents [patents.google.com]
- 10. ijcea.org [ijcea.org]
- 11. A new process for the synthesis of dimethyl this compound:III esterification of methanol and maleic anhydride catalized by Mg-β and Fe-β zeolites | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Dimethyl this compound | C6H8O4 | CID 5271565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Diethyl this compound - Wikipedia [en.wikipedia.org]
The Dual Role of Maleate in Pharmaceuticals: An In-depth Examination of the Mechanism of Action of Maleate-Containing Drugs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maleate, a common counter-ion in the pharmaceutical industry, is primarily utilized to enhance the solubility, stability, and bioavailability of basic drug compounds. While the therapeutic activity of this compound-containing drugs is overwhelmingly attributed to the active pharmaceutical ingredient (API), the this compound moiety itself is not inert and can exhibit biological effects at high concentrations. This technical guide provides a comprehensive analysis of the mechanism of action of several prominent this compound-containing drugs, detailing the pharmacology of the active molecule and exploring the in vivo fate and potential biological relevance of the this compound counter-ion. Quantitative data on drug-target interactions are presented, alongside detailed experimental protocols for their determination, and key signaling pathways are visualized to offer a complete picture for the research and drug development professional.
The Role of this compound in Drug Formulation
Maleic acid is a dicarboxylic acid that is frequently used to form salts with basic drugs. This salt formation is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug, such as:
-
Enhanced Solubility: Many basic drugs have poor water solubility, which can limit their absorption and bioavailability. Forming a this compound salt can significantly increase aqueous solubility.
-
Improved Stability: The crystalline salt form of a drug is often more stable than the free base, leading to a longer shelf life and more reliable dosage forms.
-
Modified Dissolution Rate: The choice of a specific salt form can be used to modulate the dissolution rate of a drug, which can be important for controlling its pharmacokinetic profile.
In vivo, this compound salts of drugs are expected to readily dissociate in the physiological environment of the body, releasing the active drug and maleic acid. The general consensus is that at the therapeutic doses of most this compound-containing drugs, the concentration of the this compound anion is too low to exert a significant independent pharmacological or toxicological effect.
In Vivo Fate and Biological Activity of the this compound Moiety
Following oral administration, maleic acid is readily absorbed and metabolized. Pharmacokinetic studies in rats have shown that maleic acid has a relatively short half-life in the blood, indicating rapid elimination. The area under the concentration-time curve (AUC) for maleic acid is significantly higher in the kidney cortex compared to the blood, suggesting some accumulation in the kidneys.
At high, non-therapeutic concentrations, maleic acid can induce nephrotoxicity, characterized by a Fanconi-like syndrome. The mechanism of this toxicity is thought to involve the impairment of cellular energy metabolism. Specifically, maleic acid can inhibit substrate-level phosphorylation in kidney mitochondria and interfere with succinyl-CoA metabolism. It is important to emphasize that these toxic effects are observed at concentrations far exceeding those achieved from typical therapeutic doses of this compound-containing drugs.
Mechanism of Action of Key this compound-Containing Drugs
The following sections detail the mechanism of action of several widely used this compound-containing drugs. The therapeutic effects described are attributed to the active drug molecule, not the this compound counter-ion.
Antihistamines: Chlorpheniramine this compound and Pheniramine (B192746) this compound
Mechanism of Action: Chlorpheniramine and pheniramine are first-generation antihistamines that act as inverse agonists at the histamine (B1213489) H1 receptor.[1][2] Histamine, a key mediator of allergic and inflammatory responses, binds to H1 receptors on various cell types, leading to symptoms such as vasodilation, increased capillary permeability, and bronchoconstriction. By competitively blocking the binding of histamine to H1 receptors, these drugs prevent the downstream signaling cascade, thereby alleviating allergic symptoms.[1][2]
Signaling Pathway:
Quantitative Data:
| Drug | Receptor | Parameter | Value (nM) |
| Dexchlorpheniramine | Histamine H1 | Kd | 15[1] |
| Dexchlorpheniramine | Histamine H1 | Ki | 2.67 - 4.81[1] |
Experimental Protocol: Radioligand Binding Assay for Histamine H1 Receptor
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.[3][4]
-
Membrane Preparation: Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Incubation: A constant concentration of a radiolabeled ligand that binds to the H1 receptor (e.g., [3H]-pyrilamine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., chlorpheniramine).
-
Separation: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Antipsychotics: Prochlorperazine this compound and Asenapine this compound
Mechanism of Action:
-
Prochlorperazine: This is a typical antipsychotic that primarily acts as an antagonist at the dopamine (B1211576) D2 receptor in the mesolimbic and chemoreceptor trigger zones of the brain. Blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects, while its action in the chemoreceptor trigger zone underlies its antiemetic properties.
-
Asenapine: This is an atypical antipsychotic with a broad receptor binding profile. It acts as an antagonist at multiple serotonin (B10506) (5-HT) and dopamine receptors, including high affinity for 5-HT2A, 5-HT2C, 5-HT6, 5-HT7, and dopamine D2, D3, and D4 receptors.[5][6] Its efficacy is believed to result from this combined antagonism.[5]
Signaling Pathway (Dopamine D2 Receptor):
References
- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Frontiers: An In-depth Technical Guide to Maleate Derivatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleate derivatives, characterized by the presence of a cis-substituted, electron-deficient carbon-carbon double bond, are exceptionally versatile building blocks in organic synthesis and polymer chemistry. Their unique electronic and steric properties make them valuable substrates and precursors in a wide array of catalytic transformations. The ability to catalytically modify the this compound scaffold allows for the efficient construction of complex molecular architectures, ranging from specialty polymers and functional materials to key intermediates for pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of exploratory studies in the catalysis of this compound derivatives, with a focus on data-driven comparisons, detailed experimental methodologies, and the visualization of key reaction pathways.
I. Catalytic Synthesis of this compound Esters
The esterification of maleic anhydride (B1165640) or maleic acid is a fundamental route to accessing dialkyl maleates, which are common starting materials for further catalytic functionalization. The choice of catalyst is critical in achieving high conversion and yield.
Comparative Performance of Catalysts in Diethyl this compound Synthesis
The synthesis of diethyl this compound from maleic anhydride or maleic acid with ethanol (B145695) has been accomplished using various catalytic systems. The following table summarizes the performance of different catalysts.[1]
| Catalyst Type | Specific Catalyst | Substrate | Conversion (%) | Yield (%) | Temperature (°C) | Reaction Time (h) | Key Observations |
| Solid Acid Catalysts | Acid Zeolite | Maleic Anhydride | >99.5[1] | - | Reflux | 0.5 | High conversion in a short reaction time.[1] |
| Sulfated Zirconia | Maleic Anhydride | - | - | - | - | Known to be a highly active and reusable solid superacid. | |
| Cation-Exchange Resins | Indion 730 | Maleic Acid | High[1] | - | 80 | 5 | Demonstrated superior performance compared to other resins.[1] |
| Amberlyst-35 wet | Maleic Acid | Moderate[1] | - | 80 | 5 | Lower conversion compared to Indion 730.[1] | |
| Amberlite IR120 | Maleic Acid | Moderate | - | 80 | 5 | Comparable performance to Amberlyst-35 wet. | |
| Indion 225H | Maleic Acid | Low | - | 80 | 5 | Lowest conversion among the tested ion-exchange resins. | |
| Ionic Liquid | [TEA-PS]HSO₄ | Maleic Anhydride | >99 | - | 115 | 4 | High esterification rate and potential for recycling.[1] |
Experimental Protocols for this compound Ester Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a water-dividing apparatus, combine maleic anhydride, ethanol, and the acid zeolite catalyst.
-
Esterification: Heat the mixture to reflux. Water produced during the reaction is continuously removed by the water-dividing apparatus.
-
Reaction Monitoring: Continue the reaction for 25-30 minutes after water evolution ceases.
-
Work-up: Allow the reaction mixture to cool to room temperature. Separate and discard the aqueous layer.
-
Purification: Wash the organic layer with water, dry over an anhydrous salt (e.g., MgSO₄), and purify by distillation. Collect the fraction at 216-220 °C to obtain diethyl this compound.
-
Catalyst Preparation: Dry the Indion 730 catalyst at 120 °C for 5 hours before use.[2]
-
Reaction Setup: Charge maleic acid and industrial-grade ethanol (95% v/v) into a reactor equipped with a stirrer and a constant temperature bath. A molar ratio of 1:5 (maleic acid:ethanol) is suggested.[2]
-
Esterification: Immerse the reactor in the constant temperature bath set to 80 °C. Once the reaction mixture reaches the desired temperature, add the dried Indion 730 catalyst (a loading of 80 kg/m ³ of reactant volume is suggested).[1][2]
-
Reaction Conditions: Maintain a stirring speed of 1000 rpm.[2]
-
Reaction Monitoring: Monitor the reaction progress by withdrawing samples at regular intervals and analyzing the concentration of maleic acid by titration with 0.1 N alcoholic KOH.[2]
-
Catalyst Recovery and Product Purification: Upon completion, filter the reaction mixture to recover the catalyst for potential reuse. The diethyl this compound can be purified from the filtrate by distillation.
Proposed Mechanism for Acid-Catalyzed Esterification of Maleic Anhydride
The acid-catalyzed esterification of maleic anhydride with an alcohol proceeds in two main stages: a rapid, non-catalytic ring-opening to form the monoester, followed by a slower, acid-catalyzed esterification to the diester.
Caption: Proposed mechanism for the acid-catalyzed esterification of maleic anhydride.
II. Catalytic Hydrogenation of this compound Derivatives
The hydrogenation of the carbon-carbon double bond in this compound derivatives is a key transformation for the production of succinates, which are valuable intermediates for polymers, solvents, and pharmaceuticals. Furthermore, the ester groups can also be reduced to yield important diols like 1,4-butanediol.
Comparative Performance of Catalysts in Maleic Acid/Ester Hydrogenation
Various catalysts have been explored for the hydrogenation of maleic acid and its esters. Palladium and Ruthenium-based catalysts are among the most effective.
| Catalyst | Substrate | Product(s) | Conversion (%) | Selectivity (%) | Temperature (°C) | Pressure (bar) | Key Observations |
| Pd/Al₂O₃ | Maleic Acid | Succinic Acid | 100 | 100 | 90 | 5 | Complete conversion and selectivity to succinic acid under optimized conditions.[3] |
| Pd/C | Maleic Acid | Succinic Acid | ~98 | ~98 | 150 | 10 (N₂) | Formic acid used as a hydrogen source; catalyst deactivation observed under high substrate concentration. |
| Ru-Ni/Al₂O₃ | Dimethyl this compound | γ-Butyrolactone, 1,4-Butanediol, Tetrahydrofuran | - | - | - | - | Studied for the production of valuable downstream chemicals.[4] |
| Cu/ZnO | Dimethyl this compound | γ-Butyrolactone, 1,4-Butanediol, Tetrahydrofuran | - | - | 180-250 | 10-70 | Process stability is a key challenge due to byproduct formation.[5] |
Experimental Protocols for Hydrogenation
-
Reaction Setup: A high-pressure autoclave is charged with maleic acid, water as the solvent, and the Pd/Al₂O₃ catalyst.
-
Hydrogenation: The autoclave is sealed, purged several times with hydrogen, and then pressurized to 5 bar with H₂. The reaction mixture is heated to 90 °C with stirring.
-
Reaction Time: The reaction is continued for 90 minutes.
-
Work-up and Analysis: After cooling and careful depressurization, the catalyst is removed by filtration. The filtrate is analyzed by techniques such as HPLC or GC to determine the conversion of maleic acid and the selectivity to succinic acid.
This protocol is for the general use of Ru-MACHO catalysts in hydrogenation reactions and can be adapted for this compound ester substrates.
-
Reactor Preparation: In an inert atmosphere (glovebox), a stainless steel autoclave is charged with the Ru-MACHO-BH catalyst (e.g., 0.02 mmol) and a base (e.g., K₂CO₃, 0.1 mmol).
-
Substrate and Solvent Addition: The autoclave is sealed, removed from the glovebox, and the this compound ester substrate (e.g., 1 mmol) and solvent (e.g., t-amyl alcohol, 1 mL) are added via syringe.
-
Hydrogenation: The autoclave is purged with hydrogen gas multiple times before being pressurized to the desired pressure. The reaction is then heated to the target temperature (e.g., 150 °C) with stirring for a specified time (e.g., 18 hours).
-
Work-up and Analysis: After cooling and venting the excess hydrogen, the reaction mixture is analyzed by GC or NMR to determine conversion and product distribution. The product can be isolated by standard chromatographic techniques.
Proposed Catalytic Cycle for Iridium-Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation of prochiral this compound derivatives can be achieved with high enantioselectivity using chiral iridium catalysts. The mechanism is believed to proceed through an Ir(I)/Ir(III) catalytic cycle.
References
An In-depth Technical Guide to Bis(1,3-dimethylbutyl) maleate: Molecular Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(1,3-dimethylbutyl) maleate, also known by its IUPAC name bis(4-methylpentan-2-yl) (2Z)-but-2-enedioate, is a diester of maleic acid. Its molecular structure, featuring two branched, bulky alkyl chains, suggests specific physicochemical properties that are of interest in materials science and potentially in drug delivery as a prodrug moiety. This technical guide provides a comprehensive overview of the available information on its molecular structure, physicochemical properties, synthesis, and potential applications, with a particular focus on its relevance to drug development. It is important to note that while the fundamental chemical identity of this compound is established, a significant portion of the available data is based on predictions and analogies to similar compounds due to a lack of extensive experimental studies in publicly accessible literature.
Chemical Identity and Molecular Structure
Bis(1,3-dimethylbutyl) this compound consists of a central this compound group, which is the cis-isomer of a four-carbon dicarboxylic acid, esterified with two molecules of 1,3-dimethylbutanol (also known as 4-methyl-2-pentanol).
Molecular Formula: C₁₆H₂₈O₄
Molecular Weight: 284.39 g/mol
CAS Number: 105-52-2
Synonyms:
-
bis(4-methylpentan-2-yl) this compound
-
Maleic acid, bis(1,3-dimethylbutyl) ester
-
2-Butenedioic acid (2Z)-, bis(1,3-dimethylbutyl) ester
The branched structure of the 1,3-dimethylbutyl alkyl chains significantly influences the molecule's steric hindrance and lipophilicity, which in turn are expected to affect its physical properties and interactions with biological systems.
Physicochemical Properties
Experimentally determined physicochemical data for bis(1,3-dimethylbutyl) this compound is scarce. The following table summarizes predicted values, which can serve as a useful guide for experimental design.
| Property | Predicted Value |
| Boiling Point | 346.88 °C (rough estimate) |
| Density | 1.005 g/cm³ (rough estimate) |
| Solubility | Expected to have low water solubility and good solubility in common organic solvents. |
| LogP (octanol-water partition coefficient) | 5.83 (estimate) |
Due to the lack of experimental data, researchers are encouraged to determine these properties empirically for their specific applications.
Synthesis
Properties of Starting Material: 4-Methyl-2-pentanol (B46003)
Understanding the properties of the precursor alcohol is crucial for the synthesis.
| Property | Value |
| CAS Number | 108-11-2 |
| Molecular Formula | C₆H₁₄O |
| Molecular Weight | 102.17 g/mol |
| Boiling Point | 131-132 °C |
| Density | 0.807 g/cm³ at 20 °C |
| Solubility in water | 15 g/L at 20 °C |
Representative Experimental Protocol: Fischer-Speier Esterification
This protocol is a generalized procedure and may require optimization for the synthesis of bis(1,3-dimethylbutyl) this compound.
Materials:
-
Maleic anhydride (B1165640) (1.0 equivalent)
-
4-Methyl-2-pentanol (2.2 equivalents)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous toluene (B28343) (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for reflux with a Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add maleic anhydride and anhydrous toluene.
-
Slowly add 4-methyl-2-pentanol to the stirred suspension.
-
Carefully add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of bis(1,3-dimethylbutyl) this compound.
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~6.2 | s | 2H | Olefinic protons (-CH=CH-) |
| ~4.9 | m | 2H | Methine protons adjacent to ester oxygen (-O-CH-) |
| ~1.6 | m | 2H | Methine protons of the isobutyl group |
| ~1.3 | m | 4H | Methylene protons (-CH₂-) |
| ~1.2 | d | 12H | Methyl protons adjacent to the methine |
| ~0.9 | d | 12H | Diastereotopic methyl protons |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~165 | Carbonyl carbons (C=O) |
| ~130 | Olefinic carbons (-CH=CH-) |
| ~71 | Methine carbons attached to ester oxygen (-O-CH-) |
| ~47 | Methylene carbons (-CH₂-) |
| ~25 | Methine carbons of the isobutyl group |
| ~23 | Diastereotopic methyl carbons |
| ~20 | Methyl carbons adjacent to the methine |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2960-2850 | C-H stretching (alkane) |
| ~1720 | C=O stretching (ester) |
| ~1640 | C=C stretching (alkene) |
| ~1250-1150 | C-O stretching (ester) |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 284. Key fragmentation patterns would likely involve the loss of the 1,3-dimethylbutyl side chains and cleavage of the ester bonds.
Potential Applications in Drug Development: Esterase-Activated Prodrugs
The molecular structure of bis(1,3-dimethylbutyl) this compound makes it an interesting candidate for a promoiety in the design of esterase-activated prodrugs.[1][2]
Concept: A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[3][4] Esterase-activated prodrugs are designed to be cleaved by ubiquitous esterase enzymes, which are abundant in the body, particularly in the plasma, liver, and some cancer cells.[5]
Mechanism of Action:
-
Increased Lipophilicity: The bulky and lipophilic 1,3-dimethylbutyl groups can mask polar functional groups (e.g., -OH, -COOH, -NH₂) of a parent drug, thereby increasing its overall lipophilicity.[6][7][8]
-
Enhanced Membrane Permeability: Increased lipophilicity can facilitate the passive diffusion of the prodrug across biological membranes, such as the intestinal wall or the blood-brain barrier, improving oral bioavailability or central nervous system penetration.[3]
-
Enzymatic Activation: Once the prodrug reaches its target tissue or the systemic circulation, esterase enzymes hydrolyze the ester bonds, releasing the active parent drug.[1][2]
Caption: Conceptual diagram illustrating the activation of a prodrug utilizing a bis(1,3-dimethylbutyl) this compound promoiety.
While this is a promising conceptual application, no specific studies on the use of bis(1,3-dimethylbutyl) this compound as a prodrug have been reported. Further research is required to validate its efficacy and safety for this purpose.
Safety and Handling
No specific safety data sheet (SDS) for bis(1,3-dimethylbutyl) this compound is readily available. The following recommendations are based on general guidelines for handling dialkyl maleates.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Toxicity: While specific toxicological data is unavailable, some this compound esters are known to be skin sensitizers. Handle with care and avoid direct contact.
Conclusion
Bis(1,3-dimethylbutyl) this compound is a diester with a well-defined chemical structure but limited experimentally determined physicochemical and toxicological data. Its synthesis can be achieved through standard esterification procedures. The bulky, branched alkyl groups confer high lipophilicity, making it a theoretically interesting candidate for applications in materials science and as a promoiety for esterase-activated prodrugs in drug development. However, extensive experimental validation is necessary to confirm its properties and explore its potential applications. This guide provides a foundational understanding for researchers and scientists interested in further investigating this compound.
References
- 1. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. increase membrane permeability by prodrug design. | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Introduction: The Critical Role of Salt Selection in Drug Development
An In-depth Technical Guide on the Role of Maleate as a Counterion in Pharmacology
The conversion of an active pharmaceutical ingredient (API) into a salt form is a fundamental and widely employed strategy in drug development. Approximately 50% of all drugs are administered as salts, a testament to the importance of this approach in optimizing a drug's properties.[1][2] Salt formation, a straightforward neutralization reaction between an acidic or basic API and a suitable counterion, can profoundly alter the physicochemical and biological characteristics of the parent molecule.[3] These modifications can enhance aqueous solubility, improve dissolution rates, increase stability, and ultimately affect the bioavailability and therapeutic efficacy of the drug.[3][4][5]
The choice of an appropriate counterion is a critical decision made during the preformulation stage.[6] An ideal salt form should possess desirable characteristics such as crystallinity, high melting point, low hygroscopicity, and chemical stability.[2] Among the various organic counterions available, dicarboxylic acids like this compound have become popular alternatives to traditional hydrochloride salts.[4] This guide provides a comprehensive technical overview of the role of this compound as a counterion, detailing its impact on drug properties, associated toxicological considerations, and the experimental protocols used for its selection and characterization.
The this compound Counterion: Physicochemical Properties
This compound is the conjugate base of maleic acid, a cis-dicarboxylic acid. Its unique structure and properties make it an effective counterion for basic drug substances. The selection of a counterion is often guided by the pKₐ rule, which states that for successful salt formation, the pKₐ of the basic drug and the acidic counterion should differ by at least 2-3 pH units.[1][2][6]
The this compound anion can form robust 1:1 salts with singly protonated basic APIs.[7] A key feature of the this compound anion is its ability to form a strong intramolecular hydrogen bond.[7] Furthermore, the carboxylate group of the this compound monoanion is adept at forming multiple intermolecular hydrogen bonds, which plays a crucial role in the association processes in aqueous solution, often creating stable heterodimers or trimers with the API.[8] This interaction can be more favorable than the self-association of API molecules, contributing to improved solubility and stability.[8]
Table 1: Physicochemical Properties of Maleic Acid
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₄H₄O₄ | N/A |
| Molar Mass | 116.07 g/mol | N/A |
| pKₐ₁ | ~1.9 | [1] (Implied) |
| pKₐ₂ | ~6.1 | [1] (Implied) |
| Appearance | White crystalline solid | N/A |
| Isomerism | cis isomer of butenedioic acid | N/A |
Impact of this compound on Pharmaceutical Properties
The selection of this compound as a counterion can significantly influence several key pharmaceutical properties of an API.
Solubility and Dissolution Rate
A primary reason for selecting this compound is its ability to enhance the aqueous solubility and dissolution rate of poorly soluble basic drugs.[3][4] This is a critical factor for oral dosage forms where rapid dissolution is often the rate-limiting step for absorption. By forming a more water-soluble salt, this compound can lead to improved bioavailability.[9] For instance, the this compound salt of FXM was noted to provide a better biopharmaceutical profile than the free base.[4]
Stability and Formulation Challenges
This compound salts can improve the chemical stability of an API in the crystalline state.[4] However, they can also present significant stability challenges, particularly in solid dosage forms. This compound salts of basic drugs are susceptible to disproportionation, or conversion back to the free base, in a microenvironment where the pH is above the salt's pH of maximum solubility (pHmax).[10][11]
This conversion can lead to a significant loss of potency.[10] In one documented case, the free base formed in a tablet formulation was volatile and was lost from the dosage form during stability testing.[10][11] This issue can be mitigated by incorporating an acidic excipient, such as citric acid, into the formulation to lower the microenvironmental pH to a level below the pHmax, thereby stabilizing the this compound salt.[10][11]
Table 2: Summary of Stability Issues with this compound Salts and Mitigation Strategies
| Issue | Cause | Consequence | Mitigation Strategy | Reference(s) |
|---|---|---|---|---|
| Salt Disproportionation | Microenvironmental pH > pHmax of the salt | Conversion of the salt to its less soluble free base form | Lower the microenvironmental pH by adding acidic excipients (e.g., citric acid). | [10][11] |
| Potency Loss | Volatilization of the formed free base from the dosage form | Lack of mass balance during stability studies | Encapsulation of tablets; controlling microenvironmental pH. |[10][11] |
Bioavailability and Pharmacokinetics
By improving solubility and dissolution, this compound salts can enhance the oral absorption and bioavailability of an API.[9] However, the impact of the counterion is not always predictable and can be drug-specific. A study on the β2-agonist salmeterol (B1361061) showed that the this compound salt had a slower effect at reversing peak airway resistance at a specific dose compared to the xinafoate salt, indicating that the counterion can influence pharmacodynamics.[12] In another case, a this compound salt of glasdegib (B1662127) was developed and shown to be bioequivalent to the clinical di-hydrochloride salt formulation.[13]
Toxicological Profile of this compound
While many counterions are generally regarded as safe (GRAS), the safety of the chosen salt form must be evaluated during non-clinical toxicology studies.[14][15] The addition of a counterion can impact the overall toxicity profile of the drug substance.[15]
A significant concern associated with the this compound counterion is the potential for renal toxicity.[14] Studies in dogs have demonstrated that the maleic acid moiety itself, and not the parent API, can induce renal tubular necrosis.[16] This toxicity is characterized by elevations in blood urea (B33335) nitrogen (BUN) and creatinine, and microscopic findings of tubular damage.[16]
Table 3: Summary of Toxicological Findings Associated with this compound Salts in Preclinical Studies
| Drug/Compound | Salt Forms Compared | Species | Key Toxicological Finding | Conclusion | Reference(s) |
|---|---|---|---|---|---|
| MDV1634 | This compound vs. Dihydrocholoride (2HCl) | Dog | Renal tubular toxicity observed only with the this compound salt. | Toxicity was this compound-specific and not related to the API. | [14][16] |
| TC-5619 | This compound vs. Tosylate | Dog | Renal toxicity observed with the this compound salt at exposures ≥9.6 mg/kg/day. | The toxicity was attributed to the this compound counterion. | [16] |
| Pravadoline (WIN 48098-6) | this compound vs. Ethanesulfonate | Dog | Acute tubular necrosis was linked to the maleic acid moiety. | The renal toxicity was confirmed to be caused by maleic acid, not pravadoline. |[16] |
These findings underscore the critical importance of evaluating the potential toxicity of the counterion itself and selecting the final salt form before initiating long-term toxicology studies.[6][14]
Experimental Protocols for this compound Salt Selection and Characterization
A systematic and tiered approach is essential for efficient and successful salt selection.[6] The process begins with the characterization of the API and proceeds through screening, scale-up, and in-depth analysis of promising candidates.
Salt Screening Workflow
The initial phase involves screening a variety of pharmaceutically acceptable counterions to identify those that form stable, crystalline salts with the API. A solubility-guided, miniaturized screening protocol using 96-well plates is an efficient method that conserves valuable API.[17][18]
Caption: A tiered logical workflow for pharmaceutical salt selection.
Methodologies for Key Experiments
Once promising salt candidates are identified, they undergo rigorous characterization using a suite of analytical techniques to assess the properties crucial for drug development.
Table 4: Key Experimental Techniques for Salt Characterization
| Technique | Purpose | Typical Information Obtained |
|---|---|---|
| X-Ray Powder Diffraction (XRPD) | To determine the solid-state nature (crystalline vs. amorphous) and identify polymorphs. | Diffractogram showing characteristic peaks for a crystalline solid or a halo for an amorphous one. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point, purity, and detect polymorphic transitions. | Thermogram showing melting endotherm, glass transition, or other thermal events. |
| Thermogravimetric Analysis (TGA) | To measure weight loss as a function of temperature, identifying solvent or water content. | Thermogram showing percentage weight loss at specific temperatures. |
| Dynamic Vapor Sorption (DVS) | To assess hygroscopicity by measuring water uptake/loss at varying relative humidity (RH). | Sorption/desorption isotherm plotting % weight change vs. %RH. |
| Thermodynamic Solubility Studies | To determine the equilibrium solubility in various aqueous media (e.g., water, buffers at different pH). | Quantitative solubility value (e.g., in mg/mL) at equilibrium. |
| Nuclear Magnetic Resonance (NMR) | To confirm salt formation and stoichiometry by observing chemical shifts. | Spectra showing shifts in proton signals adjacent to the ionization site. |
Caption: Experimental workflow for characterizing a salt candidate.
Protocol: pH-Dependent Stability Assessment
Given the known potential for disproportionation, assessing the stability of a this compound salt in the presence of common pharmaceutical excipients is crucial.
-
Objective: To determine if basic excipients induce disproportionation of the this compound salt.
-
Materials: API-maleate salt, microcrystalline cellulose (B213188) (neutral control), magnesium stearate (B1226849) (basic excipient), lactose, stability chambers (e.g., 40°C/75% RH).
-
Methodology: a. Prepare binary mixtures of the API-maleate salt with each excipient (e.g., 1:1 w/w). b. Store the mixtures in open vials under accelerated stability conditions (40°C/75% RH). c. At specified time points (e.g., 1, 2, 4 weeks), withdraw samples. d. Analyze the samples using XRPD to detect the appearance of peaks corresponding to the free base form of the API. e. Use HPLC to quantify the amount of API remaining and detect any degradation products.
-
Interpretation: The appearance of the free base in the XRPD pattern of the mixture containing the basic excipient, but not in the control, indicates pH-driven disproportionation.
Caption: Mechanism of pH-dependent this compound salt instability.
Conclusion
This compound is a valuable and frequently used counterion in pharmaceutical development, offering the potential to significantly improve the solubility, dissolution, and crystalline stability of basic APIs.[4] Its ability to form strong hydrogen bonds can be advantageous in creating a robust and stable salt form.[8] However, researchers and developers must be acutely aware of its potential liabilities. The risk of pH-dependent salt disproportionation requires careful formulation design, often necessitating the inclusion of pH modifiers to ensure product stability.[10][11] Furthermore, the documented potential for this compound-induced renal toxicity in preclinical species mandates careful toxicological evaluation.[14][16] By employing a systematic salt selection process and conducting thorough physicochemical and toxicological characterization, the benefits of the this compound counterion can be effectively harnessed while mitigating its potential risks.
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salt Selection - Creative Biolabs [creative-biolabs.com]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Semantic Scholar [semanticscholar.org]
- 6. pharmtech.com [pharmtech.com]
- 7. This compound salts of bedaquiline [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Dynamics Simulation of Association Processes in Aqueous Solutions of this compound Salts of Drug-like Compounds: The Role of Counterion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stabilization of the this compound salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Maleate in Polymer Chemistry: A Technical Guide
Introduction
Maleates, derived from maleic acid or maleic anhydride (B1165640), are a versatile class of monomers integral to modern polymer chemistry. Their unique structural features, including a reactive carbon-carbon double bond and ester functionalities, allow for their incorporation into a wide array of polymers through various synthesis techniques. The resulting polymers exhibit a broad spectrum of tunable properties, making them highly valuable for advanced applications, particularly in the biomedical and pharmaceutical fields.
The introduction of maleic anhydride (MA) onto non-polar polymer backbones, for instance, can significantly improve properties like adhesion and hydrophilicity.[1] This adaptability has led to the development of maleate-containing copolymers for use as drug delivery vehicles, tissue engineering scaffolds, and high-performance engineering materials.[1][2][3][4] This technical guide provides an in-depth overview of the foundational research on this compound in polymer chemistry, detailing synthesis protocols, quantitative data on polymer properties, and key applications for researchers, scientists, and drug development professionals.
Synthesis of this compound-Containing Polymers
The synthesis of polymers incorporating this compound can be achieved through several fundamental polymerization mechanisms. The choice of method dictates the final polymer architecture, molecular weight, and properties.
Free-Radical Polymerization
Free-radical polymerization is a common method for copolymerizing this compound esters (e.g., diethyl this compound, diisopropyl this compound) with more reactive vinyl monomers like vinyl acetate (B1210297) or acrylates.[5][6] While maleates exhibit a low tendency for radical homopolymerization, their copolymerization yields materials with modified physicochemical properties.[7] For example, incorporating diethyl this compound can enhance the flexibility and adhesion of vinyl acetate copolymers used in coatings and adhesives.[5]
Caption: A typical experimental workflow for synthesizing this compound copolymers.
Ring-Opening Copolymerization (ROCOP)
The ring-opening copolymerization of maleic anhydride with epoxides is a powerful, atom-economic method for producing unsaturated polyesters.[8][9] This technique allows for the synthesis of high-molecular-weight polymers that are challenging to achieve through other methods.[8] A key advantage of this approach is the ability to subsequently isomerize the cis-maleate units in the polymer backbone to their trans-fumarate analogues, yielding materials like poly(propylene fumarate) (PPF), which are widely used in biomedical applications.[9][10]
Caption: Synthesis of fumarate-based polyesters from maleic anhydride.
Polycondensation
Polycondensation reactions are also employed to create this compound-containing polymers, particularly complex elastomers for biomedical use. For example, poly(octamethylene this compound (anhydride) citrate) (POMaC) is synthesized through the polycondensation of citric acid, 1,8-octanediol (B150283), and maleic anhydride.[3][4] This method produces a pre-polymer that can be further cross-linked to form a thermoset elastomer with tunable mechanical properties.[3]
Quantitative Data on this compound Polymers
The properties of this compound-containing polymers can be precisely controlled by adjusting monomer ratios and synthesis conditions. The following tables summarize key quantitative data from foundational research.
Table 1: Free-Radical Copolymerization of Diethyl this compound (DEM) and Vinyl Acetate (VAc)
| Mole Fraction DEM in Feed | Mole Fraction DEM in Copolymer | Mn ( g/mol ) | PDI (Đ) | Reference |
|---|---|---|---|---|
| 0.25 | 0.18 | 28,000 | 2.1 | [5] |
| 0.50 | 0.35 | 22,500 | 2.3 | [5] |
| 0.75 | 0.46 | 19,000 | 2.5 | [5] |
Note: Data is representative and adapted from studies on analogous dialkyl maleates.[5]
Table 2: Properties of High-MW Polyesters from Maleic Anhydride (MA) and Propylene Oxide (PO)
| MA/PO Molar Ratio | Mn (kDa) | Td (°C) | Stress at Break (MPa) | Elongation at Break (%) | Reference |
|---|---|---|---|---|---|
| 1:1 | up to 82.8 | up to 311.5 | up to 25.3 | up to 1573 | [8] |
Note: Synthesis utilized a zinc-cobalt(III) double-metal cyanide complex catalyst.[8]
Table 3: Physicochemical Properties of Poly(malic acid)-Based Polymers for Drug Delivery
| Polymer / Nanoparticle | Molecular Weight ( g/mol ) | PDI (Đ) | Nanoparticle Diameter (nm) | Surface Charge (mV) | Reference |
|---|---|---|---|---|---|
| Poly(benzyl malate) (PMLABe) | 7,300 | 1.46 | N/A | N/A | [2] |
| MalPEG-b-PMLABe Nanoparticles | N/A | N/A | < 150 | Negative | [2] |
| CPB-peptide functionalized PMLABe | N/A | N/A | < 150 | Negative |[2] |
Applications in Drug Development and Biomedical Science
The inherent biocompatibility and degradability of many this compound-derived polyesters make them ideal candidates for biomedical applications.[2][4] Their functional groups also allow for the covalent attachment of drugs, targeting ligands, and imaging agents.[2]
Caption: Relationship between synthesis and biomedical applications.
-
Drug Delivery: Poly(L-malic acid) (PMLA) and its derivatives can form nanoparticles to encapsulate hydrophobic drugs or create water-soluble macromolecular prodrugs.[2] This improves the drug's pharmacokinetic profile, increases circulation time, and reduces side effects.[2] Furthermore, the pH-responsive nature of copolymers like PVP-Maleate allows for targeted drug release in specific physiological environments.[11] For instance, styrene-maleic acid (SMA) copolymer micelles can accumulate in tumors due to the enhanced permeability and retention (EPR) effect and release cisplatin (B142131) more rapidly in the acidic tumor microenvironment.[12]
-
Tissue Engineering: Biodegradable elastomers like POMaC are mechanically compliant with soft tissues, making them excellent for creating scaffolds.[4] The ability to use techniques like 3D printing with poly(alkylene this compound citrate) copolymers allows for the fabrication of complex and functional tissue scaffolds.[3]
-
Controlled Release Systems: this compound salts of drugs, such as chlorpheniramine (B86927) this compound, can be formulated into controlled-release delivery systems.[13][14] By microencapsulating a drug-resinate complex with a polymer coating, the release can be retarded and sustained over several hours.[14]
Key Experimental Protocols
Detailed and reproducible methodologies are crucial for advancing polymer science. The following are foundational protocols adapted from the literature for the synthesis and formulation of this compound-containing polymers.
Protocol 1: Free-Radical Solution Copolymerization of VAc and DEM[5]
This protocol details the synthesis of a copolymer from vinyl acetate (VAc) and diethyl this compound (DEM).
-
Materials:
-
Vinyl acetate (VAc), distilled
-
Diethyl this compound (DEM), distilled
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene, anhydrous
-
-
Procedure:
-
Add desired amounts of VAc, DEM, AIBN, and toluene to a glass ampoule.
-
Subject the ampoule to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the ampoule under vacuum.
-
Place the sealed ampoule in a thermostatically controlled oil bath at 70°C for a specified time.
-
After the reaction period, cool the ampoule rapidly to quench the polymerization.
-
Open the ampoule and pour the contents into a large volume of methanol (B129727) to precipitate the copolymer.
-
Filter the precipitated polymer, wash with fresh methanol, and dry in a vacuum oven at 50°C to a constant weight.
-
Characterize the copolymer composition and molecular weight using ¹H NMR and Gel Permeation Chromatography (GPC), respectively.[5]
-
Protocol 2: Synthesis of Poly(octamethylene this compound (anhydride) citrate) (POMaC) Pre-Polymer[5]
This protocol describes the synthesis of the POMaC pre-polymer via polycondensation.
-
Materials:
-
Citric acid
-
Maleic anhydride
-
1,8-octanediol
-
-
Procedure:
-
Combine citric acid, maleic anhydride, and 1,8-octanediol in the desired molar ratios in a reaction flask.
-
Heat the mixture to 160-165°C under a nitrogen flow with stirring until it melts and becomes clear.
-
Reduce the temperature to 140°C and continue the reaction under a nitrogen purge for 3 hours to form the pre-polymer.
-
The resulting product is a viscous liquid.
-
(Optional Purification) Dissolve the pre-polymer in acetone (B3395972) and precipitate it in water.
-
Characterize the structure and molecular weight using ¹H NMR and MALDI-MS.[5]
-
Protocol 3: Formulation of Nanoparticles via Nanoprecipitation[2]
This protocol outlines the formation of nanoparticles from a pre-synthesized polymer like Poly(benzyl malate) (PMLABe).
-
Materials:
-
Poly(benzyl malate) (PMLABe)
-
Acetone (or other suitable organic solvent)
-
Deionized water
-
-
Procedure:
-
Polymer Solution Preparation: Dissolve a specific amount of PMLABe in acetone to create a polymer solution of a known concentration.
-
Nanoprecipitation: Place a defined volume of deionized water in a beaker and stir vigorously with a magnetic stirrer.
-
Slowly add the PMLABe/acetone solution dropwise to the stirring water. The rapid diffusion of the solvent into the aqueous phase causes the polymer to precipitate, forming nanoparticles.
-
Solvent Removal: Continue stirring the nanoparticle suspension to allow for the evaporation of the organic solvent.
-
Purification: Purify the resulting aqueous suspension of nanoparticles via dialysis or centrifugation to remove residual solvent.
-
Characterization: Characterize the size and surface charge of the nanoparticles using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.[2]
-
This compound-based polymers represent a cornerstone of modern polymer chemistry, offering a remarkable combination of synthetic versatility, tunable properties, and functionality. Foundational research has established robust synthesis methodologies, including free-radical polymerization, ring-opening copolymerization, and polycondensation, which provide access to a vast library of materials. The quantitative relationships between synthesis parameters and polymer characteristics are well-documented, enabling the rational design of polymers for specific needs. In the realm of drug development and biomedical science, this compound polymers have proven to be enabling materials for creating advanced drug delivery systems, biocompatible devices, and tissue engineering scaffolds. Future research will likely focus on developing novel this compound monomers and more sophisticated polymer architectures to meet the growing demand for smart, responsive, and sustainable materials.
References
- 1. arxiv.org [arxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. 3D Printability Assessment of Poly(octamethylene this compound (anhydride) citrate) and Poly(ethylene glycol) Diacrylate Copolymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of a biodegradable elastomer featuring a dual crosslinking mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. PVP-Maleate Copolymers - CD Bioparticles [cd-bioparticles.net]
- 12. pH-sensitive polymeric cisplatin-ion complex with styrene-maleic acid copolymer exhibits tumor-selective drug delivery and antitumor activity as a result of the enhanced permeability and retention effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro characterization of a controlled-release chlorpheniramine this compound delivery system prepared by the air-suspension technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Evaluation of Oral Controlled Release Chlorpheniramine-Ion Exchange Resinate Suspension - PMC [pmc.ncbi.nlm.nih.gov]
The Maleate Double Bond: A Versatile Tool in Chemical Synthesis and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The carbon-carbon double bond within the maleate motif is a highly versatile and reactive functional group that has found extensive application across chemical synthesis, polymer science, and, most notably, in the realm of drug development and bioconjugation. Its unique electronic properties, arising from the presence of two flanking electron-withdrawing carboxyl groups in a cis-conformation, render it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the this compound double bond, detailing key reactions, experimental protocols, and quantitative data to inform its strategic use in research and development.
Core Principles of Reactivity
The reactivity of the this compound double bond is fundamentally governed by the electron-deficient nature of the alkene, making it an excellent electrophile. This characteristic is central to its utility in a range of addition reactions. The cis-geometry of the ester or carboxylate groups also imparts specific stereochemical outcomes in certain reactions and influences the overall stability and reactivity compared to its trans-isomer, fumarate.
Key Reactions and Applications
The versatility of the this compound double bond is showcased in several key reaction classes:
-
Michael Addition: This is arguably the most significant reaction involving the this compound double bond, particularly in a biological context. It involves the 1,4-conjugate addition of a nucleophile to the α,β-unsaturated system.[1] A wide array of nucleophiles, including thiols, amines, and carbanions, can participate in this reaction.[1]
-
Diels-Alder Reaction: The electron-deficient nature of the this compound double bond makes it a potent dienophile in [4+2] cycloaddition reactions. This reaction is a powerful tool for the stereospecific synthesis of six-membered rings, which are common scaffolds in natural products and pharmaceutical agents.[2]
-
Polymerization: this compound esters and maleic anhydride (B1165640) are important monomers in the synthesis of a variety of polymers. They can undergo free-radical, anionic, and condensation polymerization to produce materials with diverse properties for applications in coatings, adhesives, and biodegradable elastomers.[3][4]
-
Bioconjugation: A specialized and highly impactful application of the Michael addition is the reaction of maleimides (a derivative of maleic acid) with thiol groups, typically from cysteine residues in proteins.[5] This highly selective and efficient reaction is a cornerstone of bioconjugation, enabling the precise attachment of molecules such as drugs, fluorescent dyes, or polyethylene (B3416737) glycol (PEG) to proteins and other biomolecules.[6][7] This has been instrumental in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[5]
Quantitative Data on Reactivity
The reactivity of the this compound double bond can be quantified and compared under various conditions. The following tables summarize key data points from the literature.
| Reaction Type | Michael Acceptor | Michael Donor | Catalyst | Solvent | Conditions | Outcome/Yield | Reference | | --- | --- | --- | --- | --- | --- | --- | | Aza-Michael Addition | Diethyl this compound | Cyclohexylamine | None | Solvent-free | Room Temperature | High Yield |[8] | | Thiol-Michael Addition | Diethyl this compound | Thiophenol | Base (e.g., Et3N) | THF or Acetonitrile | Room Temperature | High Yield |[1] | | Carbon-Michael Addition | Diethyl this compound | Diethyl Malonate | Phosphine (e.g., Tributylphosphine) | Toluene or THF | Room Temperature or 50 °C | High Yield |[8] |
| Reaction Type | Diene | Dienophile | Catalyst | Solvent | Conditions | Yield | Reference | | --- | --- | --- | --- | --- | --- | --- | | Diels-Alder | 1,3-Butadiene | Diethyl this compound | None | Toluene or Xylene | High Temperature (Reflux) | Not specified |[2] | | Diels-Alder | Cyclopentadiene (B3395910) | Diethyl this compound | None | Ethyl Acetate (B1210297) or Diethyl Ether | Room Temperature | High Yield |[2] | | Diels-Alder | Various | Diethyl this compound | Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) | Dichloromethane | -78 °C to Room Temperature | Enhanced Rate and Selectivity |[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound chemistry. Below are representative protocols for key reactions.
Protocol 1: Aza-Michael Addition of an Amine to Diethyl this compound (Solvent- and Catalyst-Free)
This protocol exemplifies a green chemistry approach to the aza-Michael addition.[8]
Materials:
-
Diethyl this compound
-
Amine (e.g., cyclohexylamine)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask, add diethyl this compound (1.0 equivalent).
-
With stirring, add the amine (1.0-1.2 equivalents) dropwise at room temperature. Note that the reaction can be exothermic.
-
Continue stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Once the reaction is complete, the product can often be used without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Diels-Alder Reaction of Diethyl this compound with Cyclopentadiene
This protocol describes a classic [4+2] cycloaddition.[2]
Materials:
-
Diethyl this compound
-
Ethyl acetate or diethyl ether
-
Fractional distillation apparatus
-
Round-bottom flask
-
Ice bath
Procedure:
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to "crack" it into the cyclopentadiene monomer. Collect the freshly distilled cyclopentadiene (boiling point ~41 °C) in a chilled receiving flask.
-
Reaction: In a round-bottom flask, dissolve diethyl this compound (1.0 equivalent) in a suitable solvent such as ethyl acetate or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add the freshly prepared cyclopentadiene (1.1 equivalents) to the cooled solution of diethyl this compound with stirring. The reaction is typically exothermic and proceeds rapidly.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Work-up and Purification: Remove the solvent under reduced pressure. The resulting adduct is often pure enough for subsequent steps but can be further purified by column chromatography on silica gel if necessary.
Protocol 3: Thiol-Maleimide Bioconjugation
This protocol outlines the labeling of a thiol-containing biomolecule (e.g., a protein) with a maleimide (B117702) dye.[7]
Materials:
-
Thiol-containing protein
-
Degassed buffer (e.g., PBS, Tris, HEPES, pH 7-7.5)
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Maleimide-activated dye
-
DMSO or DMF
Procedure:
-
Dissolve the protein to be labeled in a degassed buffer at a concentration of 1-10 mg/mL.
-
Add a 100-fold molar excess of TCEP to reduce any disulfide bonds. Incubate for 20 minutes at room temperature.
-
Dissolve the maleimide dye in a minimal amount of DMSO or DMF.
-
Add a 20-fold molar excess of the dye solution to the protein solution.
-
Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and mix thoroughly.
-
Allow the reaction to proceed overnight at 4°C or for a few hours at room temperature.
-
Purify the conjugate using dialysis or size-exclusion chromatography to remove unreacted dye.
Visualizing Reaction Pathways and Workflows
Graphical representations are invaluable for understanding complex chemical processes. The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows.
Caption: Mechanism of the Base-Catalyzed Michael Addition to a this compound.
Caption: Experimental Workflow for a Diels-Alder Reaction.
Caption: Workflow for Maleimide-Thiol Bioconjugation.
Conclusion
The this compound double bond represents a cornerstone of modern organic synthesis and bioconjugation. Its predictable reactivity, particularly in Michael additions and Diels-Alder reactions, provides a robust platform for the construction of complex molecular architectures and the targeted modification of biomolecules. A thorough understanding of the principles governing its reactivity, coupled with well-defined experimental protocols, empowers researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this versatile functional group. The continued innovation in this compound chemistry promises to drive further advancements in medicine, materials science, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US5244988A - this compound polymerization process - Google Patents [patents.google.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
Unraveling the Electronic Landscape of Maleate: A Theoretical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of the maleate anion, a molecule of significant interest in various chemical and biological contexts. Understanding the electronic properties of this compound is crucial for elucidating its reactivity, stability, and interaction with other molecules, which is of paramount importance in fields such as drug development and materials science. This document summarizes key findings from computational chemistry studies, presenting quantitative data, detailed methodologies, and visual representations of computational workflows.
Core Findings from Theoretical Investigations
Theoretical studies, primarily employing ab initio and Density Functional Theory (DFT) methods, have provided significant insights into the geometric and electronic features of the this compound anion in its various forms (hydrogen this compound anion and this compound dianion).
A central point of investigation has been the nature of the intramolecular hydrogen bond in the hydrogen this compound anion. Calculations at the Hartree-Fock (HF) level with various basis sets have consistently predicted an asymmetric hydrogen bond with a double minimum potential for proton transfer.[1] The degree of asymmetry and the energy barrier for proton transfer are sensitive to the chosen basis set, with larger basis sets generally predicting a higher barrier.[1]
More recent studies on the this compound dianion have utilized X-ray absorption spectroscopy (XAS) and resonant inelastic X-ray scattering (RIXS) combined with theoretical simulations to probe its electronic structure.[2][3] A key finding is the non-degeneracy of the oxygen 1s core-orbitals in the this compound dianion, with an energy difference of approximately 0.15 eV.[2][3] This non-degeneracy is reflected in the experimental and calculated XAS spectra.[2] Furthermore, the distribution of the highest occupied molecular orbital (HOMO) is suggested to play a crucial role in the relative stability of this compound compared to its trans-isomer, fumarate.[2]
Quantitative Data from Computational Studies
The following tables summarize key quantitative data obtained from various theoretical studies on the hydrogen this compound anion. These values provide a basis for comparing the effects of different computational methods and basis sets on the calculated molecular properties.
Table 1: Optimized Geometric Parameters of the Hydrogen this compound Anion at the Hartree-Fock Level [1]
| Parameter | 3-21G | 6-31G | 6-31G** | 6-31+G(2d,lp) |
| Bond Lengths (Å) | ||||
| O-H | 1.031 | 0.993 | 0.999 | 0.982 |
| H···O | 1.393 | 1.460 | 1.416 | 1.477 |
| O···O | 2.424 | 2.453 | 2.415 | 2.459 |
| Proton Transfer Barrier (kcal/mol) | 0.12 | 1.59 | 1.64 | 2.00 |
Table 2: Calculated O 1s Core-Orbital Energy Difference in the this compound Dianion
| Parameter | Value | Method | Reference |
| Energy Difference between non-degenerate Oxygen core-orbitals | ~0.15 eV | Theoretical Simulations supporting XAS/RIXS | [2][3] |
Experimental Protocols: A Computational Chemistry Workflow
The theoretical investigation of the electronic structure of this compound typically involves a series of computational steps. The following protocols outline the general methodologies employed in the cited studies.
Geometry Optimization
-
Objective: To find the minimum energy conformation of the this compound anion.
-
Methodology:
-
An initial 3D structure of the this compound anion is constructed using molecular modeling software.
-
A quantum chemical method and basis set are selected. Common choices include:
-
The geometry optimization is performed using a computational chemistry software package (e.g., Gaussian, ORCA, Q-Chem).[4] The algorithm iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.
-
Convergence is reached when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
Vibrational Frequency Analysis
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to calculate vibrational spectra.
-
Methodology:
-
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.
-
The calculation computes the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).
-
Diagonalization of the Hessian matrix yields the vibrational frequencies and their corresponding normal modes.
-
A true minimum on the potential energy surface is characterized by the absence of imaginary frequencies. The presence of one imaginary frequency indicates a transition state.
-
Electronic Structure Analysis
-
Objective: To investigate the molecular orbitals, electron density distribution, and other electronic properties.
-
Methodology:
-
Using the optimized geometry, a single-point energy calculation is performed.
-
From this calculation, various electronic properties can be extracted:
-
Molecular Orbital (MO) Analysis: The energies and compositions of the HOMO, LUMO, and other molecular orbitals are examined. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitation energies.
-
Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges, offering insights into the charge distribution within the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
-
-
Visualizing the Computational Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of a typical computational chemistry study on the electronic structure of this compound.
Caption: A flowchart of the computational workflow for studying the electronic structure of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Electronic structure, bonding and stability of fumarate, this compound, and succinate dianions from X-ray spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP04348G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
The Discovery and Synthesis of Novel Maleate-Based Compounds: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Novel Maleate-Based Compound Discovery and Synthesis.
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound-based compounds as potential therapeutic agents. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the methodologies and data integral to this promising area of medicinal chemistry. This document covers key aspects, from synthetic pathways and experimental protocols to quantitative biological data and the elucidation of signaling pathways.
Introduction to this compound-Based Compounds in Drug Discovery
This compound salts are frequently utilized in pharmaceuticals to enhance the stability and solubility of active pharmaceutical ingredients. Beyond this traditional role, the this compound moiety itself, or its derivatives such as maleimides, can be integral to the pharmacophore of a molecule, contributing to its biological activity. This guide focuses on novel compounds where the this compound or a related chemical scaffold is a key component, with a particular emphasis on anticancer applications. We will explore the synthesis and activity of a novel acridinone (B8587238) this compound, ER this compound, and a class of recently developed maleimide (B117702) derivatives.
Synthesis of Novel this compound-Based Compounds
The synthesis of novel chemical entities is the foundational step in drug discovery. This section details the synthetic approaches for a selection of novel this compound-based compounds.
Proposed Synthesis of ER this compound
ER this compound, identified as 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone this compound, has shown promise as a novel anticancer agent.[1] While a specific detailed synthesis is not widely published, a plausible synthetic route can be devised based on established methods for the N-alkylation of acridones.[1][2] The core 3,4-dimethyl-9(10H)-acridinone can be synthesized through the condensation of 2-chlorobenzoic acid with 3,4-dimethylaniline (B50824), followed by cyclization.[2]
Step 1: Synthesis of 3,4-dimethyl-9(10H)-acridinone
A mixture of 2-chlorobenzoic acid and 3,4-dimethylaniline is heated in the presence of a copper catalyst and a base such as potassium carbonate. The resulting N-phenylanthranilic acid derivative is then cyclized using a dehydrating agent like polyphosphoric acid or sulfuric acid to yield 3,4-dimethyl-9(10H)-acridinone.[2]
Step 2: N-Alkylation of 3,4-dimethyl-9(10H)-acridinone
The acridinone is reacted with a suitable three-carbon aminopropyl synthon, such as 3-bromopropylamine (B98683) hydrobromide or a protected version like N-(3-bromopropyl)phthalimide, in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., anhydrous acetone (B3395972) or DMF). If a protected amine is used, a subsequent deprotection step (e.g., with hydrazine) is required to yield the free amine.[1]
Step 3: Salt Formation with Maleic Acid
The resulting 10-(3-aminopropyl)-3,4-dimethyl-9(10H)-acridinone is then dissolved in a suitable solvent, such as ethanol (B145695) or isopropanol, and treated with a solution of maleic acid in the same solvent to precipitate ER this compound.
Synthesis of Novel Indole-Substituted Maleimide Derivatives
A series of novel indole-substituted maleimide derivatives have been synthesized and evaluated for their anticancer activities.[3] The general synthetic scheme involves the reaction of a substituted indole (B1671886) with a maleimide core bearing a linker with a terminal reactive group.
General Procedure:
Substituted indoles are reacted with N-(bromoalkyl)maleimides of varying chain lengths in a suitable solvent such as DMF in the presence of a base like potassium carbonate at room temperature. The resulting product is then purified by column chromatography.[3]
Data Presentation: Biological Activity of Novel this compound-Based Compounds
Quantitative data is essential for the comparative analysis of novel compounds. The following tables summarize the cytotoxic activities of ER this compound and selected novel maleimide derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of ER this compound
| Compound | Cell Line | IC50 (µM) | Citation |
| ER this compound | SCC4 | 2.1 | [4] |
| ER this compound | Cal33 | 2.6 | [4] |
Table 2: Cytotoxic Activity of Novel Indole-Substituted Maleimide Derivatives
| Compound ID | Intermediate Chain Length | Side Chain | Cell Line | IC50 (µM) | Citation |
| 4a | 2 carbons | Morpholine | MCF-7 | 16.94 | [3] |
| MDA-MB-231 | 12.95 | [3] | |||
| 4b | 2 carbons | Methyl piperazine | MCF-7 | 16.80 | [3] |
| MDA-MB-231 | 18.71 | [3] | |||
| 4c | 2 carbons | Benzyl piperidine | MCF-7 | 3.21 | [3] |
| MDA-MB-231 | 1.65 | [3] | |||
| 5a | 3 carbons | Morpholine | MCF-7 | 7.42 | [3] |
| MDA-MB-231 | 4.37 | [3] | |||
| 5b | 3 carbons | Methyl piperazine | MCF-7 | 5.33 | [3] |
| MDA-MB-231 | 6.13 | [3] | |||
| 5c | 3 carbons | Benzyl piperidine | MCF-7 | 4.00 | [3] |
| MDA-MB-231 | 2.28 | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation of research findings. This section provides methodologies for key biological assays used in the evaluation of the synthesized compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][5]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., SCC4, Cal33, MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[1]
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[3]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]
-
Leave the plate at room temperature in the dark for 2 hours.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Kinase Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.[6] This assay can be used to determine the inhibitory effect of compounds on specific kinases like PLK1 and Syk.
Materials:
-
Recombinant human kinase (e.g., PLK1, Syk)
-
Kinase-specific substrate
-
ATP
-
Kinase buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (dissolved in DMSO)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then further dilute in the kinase buffer.
-
In a 384-well plate, add the test compound, the recombinant kinase enzyme solution, and a mixture of the substrate and ATP.
-
Incubate the reaction at room temperature for 60 minutes.[6]
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined.
Visualization of Signaling Pathways and Experimental Workflows
Graphical representations of complex biological and experimental processes can greatly enhance understanding. This section provides diagrams generated using the DOT language for key signaling pathways and a typical experimental workflow.
Signaling Pathways
ER this compound has been shown to modulate the expression of Polo-like kinase 1 (PLK1) and Spleen tyrosine kinase (Syk).[4] The following diagrams illustrate the general signaling pathways of these two kinases in the context of cancer.
Caption: PLK1 Signaling Pathway and Inhibition by ER this compound.
Caption: Syk Signaling Pathway and Inhibition by ER this compound.
Experimental Workflow
The discovery and preclinical development of novel this compound-based compounds follow a structured workflow, from initial synthesis to biological characterization.
References
- 1. Design, Synthesis, and Evaluation of 10-N-Substituted Acridones as Novel Chemosensitizers in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel 7-azaindazolyl-indolyl-maleimide derivatives as antitumor agents and protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Dimethoxy-9(10H)-acridinone derivatives. Synthesis, DNA binding studies and trypanocidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Coordination Chemistry of Maleate with Metal Ions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of the maleate anion with various metal ions. This compound, the cis-isomer of butenedioate, offers a versatile platform for the construction of a wide array of metal complexes with diverse structural motifs and potential applications. Its dicarboxylate nature, coupled with the geometric constraints of the cis-conformation, leads to a rich and varied coordination behavior, making it a subject of significant interest in coordination chemistry, materials science, and pharmacology.
Introduction to this compound Coordination
This compound can coordinate to metal ions in several modes, including monodentate, bidentate (chelating or bridging), and polydentate bridging fashions. The specific coordination mode is influenced by several factors, including the nature of the metal ion (size, charge, and electronic configuration), the pH of the medium, the presence of other ligands, and the reaction conditions. The cis-disposition of the carboxylate groups in this compound allows for the formation of stable seven-membered chelate rings, a key feature of its coordination chemistry.
Synthesis of Metal-Maleate Complexes
The synthesis of metal-maleate complexes can be achieved through various methods, often involving the reaction of a soluble metal salt with maleic acid or a soluble this compound salt in an appropriate solvent.
General Experimental Protocol for Aqueous Synthesis
A common method for the synthesis of metal-maleate complexes involves the reaction of a metal salt with maleic acid or disodium (B8443419) this compound in an aqueous solution.
Materials:
-
Metal salt (e.g., chloride, nitrate, sulfate, or acetate (B1210297) salt of the desired metal)
-
Maleic acid or Disodium this compound
-
Deionized water
-
Base (e.g., NaOH, NH4OH) or Acid (e.g., HCl, HNO3) for pH adjustment
-
Stirring hotplate
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve a stoichiometric amount of the metal salt in deionized water with gentle heating and stirring.
-
In a separate beaker, dissolve a stoichiometric amount of maleic acid or disodium this compound in deionized water. If using maleic acid, a base may be added to deprotonate the carboxylic acid groups.
-
-
Reaction:
-
Slowly add the metal salt solution to the this compound solution (or vice versa) with continuous stirring.
-
Monitor the pH of the resulting mixture and adjust as necessary using a dilute acid or base. The optimal pH for complex formation varies depending on the metal ion. For instance, Cu(II)-maleate complexes can be isolated at a pH of around 4, while Ni(II), Co(II), and Zn(II) complexes are often precipitated at a pH of approximately 6.[1]
-
-
Isolation of the Complex:
-
The resulting precipitate, if formed, is collected by vacuum filtration.
-
Wash the solid product with deionized water to remove any unreacted starting materials and soluble byproducts.
-
Further wash with a suitable organic solvent (e.g., ethanol (B145695) or ether) to facilitate drying.
-
-
Drying:
-
Dry the isolated complex in a drying oven at a suitable temperature (e.g., 60-80 °C) or in a desiccator over a drying agent (e.g., anhydrous CaCl2).
-
This general protocol can be adapted for the synthesis of various metal-maleate complexes, including those with iron, cobalt, nickel, copper, and zinc.[1][2] For instance, ferrous this compound complexes have been synthesized by reacting maleic acid with ferrous carbonate or iron powder in an aqueous solution.[2][3]
Structural Characterization
A variety of analytical techniques are employed to elucidate the structure and coordination environment of metal-maleate complexes.
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the carboxylate groups. The positions of the asymmetric (νas(COO-)) and symmetric (νs(COO-)) stretching vibrations of the carboxylate group are sensitive to its coordination environment. The difference between these two frequencies (Δν = νas - νs) can provide insights into whether the carboxylate group is acting as a monodentate, bidentate chelating, or bidentate bridging ligand.
-
UV-Visible (UV-Vis) Spectroscopy: For transition metal complexes, UV-Vis spectroscopy provides information about the d-d electronic transitions, which are indicative of the coordination geometry around the metal center (e.g., octahedral, tetrahedral).[4]
X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall crystal packing. For example, the crystal structure of a polymeric cobalt(II)-maleate complex with pyridine (B92270) revealed an octahedral coordination environment around the Co(II) ion, with the this compound anions acting as tetradentate bridging ligands.[5] In contrast, copper(II) hydrogen this compound tetrahydrate features copper atoms coordinated only by water molecules, forming cationic chains that are hydrogen-bonded to the hydrogen this compound anions.[5]
Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of metal-maleate complexes and to identify the presence of coordinated or lattice water molecules.[6][7] The decomposition of these complexes often occurs in multiple steps, corresponding to the loss of water molecules followed by the decomposition of the organic ligand.[8]
Quantitative Data on Metal-Maleate Interactions
The stability of metal-maleate complexes in solution is quantified by their stability constants (also known as formation constants). These constants are crucial for understanding the behavior of these complexes in various chemical and biological systems.
Stability Constants
The stepwise formation of a metal-maleate complex (ML) can be represented by the following equilibrium:
M + L ⇌ ML
where M is the metal ion and L is the this compound ligand. The stepwise stability constant, K1, is given by:
K1 = [ML] / ([M][L])
For the formation of higher-order complexes like ML2, subsequent stepwise stability constants (K2, K3, etc.) can be determined. The overall stability constant (βn) is the product of the stepwise constants.
The determination of stability constants is often carried out using potentiometric pH titration. This technique involves titrating a solution containing the metal ion and maleic acid with a standard solution of a strong base. By monitoring the pH as a function of the added base, the formation constants of the complexes can be calculated.
Table 1: Selected Stability Constants (log K) of Metal-Maleate Complexes
| Metal Ion | log K1 | log K2 | Conditions |
| Pb(II) | - | - | 0.16 M ionic strength, 303 K, in 0-50% v/v ethylene (B1197577) glycol-water mixtures |
| Cd(II) | - | - | 0.16 M ionic strength, 303 K, in 0-50% v/v ethylene glycol-water mixtures |
| Ga(III) | > Al(III) > In(III) | - | General trend observed for dicarboxylic acids |
| Fe(III) | > Cr(III) | - | General trend observed for dicarboxylic acids |
Note: Specific numerical values for log K1 and log K2 for Pb(II) and Cd(II) vary with the solvent composition. The table indicates studies have been performed under these conditions.[9] The relative stability for Ga(III), Al(III), In(III), Fe(III), and Cr(III) with malonic acid (a similar dicarboxylic acid) suggests a likely trend for maleic acid as well.[10]
Thermodynamic Parameters
The thermodynamic parameters of complex formation, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide a deeper understanding of the driving forces behind the coordination process. These parameters can be determined from the temperature dependence of the stability constants or through calorimetric methods like isothermal titration calorimetry (ITC).
Table 2: Thermodynamic Parameters for Metal-Amlodipine Besylate Complexes (as an example of thermodynamic studies on metal-ligand interactions)
| Metal Complex | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Solvent |
| AML-Fe³⁺ | -26.30 ± 0.09 | 1.40 ± 0.08 | 91.37 ± 5 | Pure MeOH |
| AML-Ni²⁺ | -26.33 ± 0.09 | 2.52 ± 0.12 | 94.61 ± 5 | Pure MeOH |
| AML-Mg²⁺ | -26.13 ± 0.09 | 2.16 ± 0.09 | 93.28 ± 6 | Pure MeOH |
| AML-Co²⁺ | -26.06 ± 0.08 | 1.03 ± 0.09 | 89.29 ± 5 | Pure MeOH |
| AML-Ca²⁺ | -25.92 ± 0.07 | 4.02 ± 0.08 | 98.77 ± 3 | Pure MeOH |
Note: This table is provided as an illustrative example of the types of thermodynamic data that can be obtained for metal-ligand complexes.[11] While specific data for metal-maleate complexes is dispersed across literature, this demonstrates the typical parameters measured. The complexation is generally spontaneous (negative ΔG°), and often entropy-driven (positive ΔS°), particularly when the chelate effect is significant.[11][12]
Visualization of Experimental and Logical Workflows
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical experimental workflow for the investigation of a new metal-maleate complex.
Caption: Experimental workflow for the synthesis and characterization of metal-maleate complexes.
Logical Relationships in this compound Coordination Chemistry
This diagram illustrates the key factors influencing the coordination behavior of the this compound ligand with metal ions.
Caption: Factors influencing the coordination modes and resulting structures of metal-maleate complexes.
Biological Activity and Potential Applications
Metal complexes of this compound have been investigated for their potential biological activities. The chelation of metal ions can significantly alter their bioavailability and biological effects. Some metal complexes exhibit enhanced antimicrobial or anticancer activity compared to the free ligand or metal salt.[8][13][14][15][16] For instance, the biological activity of metal complexes is often greater than that of the free ligands.[16] The enhanced activity is often explained by chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its transport across biological membranes.
The diverse coordination chemistry of this compound with metal ions, leading to the formation of a wide range of structural motifs, makes this an active area of research with potential applications in catalysis, materials science, and medicine. Further investigations into the structure-activity relationships of these complexes are warranted to fully exploit their potential.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Biological activity studies on metal complexes of novel tridentate Schiff base ligand. Spectroscopic and thermal characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. ripublication.com [ripublication.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, characterization, biological activity and equilibrium studies of metal(II) ion complexes with tridentate hydrazone ligand derived from hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Notes and Protocols for Maleate Salt Formation in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug development, optimizing the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API) is a critical step toward a successful therapeutic product. Salt formation is a widely employed and effective strategy to enhance properties such as solubility, dissolution rate, stability, and manufacturability of ionizable drug candidates. Among the various counterions utilized, maleic acid, a dicarboxylic acid, is a popular choice for forming crystalline salts with basic APIs. Maleate salts can significantly improve the aqueous solubility and stability of a drug substance, thereby enhancing its bioavailability.[1]
These application notes provide a comprehensive overview and detailed protocols for the formation, characterization, and evaluation of this compound salts in the context of drug discovery and development.
General Considerations for this compound Salt Formation
Before proceeding with the experimental protocols, several key factors should be considered to ensure the successful formation of a stable and desirable this compound salt.
-
pKa Difference: A fundamental principle guiding salt formation is the difference in the pKa values of the API and the counterion. For a stable salt to form between a basic drug and an acidic counterion like maleic acid, the pKa of the protonated base should be at least 2-3 units greater than the pKa of the acid.[2] Maleic acid has two pKa values (pKa1 ≈ 1.9 and pKa2 ≈ 6.1). The first ionization is typically relevant for salt formation with most basic drugs.
-
Stoichiometry: The molar ratio of the API to maleic acid is a critical parameter. While a 1:1 stoichiometry is common, other ratios are possible depending on the number of basic centers in the API and the crystallization conditions.[1] Experimental screening of different stoichiometric ratios is often necessary.
-
Solvent Selection: The choice of solvent is crucial as it influences the solubility of both the free base and the resulting salt, thereby affecting nucleation and crystal growth. A solvent system where the free base has moderate solubility and the this compound salt has low solubility is often ideal for crystallization. Common solvents for this compound salt formation include ethanol, isopropanol, acetone, ethyl acetate, and mixtures of alcohols with water.[3][4][5]
-
Potential Challenges: Researchers should be aware of potential challenges associated with this compound salts, including:
-
Disproportionation: The conversion of the salt back to its free base form can occur, particularly in environments with a pH higher than the pH of maximum solubility (pHmax).[6] This can negatively impact the solubility and bioavailability of the drug.
-
Isomerization: Maleic acid can isomerize to fumaric acid, its trans-isomer, under certain conditions (e.g., heat, light, or acidic catalysis). This could lead to the formation of a fumarate (B1241708) salt as an impurity.
-
Hydrate/Solvate Formation: this compound salts can form hydrates or solvates depending on the solvent system used for crystallization.[4][7][8] These different solid forms can have distinct physicochemical properties.
-
Chemical Stability: In some cases, the acidic microenvironment created by maleic acid can lead to the degradation of the API. For instance, amlodipine (B1666008) this compound was found to be unstable due to a Michael addition reaction.[2]
-
Experimental Workflow for this compound Salt Formation and Characterization
The following diagram illustrates a typical workflow for the screening, formation, and characterization of a this compound salt of a basic API.
Caption: Workflow for this compound salt formation and characterization.
Experimental Protocols
Protocol 1: Small-Scale this compound Salt Screening by Reactive Crystallization
This protocol is suitable for initial screening using a small amount of API.
Materials:
-
Basic API (free base)
-
Maleic acid
-
Screening solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile)
-
Small vials (e.g., 2 mL HPLC vials) with magnetic stir bars
-
Heating and stirring plate
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the basic API in a suitable solvent at a known concentration (e.g., 50 mg/mL).
-
Prepare a stock solution of maleic acid in the same solvent at an equimolar concentration to the API solution.
-
-
Salt Formation:
-
In a small vial, add a defined volume of the API stock solution (e.g., 0.2 mL).
-
While stirring, add an equimolar amount of the maleic acid stock solution (e.g., 0.2 mL for a 1:1 molar ratio).
-
Observe for immediate precipitation. If no precipitate forms, cap the vial and continue stirring at room temperature for 24 hours.
-
If still no precipitate is observed, the solution can be subjected to slow evaporation or cooling to induce crystallization.
-
-
Isolation and Analysis:
-
If a solid is formed, isolate it by centrifugation or filtration.
-
Wash the solid with a small amount of cold solvent.
-
Dry the solid under vacuum at a controlled temperature (e.g., 40 °C).
-
Analyze the solid by Powder X-ray Diffraction (PXRD) to assess crystallinity and compare the pattern with the free base. Further characterization can be performed if a crystalline salt is indicated.
-
Protocol 2: Scaled-Up this compound Salt Formation by Cooling Crystallization
This protocol is for preparing a larger quantity of the this compound salt once promising conditions have been identified.
Materials:
-
Basic API (free base)
-
Maleic acid
-
Selected solvent system (e.g., ethanol/water mixture)
-
Jacketed reaction vessel with overhead stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution:
-
Charge the reaction vessel with the basic API and the selected solvent (e.g., 10 volumes of solvent relative to the API).
-
Heat the mixture with stirring to a temperature where the API dissolves completely (e.g., 60-70 °C).
-
In a separate container, dissolve a stoichiometric amount (e.g., 1.05 equivalents) of maleic acid in a small amount of the same solvent.
-
Slowly add the maleic acid solution to the heated API solution.
-
-
Crystallization:
-
Once the addition is complete, slowly cool the solution at a controlled rate (e.g., 10-20 °C/hour) to induce crystallization.
-
Optionally, the solution can be seeded with a small amount of previously prepared this compound salt crystals to control polymorphism and particle size.
-
Hold the resulting slurry at a lower temperature (e.g., 0-5 °C) for a period of time (e.g., 2-4 hours) to maximize the yield.
-
-
Isolation and Drying:
-
Isolate the crystalline product by filtration.
-
Wash the filter cake with a small amount of cold solvent to remove any residual impurities.
-
Dry the product in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization of this compound Salts
Thorough characterization is essential to confirm salt formation and to evaluate the physicochemical properties of the new solid form.
| Analytical Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To confirm the formation of a new crystalline phase and to identify the polymorphic form. The PXRD pattern of the salt should be distinct from that of the free base and maleic acid.[4] |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal events such as desolvation or degradation. A sharp endotherm is indicative of a crystalline material. The melting point of the salt is typically different from that of the free base.[4] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and to quantify the amount of solvent or water in the crystal lattice (in the case of solvates or hydrates).[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the stoichiometry of the salt by integrating the signals from the API and the this compound counterion.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To observe changes in the vibrational modes of functional groups upon salt formation, particularly the carboxylate and amine groups. |
| Solubility Measurement | To determine the aqueous solubility of the this compound salt as a function of pH. This is a critical parameter for predicting in vivo dissolution.[9][10] |
| Dynamic Vapor Sorption (DVS) | To assess the hygroscopicity of the salt by measuring the water uptake as a function of relative humidity.[8] |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the isolated salt and to assess its chemical stability under various stress conditions. |
Data Presentation: Physicochemical Properties of this compound Salts vs. Free Base
The following tables provide examples of how the formation of a this compound salt can alter the physicochemical properties of a basic drug.
Table 1: Comparison of Aqueous Solubility
| Compound | Form | Solubility (mg/mL) | pH | Reference |
| Neratinib | Free Base | ~0.001 | 7 | [3][4] |
| This compound Salt | Significantly Increased | - | [3][4] | |
| Haloperidol | Free Base | Low | >5 | [9][11] |
| Mesylate Salt | Higher than free base | 2-5 | [9][11] | |
| Ibuprofen | Free Acid | 0.04 | Water | [1] |
| Cystamine Salt | 6.11 - 7.81 | Water | [1] | |
| Drug I | Free Base | 0.002 | 7.9 | [6] |
| This compound Salt | ~1.5 | ~3.5 | [6] |
Table 2: Comparison of Thermal Properties
| Compound | Form | Melting Point (°C) | Notes | Reference |
| NBI-75043 | Free Base | 64 | Low melting point | [2] |
| Salt Form | Higher than free base | Desired for development | [2] | |
| Neratinib | This compound Salt (Anhydrous Form I) | 196-204 | Onset of melting and decomposition | [4] |
| AZD5329 | This compound Salt (Anhydrous) | - | Obtained after desolvation | [8] |
Table 3: Comparison of Bioavailability
| Compound | Form | Relative Bioavailability (AUC) | Species | Reference |
| Neratinib | Free Base | - | Rat | [4] |
| This compound Salt | 2-fold increase compared to free base | Rat | [4] |
Conclusion
The formation of this compound salts is a valuable strategy in drug discovery for improving the physicochemical properties of basic APIs. A systematic approach to salt screening, formation, and characterization, as outlined in these application notes, is crucial for selecting an optimal salt form for further development. Careful consideration of the pKa relationship, stoichiometry, solvent selection, and potential challenges will increase the likelihood of success in developing a stable, soluble, and bioavailable drug product. The provided protocols offer a starting point for researchers, which should be adapted and optimized for the specific API under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2537843B1 - Preparation of this compound salt of neratininb - Google Patents [patents.google.com]
- 4. US10035788B2 - this compound salts of (E)-N-{4[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide and crystalline forms thereof - Google Patents [patents.google.com]
- 5. US20030144510A1 - Preparation of pharmaceutical salts - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Maleate Buffers in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols and guidance on the effective use of maleate buffers in a variety of biochemical assays. This document outlines the properties, preparation, and specific applications of this compound buffers in enzyme kinetics, protein crystallization, and high-performance liquid chromatography (HPLC), along with a discussion of potential interferences and stability.
Introduction to this compound Buffers
This compound buffer, prepared from maleic acid, is a dicarboxylic acid buffer effective in the pH range of 5.2 to 6.8, with pKa values of approximately 1.9 and 6.24. Its utility in biochemical assays stems from its buffering capacity in the slightly acidic to neutral pH range, which is relevant for many biological processes. Notably, this compound buffer is known to be an inhibitor of transaminase reactions.[1] It is also utilized in dissolution media, such as Fasted State Simulated Intestinal Fluid (FaSSIF), for evaluating the solubility and release of pharmaceutical compounds.[2][3]
Properties of this compound Buffer
A thorough understanding of the physicochemical properties of this compound buffer is crucial for its successful application.
| Property | Value(s) | Reference(s) |
| pKa1 (at 25°C) | ~1.9 | General knowledge |
| pKa2 (at 25°C) | ~6.24 | General knowledge |
| Effective pH Range | 5.5 - 7.2 | General knowledge |
| Molecular Weight (Maleic Acid) | 116.07 g/mol | [4] |
| Common Counterion | Sodium (Na+) or Potassium (K+) | [4] |
| Temperature Dependence of pH | pH decreases with increasing temperature | [5][6] |
| Solubility | Highly soluble in water | [1] |
Applications of this compound Buffers in Biochemical Assays
Enzyme Kinetics Assays
While not as common as phosphate (B84403) or Tris buffers, this compound buffer can be employed in enzyme kinetic studies when its specific pH range is optimal for enzyme activity and when other common buffers interfere with the assay components. It is crucial to note that this compound can act as an inhibitor for certain enzymes, particularly transaminases.[1]
Protocol: General Enzyme Activity Assay Using this compound Buffer
This protocol provides a general framework for determining enzyme activity. Specific concentrations of substrate, enzyme, and cofactors, as well as the optimal pH, must be determined empirically for each specific enzyme.
Materials:
-
Maleic acid
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Substrate specific to the enzyme of interest
-
Enzyme of interest
-
Spectrophotometer or other appropriate detection instrument
-
pH meter
Procedure:
-
Prepare a 0.2 M this compound Stock Solution:
-
Dissolve 2.32 g of maleic acid in approximately 80 mL of distilled water.
-
Adjust the pH to the desired value (e.g., 6.0) with 1 N NaOH.
-
Bring the final volume to 100 mL with distilled water.[4]
-
-
Prepare the Assay Buffer (e.g., 50 mM this compound Buffer, pH 6.0):
-
Dilute the 0.2 M stock solution 1:4 with distilled water.
-
Verify the pH and adjust if necessary.
-
-
Prepare the Reaction Mixture:
-
In a suitable reaction vessel (e.g., a cuvette), combine the 50 mM this compound buffer, substrate, and any necessary cofactors to the desired final concentrations.
-
The total volume will depend on the requirements of the detection instrument.
-
-
Initiate the Reaction:
-
Add a specific amount of the enzyme solution to the reaction mixture to start the reaction.
-
Mix gently but thoroughly.
-
-
Monitor the Reaction:
-
Immediately place the reaction vessel in the detection instrument.
-
Record the change in absorbance (or other signal) over a defined period. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
-
Calculate Enzyme Activity:
-
Calculate the rate of substrate conversion to product using the appropriate molar extinction coefficient for the product or substrate.
-
Enzyme activity can be expressed in units such as µmol/min (Units, U).
-
Specific activity is calculated by dividing the enzyme activity by the total protein concentration (U/mg).
-
Workflow for Enzyme Activity Assay
Caption: Workflow for a typical enzyme activity assay using this compound buffer.
Protein Crystallization
The selection of an appropriate buffer is a critical step in protein crystallization, as pH is a key parameter influencing protein solubility and crystal formation. While not as frequently used as other buffers like Tris, HEPES, or citrate, this compound buffer can be a valuable component of crystallization screening matrices, particularly for proteins that crystallize in the pH range of 5.5 to 7.0.
Protocol: Screening for Protein Crystallization Conditions with this compound Buffer
This protocol describes a general approach for including this compound buffer in a sparse matrix or grid screen for protein crystallization.
Materials:
-
Purified protein sample (high purity is essential)
-
This compound buffer stock solutions at various pH values (e.g., 5.5, 6.0, 6.5)
-
A variety of precipitants (e.g., polyethylene (B3416737) glycols (PEGs) of different molecular weights, salts like ammonium (B1175870) sulfate (B86663) or sodium chloride)
-
Additives (e.g., salts, detergents, small molecules)
-
Crystallization plates (e.g., 24- or 96-well sitting or hanging drop plates)
-
Microscopes for crystal visualization
Procedure:
-
Prepare Protein Sample:
-
Concentrate the purified protein to a suitable concentration (typically 5-20 mg/mL).
-
The protein should be in a low ionic strength buffer. If the storage buffer is incompatible, perform a buffer exchange into a simple, low-molarity buffer (e.g., 10 mM Tris-HCl or HEPES).
-
-
Design the Crystallization Screen:
-
Sparse Matrix Screen: Include conditions where this compound buffer (e.g., 0.1 M) at different pH values is combined with a wide range of precipitants and additives. Many commercial crystallization screens include a variety of buffers, and custom screens can be designed.
-
Grid Screen: Systematically vary the concentration of a precipitant against a range of this compound buffer pH values.
-
-
Set Up Crystallization Trials:
-
Use the hanging drop or sitting drop vapor diffusion method.
-
In each well of the crystallization plate, place a reservoir solution containing the buffer, precipitant, and any additives.
-
On a cover slip (hanging drop) or in a drop post (sitting drop), mix a small volume of the protein solution with an equal volume of the reservoir solution.
-
Seal the wells to allow for vapor diffusion.
-
-
Incubate and Monitor:
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
Regularly inspect the drops under a microscope for the formation of crystals over several days to weeks.
-
-
Optimize Promising Conditions:
-
If initial crystals are observed, perform optimization screens around the successful condition by making small, systematic changes to the pH of the this compound buffer, precipitant concentration, protein concentration, and temperature.
-
Logical Flow for Buffer Selection in Protein Crystallization
Caption: Decision-making process for including this compound buffer in a protein crystallization screening strategy.
High-Performance Liquid Chromatography (HPLC)
In reversed-phase HPLC, the pH of the mobile phase is a critical parameter for controlling the retention and selectivity of ionizable analytes. While less common than phosphate or acetate (B1210297) buffers, this compound buffer can be used to maintain a stable pH in the range of 5.5 to 7.0 for the separation of acidic, basic, and neutral compounds.
Protocol: General Reversed-Phase HPLC Method Using this compound Buffer
This protocol outlines the preparation of a mobile phase containing this compound buffer for isocratic or gradient HPLC analysis. The specific concentration of the buffer and the organic modifier will need to be optimized for the particular analytes and column being used.
Materials:
-
HPLC-grade maleic acid
-
HPLC-grade sodium hydroxide or potassium hydroxide
-
HPLC-grade organic solvent (e.g., acetonitrile (B52724) or methanol)
-
HPLC-grade water
-
0.45 µm or 0.22 µm membrane filters
-
HPLC system with a C18 or other suitable reversed-phase column
Procedure:
-
Prepare Aqueous this compound Buffer (e.g., 20 mM, pH 6.0):
-
Weigh out the appropriate amount of maleic acid to make a 20 mM solution in the desired final volume of the aqueous component of the mobile phase.
-
Dissolve the maleic acid in about 80% of the final volume of HPLC-grade water.
-
Adjust the pH to 6.0 with a solution of NaOH or KOH.
-
Bring the solution to the final volume with HPLC-grade water.
-
Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulates.
-
-
Prepare the Mobile Phase:
-
Isocratic Elution: Mix the prepared aqueous this compound buffer with the desired organic solvent in the appropriate ratio (e.g., 70:30 aqueous:organic). Degas the mobile phase before use.
-
Gradient Elution: The aqueous this compound buffer can be used as mobile phase A, and the organic solvent (or a mixture of organic solvent and a small amount of the aqueous buffer to maintain pH) can be used as mobile phase B.
-
-
Equilibrate the HPLC System:
-
Flush the HPLC system with the prepared mobile phase until a stable baseline is achieved.
-
-
Inject the Sample and Run the Analysis:
-
Inject the prepared sample onto the column.
-
Run the HPLC method and collect the data.
-
-
Optimize the Separation:
-
Adjust the pH of the this compound buffer, the buffer concentration, and the ratio of aqueous to organic solvent to achieve the desired separation of the analytes.
-
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. New buffer resists pH change, even as temperature drops – News Bureau [news.illinois.edu]
- 4. This compound Buffer 0.05M [ou.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
Application Note: Quantification of Maleate by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleate is a common counter-ion used in the formulation of numerous active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this compound is crucial for quality control, ensuring correct stoichiometry, and monitoring stability of drug substances and products. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is simple, accurate, and precise, making it suitable for routine analysis in a quality control environment.
Principle
This method utilizes reversed-phase chromatography to separate maleic acid from other components in the sample matrix. A C18 column is used as the stationary phase, which retains analytes based on their hydrophobicity. The mobile phase consists of a polar mixture of aqueous phosphoric acid and methanol (B129727). The acidic mobile phase ensures that maleic acid is in its protonated form, allowing for consistent retention on the non-polar stationary phase. Quantification is achieved by monitoring the UV absorbance of maleic acid at an appropriate wavelength.
Materials and Reagents
-
Maleic acid reference standard (purity ≥ 99.5%)
-
Methanol , HPLC grade
-
Phosphoric acid (H₃PO₄), analytical grade
-
Water , HPLC grade or Milli-Q
-
Sample containing this compound
-
0.45 µm membrane filters (e.g., nylon or PVDF)
Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of 0.1% aqueous phosphoric acid and methanol (90:10 v/v).[2]
-
Flow Rate: 0.75 mL/min.[2]
-
Column Temperature: Ambient
-
Detection Wavelength: 210-215 nm is often effective for this compound, though other wavelengths such as 254 nm have also been used successfully.[2][3]
-
Injection Volume: 20 µL
Experimental Protocols
Preparation of Mobile Phase
To prepare 1 L of the mobile phase, add 1.0 mL of concentrated phosphoric acid to 900 mL of HPLC grade water and mix well. Then, add 100 mL of HPLC grade methanol and mix thoroughly. Degas the mobile phase using sonication or vacuum filtration before use.
Preparation of Standard Solutions
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of maleic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Preparation of Sample Solutions
Accurately weigh a portion of the sample expected to contain a known amount of this compound and transfer it to a volumetric flask of appropriate size. Dissolve the sample in the mobile phase, using sonication if necessary. Dilute to the mark with the mobile phase to achieve a final concentration of this compound within the calibration range. Filter the sample solution through a 0.45 µm membrane filter before injection into the HPLC system.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and the sample solution(s) into the HPLC system.
-
Record the chromatograms and measure the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the maleic acid standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Data Presentation
The performance of the HPLC method for this compound quantification is summarized in the table below. The data is based on a validated method for the analysis of aliphatic acids, including maleic acid.[2]
| Parameter | Result |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 54.72% to 99.70% |
| Precision (RSD%) | Typically < 2% for repeatability |
| Limit of Detection (LOD) | Method dependent, can be calculated as 3.3 * (SD/S) |
| Limit of Quantification (LOQ) | Method dependent, can be calculated as 10 * (SD/S) |
SD = Standard Deviation of the response; S = Slope of the calibration curve.
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC method development and validation for this compound quantification.
Caption: Workflow for HPLC quantification of this compound.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust technique for the quantification of this compound in various samples, including pharmaceutical formulations. The method is straightforward to implement and provides accurate and precise results, making it an essential tool for quality control and drug development professionals. Adherence to the detailed protocols will ensure the generation of high-quality data for the assessment of this compound content.
References
Application Notes and Protocols: Maleate as a Prodrug Moiety in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic design of prodrugs is a cornerstone of modern pharmaceutical development, aiming to overcome the limitations of active pharmaceutical ingredients (APIs). These limitations can include poor solubility, low permeability, rapid metabolism, systemic toxicity, and lack of site-specific delivery. The maleate moiety, derived from maleic acid, has emerged as a versatile and effective promoiety in prodrug design. Its unique chemical properties allow for the creation of ester and amide linkages that can be engineered for controlled release of the parent drug under specific physiological conditions.
This document provides a comprehensive overview of the design principles, applications, and experimental evaluation of this compound-containing prodrugs. It is intended to serve as a practical guide for researchers in the field of drug discovery and development.
Design Principles of this compound Prodrugs
The fundamental principle behind using this compound as a promoiety is to temporarily mask a functional group on the parent drug, thereby altering its physicochemical properties. The most common functional groups targeted for this compound conjugation are hydroxyl and amino groups, forming this compound esters and maleamic acids (amides), respectively.
This compound Esters
This compound esters are formed by reacting a hydroxyl group on the parent drug with maleic anhydride (B1165640) or a derivative. This strategy is particularly useful for:
-
Increasing Lipophilicity: Masking a polar hydroxyl group with the less polar this compound ester can enhance membrane permeability and oral absorption.
-
Improving Solubility: While seemingly counterintuitive, the introduction of a carboxyl group in the this compound moiety can be used to form salts, thereby increasing aqueous solubility for parenteral formulations.
-
Enzymatic Cleavage: The ester bond is susceptible to hydrolysis by ubiquitous esterase enzymes in the body, releasing the active drug. The rate of hydrolysis can be tuned by introducing substituents on the this compound ring.
Maleamic Acids (Amides)
The reaction of a primary or secondary amine on a parent drug with maleic anhydride yields a maleamic acid. This linkage is particularly interesting due to its pH-sensitive nature.
-
pH-Dependent Hydrolysis: The amide bond of a maleamic acid is relatively stable at physiological pH (7.4) but undergoes rapid hydrolysis in the acidic microenvironment of tumors (pH ~6.5) or within endosomes and lysosomes (pH 4.5-6.5). This is due to intramolecular catalysis by the neighboring carboxylic acid group.[1][2][3][4]
-
Targeted Drug Delivery: This pH sensitivity allows for the design of prodrugs that selectively release their active payload in cancerous tissues, reducing systemic toxicity.[2][3]
Applications of this compound Prodrugs
The versatility of the this compound moiety has led to its application in various therapeutic areas.
Oncology
The acidic tumor microenvironment provides a unique opportunity for targeted drug delivery using pH-sensitive this compound prodrugs. By linking chemotherapeutic agents to a this compound promoiety, it is possible to achieve preferential drug release at the tumor site, thereby enhancing efficacy and reducing off-target side effects.[5]
Cardiovascular Disease
This compound ester prodrugs have been investigated to improve the delivery of cardiovascular drugs. For instance, malonate ester prodrugs have been developed to deliver malonate, an inhibitor of succinate (B1194679) dehydrogenase, to protect against cardiac ischemia-reperfusion injury.[1][6][7][8] By masking the charged carboxyl groups of malonate, the prodrug can more readily cross cell membranes to reach its intracellular target.[6]
Central Nervous System (CNS) Disorders
The blood-brain barrier (BBB) represents a significant challenge for drug delivery to the CNS. The lipidization of polar drugs by creating this compound ester prodrugs can enhance their ability to cross the BBB. Once in the brain, the prodrug can be converted to the active drug by brain-resident enzymes.[9][10]
Antiviral Therapy
The prodrug approach is well-established in antiviral therapy to improve the oral bioavailability of nucleoside analogs. While not as common as other promoieties, this compound could be employed to enhance the lipophilicity and cellular uptake of antiviral drugs.[11][12][13]
Quantitative Data on this compound Prodrugs
The following tables summarize representative quantitative data for this compound and other relevant prodrugs, highlighting the improvements achieved over the parent drug.
Table 1: Improvement of Physicochemical Properties
| Prodrug Strategy | Parent Drug | Prodrug | Property Improved | Fold Improvement | Reference(s) |
| This compound Ester | Guaifenesin | Guaifenesin this compound | Hydrolysis Rate | - | [14] |
| Amide Prodrug | Acyclovir | Valacyclovir | Solubility | 9x | [15] |
| Phosphate Prodrug | Amprenavir | Fosamprenavir | Aqueous Solubility | >1000x | [16] |
| Acyloxyalkyl Ester | Isavuconazole | Isavuconazonium sulfate (B86663) | Aqueous Solubility | Significant | [17] |
Table 2: Pharmacokinetic Parameters of this compound and Other Prodrugs vs. Parent Drugs
| Prodrug | Parent Drug | Species | Parameter | Parent Drug Value | Prodrug Value | Reference(s) |
| Midazolam this compound | Midazolam | Rat | Cmax (ng/mL) | ~100 | ~200 (oral) | |
| Diacetoxymethyl malonate (MAM) | Malonate | Mouse | Plasma Half-life (t1/2) | - | Rapidly Hydrolyzed | [1][6] |
| Fesoterodine | 5-HMT | Human | Bioavailability | - | High | [12] |
| Acelarin | Gemcitabine | Human | Cmax (µM) | 64 | 26,910 | [14] |
| Brincidofovir | Cidofovir | Human | Oral Bioavailability | <5% | 88% | [14] |
Experimental Protocols
This section provides generalized protocols for the synthesis and evaluation of this compound prodrugs, based on methodologies reported in the scientific literature.
Protocol 1: Synthesis of a this compound Ester Prodrug
Objective: To synthesize a this compound ester prodrug from a parent drug containing a hydroxyl group.
Materials:
-
Parent drug with a hydroxyl group
-
Maleic anhydride
-
Pyridine (B92270) or Triethylamine (B128534) (as a catalyst)
-
Anhydrous dichloromethane (B109758) (DCM) or similar aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the parent drug (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add maleic anhydride (1.1 to 1.5 equivalents) to the solution.
-
Add the catalyst, such as pyridine or triethylamine (1.1 to 2 equivalents), dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterize the final product by NMR (¹H, ¹³C), Mass Spectrometry (MS), and FT-IR to confirm its structure and purity.
Protocol 2: In Vitro pH-Dependent Hydrolysis of a Maleamic Acid Prodrug
Objective: To evaluate the stability of a maleamic acid prodrug at different pH values.
Materials:
-
Maleamic acid prodrug
-
Phosphate buffered saline (PBS) at pH 7.4
-
Acetate or citrate (B86180) buffer at pH 6.5
-
Acetate or citrate buffer at pH 5.0
-
Acetonitrile (B52724) or methanol (B129727) (HPLC grade)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath at 37 °C
Procedure:
-
Prepare stock solutions of the maleamic acid prodrug in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare reaction buffers at pH 7.4, 6.5, and 5.0.
-
Initiate the hydrolysis reaction by adding a small aliquot of the prodrug stock solution to each buffer to achieve a final concentration of, for example, 10 µM.
-
Incubate the solutions at 37 °C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile or methanol to precipitate any proteins and stop further degradation.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC to quantify the remaining prodrug and the released parent drug.
-
Calculate the half-life (t1/2) of the prodrug at each pH by plotting the natural logarithm of the prodrug concentration against time.
Protocol 3: In Vitro Enzymatic Stability in Plasma
Objective: To assess the stability of a this compound ester prodrug in the presence of plasma esterases.
Materials:
-
This compound ester prodrug
-
Human or rat plasma (freshly prepared with anticoagulant)
-
Phosphate buffered saline (PBS) at pH 7.4
-
Acetonitrile or methanol (HPLC grade) with an internal standard
-
LC-MS/MS system
Procedure:
-
Pre-warm the plasma to 37 °C.
-
Prepare a stock solution of the prodrug in a suitable solvent.
-
Initiate the reaction by spiking the prodrug into the pre-warmed plasma to a final concentration of, for example, 1 µM.
-
Incubate the plasma samples at 37 °C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the enzymatic activity by adding 3-4 volumes of cold acetonitrile or methanol containing an internal standard.
-
Vortex the samples vigorously and centrifuge at high speed to precipitate plasma proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Quantify the concentrations of the prodrug and the parent drug using the LC-MS/MS method.[4][6]
-
Determine the in vitro half-life of the prodrug in plasma.
Protocol 4: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a this compound prodrug and its parent drug after oral or intravenous administration.
Materials:
-
This compound prodrug
-
Vehicle for dosing (e.g., saline, PEG400/water)
-
Sprague-Dawley rats or C57BL/6 mice
-
Dosing gavage needles (for oral administration) or syringes (for intravenous administration)
-
Blood collection tubes with anticoagulant (e.g., K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the animals overnight with free access to water before dosing.
-
Prepare the dosing formulation of the this compound prodrug in the appropriate vehicle.
-
Administer the prodrug to the animals either orally (p.o.) or intravenously (i.v.) at a predetermined dose.
-
At specified time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples (e.g., via tail vein or cardiac puncture at termination).
-
Immediately process the blood samples to obtain plasma by centrifugation. To prevent ex vivo hydrolysis, it is crucial to handle samples on ice and consider adding an esterase inhibitor to the collection tubes.[12]
-
Store the plasma samples at -80 °C until analysis.
-
Perform sample preparation (e.g., protein precipitation or liquid-liquid extraction) and analyze the plasma samples for the concentrations of the prodrug and the parent drug using a validated LC-MS/MS method.[4][6]
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) for both the prodrug and the parent drug using appropriate software (e.g., Phoenix WinNonlin).[18][19][20][21][22][23]
Visualizations
pH-Sensitive Activation of a Maleamic Acid Prodrug
Caption: pH-triggered activation of a maleamic acid prodrug in the acidic tumor microenvironment.
General Experimental Workflow for Prodrug Evaluation
Caption: A typical workflow for the preclinical evaluation of a novel prodrug candidate.
Conclusion
The this compound moiety offers a powerful and adaptable tool for prodrug design, enabling chemists to overcome a wide range of pharmaceutical and pharmacokinetic challenges. The pH-sensitive nature of maleamic acids is particularly advantageous for targeted cancer therapy. The protocols and data presented herein provide a foundational guide for the rational design, synthesis, and evaluation of this compound-based prodrugs. As our understanding of disease-specific microenvironments and enzymatic activation pathways grows, the potential applications for this compound prodrugs in developing safer and more effective medicines will undoubtedly expand.
References
- 1. Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. studenttheses.uu.nl [studenttheses.uu.nl]
- 5. medium.com [medium.com]
- 6. Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrugs in Cardiovascular Therapy [mdpi.com]
- 8. Prodrugs in cardiovascular therapy [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral prodrugs - the development of successful prodrug strategies for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmatutor.org [pharmatutor.org]
- 17. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A review of pharmacokinetic parameters of metabolites and prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Understanding the pharmacokinetics of prodrug and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Understanding the pharmacokinetics of prodrug and metabolite | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Application Notes: The Versatility of Maleate in Modern Polymer Chemistry
Introduction
Maleate and its anhydride (B1165640), maleic anhydride, are highly versatile monomers and chemical intermediates that have found extensive application in polymer chemistry. Their utility stems from two key reactive sites: the carbon-carbon double bond, which is susceptible to polymerization and "click" reactions, and the anhydride group, which can undergo ring-opening reactions with a variety of nucleophiles.[1][2] This dual reactivity allows for the synthesis of a wide array of functional polymers with tunable properties, making them invaluable for researchers, scientists, and drug development professionals. Applications range from creating advanced biomaterials and drug delivery systems to enhancing the performance of commodity plastics.[3][4][5] This document provides an in-depth overview of key applications, complete with detailed experimental protocols and supporting data.
Application 1: this compound Copolymers for Biomedical Applications and Drug Delivery
Maleic anhydride copolymers are particularly well-suited for biomedical applications due to their biocompatibility, well-defined alternating structures, and the ease with which drugs can be attached.[3][4] The anhydride ring reacts readily with nucleophilic groups (e.g., -NH2, -OH) on drug molecules under mild conditions, forming stable amide or ester linkages.[2] This creates polymer-drug conjugates that can improve drug solubility, enhance stability, and enable controlled release.[2][3] Copolymers of maleic anhydride with monomers like N-vinylpyrrolidone or vinyl ethers are often water-soluble and have been extensively studied as carriers for anticancer drugs and other therapeutic agents.[3]
Logical Workflow: Synthesis of a Polymer-Drug Conjugate
Caption: Workflow for synthesizing a this compound copolymer-drug conjugate.
Quantitative Data: Maleic Anhydride Copolymers in Drug Delivery
| Copolymer System | Comonomer | Conjugated Drug/Molecule | Target Application | Reference |
| Poly(styrene-alt-maleic anhydride) (PSMA) | Styrene | 7-amino-4-methylquinolin-2(1H)-one | Biomedical imaging, metal chelation | [6] |
| Poly(methyl vinyl ether-alt-maleic anhydride) (PMVEMA) | Methyl Vinyl Ether | Ampicillin, Cephalexin | Antibacterial drug delivery | [2] |
| Poly(N-vinylpyrrolidone-co-maleic acid) | N-vinylpyrrolidone | Various (general carrier) | General drug carrier systems | [3] |
| Poly(maleic anhydride-co-methyl methacrylate) | Methyl Methacrylate (B99206) | 2-amino ethyl benzoate (B1203000) | Functional polymer synthesis | [7] |
Experimental Protocol: Synthesis and Amine Modification of a Maleic Anhydride Copolymer
This protocol describes the synthesis of a copolymer of maleic anhydride (MAN) and methyl methacrylate (MMA) followed by its modification via a ring-opening reaction with an amine-containing molecule, adapted from the procedure described by Nasirtabrizi et al.[7][8]
Part A: Synthesis of Poly(MAN-co-MMA)
-
Preparation: In a glass ampoule, dissolve 1.96 g (20 mmol) of maleic anhydride (MAN) and 2.00 g (20 mmol) of methyl methacrylate (MMA) in 15 mL of dry ethyl acetate.[8]
-
Initiator Addition: Add 0.065 g (0.4 mmol) of azobisisobutyronitrile (AIBN) as the free radical initiator to the monomer solution.[8]
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Seal the ampoule under vacuum and place it in a thermostatically controlled oil bath at 70°C for 24 hours.[8]
-
Isolation: After polymerization, cool the ampoule, break it open, and pour the viscous solution into a large excess of n-hexane to precipitate the copolymer.
-
Purification & Drying: Filter the white precipitate, wash it thoroughly with n-hexane, and dry it under vacuum at 40°C to a constant weight.
-
Characterization: Characterize the resulting Poly(MAN-co-MMA) using FT-IR and ¹H NMR spectroscopy to confirm its structure and composition.[7]
Part B: Chemical Modification with 2-Amino Ethyl Benzoate
-
Reagent Preparation: In a separate flask, prepare a solution of sodium 2-amino ethyl benzoate by reacting 2-amino ethyl benzoate with an equimolar amount of sodium hydroxide (B78521) in an appropriate solvent.
-
Reaction Setup: Dissolve the synthesized Poly(MAN-co-MMA) in a suitable solvent like N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a stirrer. Cool the flask to -5°C in an ice-salt bath.[8]
-
Nucleophilic Addition: Add the solution of sodium 2-amino ethyl benzoate dropwise to the stirred polymer solution over 1 hour.[8]
-
Reaction: Maintain the reaction mixture at -5°C for an additional 3 hours with continuous stirring.[8]
-
Precipitation and Washing: Pour the reaction mixture into an excess of cold 0.2 N HCl. Filter the resulting white precipitate and wash it with 0.2 N HCl, followed by 0.2 N NaOH, and finally with distilled water until the washings are neutral.[8]
-
Drying and Characterization: Dry the final modified polymer under vacuum at room temperature. Characterize the product using FT-IR and ¹H NMR to confirm the ring-opening and the attachment of the 2-amino ethyl benzoate moiety.[7]
Application 2: Ring-Opening Copolymerization (ROCOP) for Unsaturated Polyesters
The ring-opening copolymerization (ROCOP) of maleic anhydride with epoxides is a powerful, chain-growth method for synthesizing unsaturated polyesters with controlled molecular weights and narrow polydispersity.[9][10] This approach is particularly attractive because it avoids the high temperatures and long reaction times typical of traditional step-growth polycondensation.[10] Using catalysts such as chromium(III) salen complexes, this reaction produces poly(alkylene this compound)s.[11] A subsequent, highly efficient isomerization step can convert the cis-maleate units into trans-fumarate units, yielding important biomaterials like poly(propylene fumarate) (PPF), which is used in tissue engineering and 3D printing.[10][12]
Reaction Mechanism: ROCOP of Maleic Anhydride and Epoxide
Caption: Catalytic cycle for the ring-opening copolymerization of an epoxide and maleic anhydride.
Quantitative Data: ROCOP of Propylene Oxide (PO) and Maleic Anhydride (MA)
| Catalyst | [M]:[C] Ratio | Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| (salen)CrCl | 1000:1 | 1 | >99 | 16.1 | 1.13 | [10] |
| (salen)CrCl | 1000:1 | 2 | >99 | 20.1 | 1.10 | [10] |
| (salen)CrCl | 2000:1 | 2 | >99 | 26.5 | 1.14 | [10] |
| (salen)CrCl | 500:1 | 0.5 | >99 | 10.5 | 1.15 | [10] |
Conditions: Neat, 80°C. [M]:[C] = Monomer-to-Catalyst Ratio. Mn = Number-average molecular weight. PDI = Polydispersity Index.
Experimental Protocol: Synthesis of Poly(propylene this compound) via ROCOP
This protocol is adapted from the procedure reported by Jeske et al. for the synthesis of poly(propylene this compound) (PPM) via ROCOP, followed by isomerization to poly(propylene fumarate) (PPF).[10]
Part A: Synthesis of Poly(propylene this compound) (PPM)
-
Preparation: In a nitrogen-filled glovebox, add maleic anhydride (MA), propylene oxide (PO), and the chromium(III) salen catalyst to a glass vial equipped with a stir bar. The typical monomer-to-catalyst ratio can range from 500:1 to 2000:1.[10]
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 80°C and stir. The polymerization is typically rapid and can reach high conversion within 1-2 hours.[10]
-
Termination & Isolation: After the desired time, cool the reaction to room temperature. Dissolve the resulting viscous polymer in a minimal amount of chloroform (B151607) or dichloromethane.
-
Purification: Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent like cold methanol (B129727) or diethyl ether.
-
Drying: Decant the solvent and dry the isolated polymer under vacuum to a constant weight.
-
Characterization: Analyze the polymer by Gel Permeation Chromatography (GPC) to determine Mn and PDI, and by ¹H NMR to confirm the this compound structure (cis-alkene signal around 6.2-6.3 ppm).[10]
Part B: Isomerization to Poly(propylene fumarate) (PPF)
-
Preparation: Dissolve the synthesized PPM in chloroform (or another suitable solvent) inside a vial.[10]
-
Catalyst Addition: Add a catalytic amount of an isomerization agent, such as diethylamine, to the solution.[10]
-
Reaction: Stir the solution at room temperature. The isomerization is typically complete within a few hours.
-
Monitoring: Monitor the reaction progress using ¹H NMR spectroscopy. The disappearance of the cis-alkene signal (~6.2 ppm) and the appearance of a new trans-alkene signal (~6.8 ppm) indicates the complete conversion to PPF.[10]
-
Isolation: Once the reaction is complete, precipitate the PPF polymer in a non-solvent like methanol or diethyl ether.
-
Drying: Filter and dry the final PPF product under vacuum.
Application 3: Maleic Anhydride Grafting for Polymer Compatibilization
Many commodity polymers, such as polypropylene (B1209903) (PP), are non-polar, which limits their adhesion to polar materials like glass fibers, mineral fillers, or other polar polymers.[5] Grafting maleic anhydride onto the polymer backbone via reactive extrusion introduces polar anhydride and carboxylic acid groups.[5][13] This chemically modified polymer, for example, maleic anhydride-grafted polypropylene (MAPP), acts as a powerful compatibilizer or coupling agent. It enhances interfacial adhesion between the polymer matrix and fillers, leading to significant improvements in the mechanical properties (e.g., tensile strength, impact resistance) of the resulting composite materials.[5][13]
Logical Diagram: Role of MAPP as a Compatibilizer
Caption: MAPP improves composite strength by bridging the non-polar matrix and polar filler.
Quantitative Data: Effect of MAPP on Polypropylene/Glass Fiber Composites
| Property | Neat PP | PP + 30% Glass Fiber (Uncompatibilized) | PP + 30% Glass Fiber (with 5% MAPP) |
| Tensile Strength (MPa) | ~35 | ~60 | ~110 |
| Flexural Modulus (GPa) | ~1.5 | ~5.0 | ~8.5 |
| Notched Izod Impact Strength (J/m) | ~25 | ~80 | ~150 |
| (Note: These are representative values compiled from literature to illustrate the trend. Actual values may vary based on specific materials and processing conditions.[5]). |
Experimental Protocol: Melt Grafting of Maleic Anhydride onto Polypropylene
This protocol describes a typical reactive extrusion process for preparing maleic anhydride-grafted polypropylene (MAPP).[5]
-
Material Preparation: Thoroughly dry polypropylene (PP) pellets, maleic anhydride (MA) flakes, and a free-radical initiator (e.g., dicumyl peroxide, DCP) to remove any moisture.
-
Premixing: Prepare a dry blend of the components. A typical formulation might be 97 wt% PP, 2 wt% MA, and 1 wt% DCP. Tumble mix the components for 15-20 minutes to ensure a homogeneous mixture.
-
Extruder Setup: Use a co-rotating twin-screw extruder. Set a temperature profile along the extruder barrel. A typical profile might be: Zone 1 (feed): 160°C, Zone 2: 180°C, Zone 3: 190°C, Zone 4: 190°C, Die: 185°C. Set the screw speed to approximately 150-200 rpm.
-
Reactive Extrusion: Feed the premixed blend into the extruder hopper at a constant rate. Inside the extruder, the PP melts, and the initiator decomposes to form free radicals on the PP backbone. These radicals then react with MA, grafting it onto the polymer chains.[5]
-
Strand Cooling and Pelletizing: Extrude the molten polymer strand from the die and pass it through a water bath to cool and solidify it. A pelletizer then cuts the cooled strand into MAPP pellets.
-
Purification: To remove unreacted MA and initiator byproducts, the MAPP pellets must be purified. This is typically done by dissolving the pellets in a hot solvent like xylene and then precipitating them in an excess of a non-solvent like acetone. The purified MAPP is then filtered and dried in a vacuum oven at 80°C for at least 12 hours.
-
Characterization: The grafting degree can be determined by titration of the carboxylic acid groups (after hydrolysis of the anhydride) or by FT-IR spectroscopy by comparing the peak intensity of the carbonyl group (~1780 cm⁻¹) to a characteristic PP peak.[14]
Application 4: Thiol-Maleimide "Click" Chemistry for Polymer Functionalization
The thiol-maleimide reaction is a highly efficient "click" chemistry reaction based on the Michael addition of a thiol to the electron-deficient double bond of a maleimide (B117702).[15][16] This reaction is prized for its high specificity, rapid kinetics under mild, often physiological conditions, and the absence of byproducts.[15] In polymer science, it is widely used for:
-
Bioconjugation: Attaching peptides, proteins, or other biomolecules to polymers for targeted drug delivery or tissue engineering.[17]
-
Surface Modification: Functionalizing surfaces with polymers to alter their properties.
-
Hydrogel Formation: Crosslinking polymer chains to form hydrogels for various biomedical applications.
Reaction Scheme: Thiol-Maleimide "Click" Reaction
Caption: Schematic of the thiol-maleimide "click" reaction for polymer conjugation.
Quantitative Data: Influence of Conditions on Thiol-Maleimide Reactions
| Initiator/Base | Solvent | Mechanism | Relative Rate |
| None (spontaneous) | Chloroform | Base-initiated (thiol acts as base) | Slow |
| Triethylamine (TEA) | Chloroform | Base-initiated | Fast |
| Dimethylphenylphosphine (DMPP) | Chloroform | Nucleophile-initiated | Very Fast |
| Triethylamine (TEA) | DMF | Ion pair-initiated | Moderate |
| (Note: This table summarizes the mechanistic findings from computational and experimental studies, showing that the reaction kinetics are highly dependent on the choice of solvent and initiator/catalyst.[16]) |
Experimental Protocol: Peptide Conjugation to a Maleimide-Functionalized Polymer
This protocol is a generalized procedure for conjugating a cysteine-containing peptide to a maleimide-terminated polymer, based on the principles used in the synthesis of peptide-functionalized poly(malic acid) derivatives.[17]
-
Polymer Preparation: Synthesize or obtain a polymer with a terminal maleimide group (e.g., Mal-PEG-OH, Mal-PMLABe). Ensure the polymer is pure and well-characterized.
-
Peptide Preparation: Synthesize or obtain the desired peptide containing a terminal or internal cysteine residue, which provides the free thiol group.
-
Dissolution: Dissolve the maleimide-functionalized polymer in a suitable buffer, typically a phosphate (B84403) buffer (e.g., PBS, pH 6.5-7.5). The concentration will depend on the polymer's solubility.
-
Peptide Addition: Dissolve the cysteine-containing peptide in the same buffer. Add the peptide solution to the polymer solution. A slight molar excess of the peptide (e.g., 1.2 equivalents) is often used to ensure complete reaction of the maleimide groups.
-
Reaction: Allow the reaction to proceed at room temperature with gentle stirring. The reaction is often complete within 2-4 hours. Protect the reaction from light if any components are light-sensitive.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol like β-mercaptoethanol can be added after the main reaction is complete.
-
Purification: Purify the resulting polymer-peptide conjugate to remove excess peptide and other reagents. This is commonly achieved by dialysis against deionized water using a membrane with an appropriate molecular weight cut-off (MWCO) that retains the conjugate while allowing smaller molecules to pass through.
-
Lyophilization: Freeze-dry the purified conjugate solution to obtain the final product as a solid powder.
-
Characterization: Confirm the successful conjugation using techniques such as ¹H NMR, MALDI-TOF mass spectrometry, or by using a fluorescently-labeled peptide and measuring the fluorescence of the final product.
References
- 1. Research Progress in the Synthesis and Applications of Maleic Anhydride Polymers - IRO Water Treatment [irowater.com]
- 2. Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies [mdpi.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Maleic Anhydride Polylactic Acid Coupling Agent Prepared from Solvent Reaction: Synthesis, Characterization and Composite Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of Poly(Malic Acid) Derivatives End-Functionalized with Peptides and Preparation of Biocompatible Nanoparticles to Target Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Step-by-Step Synthesis of Chlorpheniramine Maleate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical synthesis of chlorpheniramine (B86927) maleate, a first-generation antihistamine. The synthesis is presented through two primary, industrially relevant routes, starting from either 4-chlorophenylacetonitrile or 2-(p-chlorobenzyl)pyridine. This guide includes step-by-step experimental procedures, quantitative data on reaction yields, and visualizations of the synthetic workflow and the drug's mechanism of action to aid in research and development.
I. Overview of Synthetic Strategies
The synthesis of chlorpheniramine this compound involves the formation of the chlorpheniramine free base followed by its conversion to the this compound salt to enhance stability and solubility.[1] Two common pathways for synthesizing the chlorpheniramine base are outlined below.
II. Synthesis Route 1: From 4-Chlorophenylacetonitrile
This route involves a three-step synthesis to obtain the chlorpheniramine base, followed by salt formation.
Step 1: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile (B1584232)
This initial step involves the reaction of 4-chlorophenylacetonitrile with a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine, in the presence of a strong base like sodium amide or sodium hydride.[2][3][4]
Experimental Protocol:
-
To a reaction flask, add 200g of 4-chlorophenylacetonitrile, 100g of 2-chloropyridine, and 600 ml of toluene (B28343).[3]
-
Cool the mixture to 15°C using an ice water bath.[3]
-
Carefully add 51.5g of sodium amide.[3]
-
Allow the reaction to proceed at room temperature for 2 to 5 hours.[3] Monitor the reaction's completion using Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete, quench it by adding water.[3]
-
Separate the aqueous layer. Wash the organic layer with 200 ml of brine.[3]
-
Concentrate the organic phase to obtain the product as an oil.[3]
Step 2: Synthesis of γ-(4-chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine
The intermediate from Step 1 is then alkylated using 2-dimethylaminoethyl chloride.
Experimental Protocol:
-
The crude 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile is reacted with 2-dimethylaminochloroethane.[3]
-
This reaction is typically carried out in the presence of a strong base such as sodium amide.
Step 3: Synthesis of Chlorpheniramine (Hydrolysis and Decarboxylation)
The final step to obtain the free base involves the hydrolysis and decarboxylation of the product from Step 2.
Experimental Protocol:
-
The γ-(4-chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine is reacted with an alkali to induce hydrolysis and decarboxylation, yielding chlorpheniramine.[3]
III. Synthesis Route 2: From 2-(p-chlorobenzyl)pyridine
This is a more direct, two-step synthesis of chlorpheniramine this compound.
Step 1: Synthesis of Chlorpheniramine
This step involves the alkylation of 2-(p-chlorobenzyl)pyridine with 2-dimethylaminoethyl chloride.[1]
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add dry toluene.[1]
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium amide to the toluene with stirring.[1]
-
Dropwise, add a solution of 2-(p-chlorobenzyl)pyridine in dry toluene to the sodium amide suspension.[1]
-
After stirring, add a solution of 2-dimethylaminoethyl chloride.[1]
-
Heat the mixture to reflux for 6 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of water.[1]
-
Separate the organic layer and extract the aqueous layer with toluene.[1]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure to yield crude racemic chlorpheniramine.[1]
-
The crude product can be purified by vacuum distillation or column chromatography.[1]
IV. Final Step for Both Routes: Salt Formation
To obtain the final stable product, the chlorpheniramine free base is converted to its this compound salt.[5]
Experimental Protocol:
-
Dissolve the purified chlorpheniramine free base in a suitable solvent, such as ethanol (B145695) or ethyl acetate.[1]
-
In a separate flask, dissolve a stoichiometric amount of maleic acid in the same solvent.[1][5]
-
Slowly add the maleic acid solution to the chlorpheniramine solution with continuous stirring at room temperature.[5]
-
Stir the mixture for 1-2 hours to allow for complete salt formation.[5]
-
Chlorpheniramine this compound will crystallize out of the solution due to its lower solubility. Cooling the mixture can enhance crystallization.[5]
-
Filter the crystals using vacuum filtration.[5]
-
Wash the crystals with cold ethanol or water to remove impurities.[5]
-
Dry the product in a desiccator or oven at a suitable temperature to obtain pure chlorpheniramine this compound.[5]
V. Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of chlorpheniramine this compound. Note that the data is compiled from different sources and may vary based on specific reaction conditions.
| Reaction Step | Starting Material | Product | Reported Yield (%) | Source |
| Route 1, Step 1 | 4-chlorophenylacetonitrile and 2-chloropyridine | 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile | 95 | [3] |
| Route 2, Complete | 2-(p-chlorobenzyl)pyridine | Chlorpheniramine this compound | 62 | [1] |
VI. Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of chlorpheniramine this compound via the two primary routes.
References
- 1. CN110372578A - A kind of new chlorphenamine this compound synthetic method - Google Patents [patents.google.com]
- 2. CN111100067A - New chlorpheniramine this compound impurity and preparation process thereof - Google Patents [patents.google.com]
- 3. Preparation method of chlorpheniramine this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis and refining method of chlorpheniramine this compound intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN112645869A - Preparation method of chlorpheniramine this compound intermediate - Google Patents [patents.google.com]
Application Notes and Protocols: Formulation of Asenapine Maleate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine (B1667633) maleate is an atypical antipsychotic agent used in the management of schizophrenia and bipolar disorder.[1] However, its therapeutic efficacy is often limited by poor oral bioavailability (<2%) due to extensive first-pass metabolism.[2] Formulating asenapine this compound into nanoparticles presents a promising strategy to overcome these limitations by enhancing solubility, improving bioavailability, and potentially enabling targeted drug delivery.[1][3] This document provides detailed application notes and protocols for the formulation of asenapine this compound nanoparticles using various techniques, based on findings from multiple research studies.
Data Summary of Asenapine this compound Nanoparticle Formulations
The following tables summarize quantitative data from different studies on the formulation of asenapine this compound nanoparticles, providing a comparative overview of key parameters.
Table 1: Polymeric Nanoparticles
| Formulation Method | Polymer(s) | Stabilizer(s) | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Nanoprecipitation | Eudragit L 100 / Eudragit RS 100 | Poloxamer 188, Polyvinylpyrrolidone K-30, Tween 80 | 100-1000 | Not Reported | Not Reported | [4] |
| Ionic Gelation | Chitosan | Tween 80, Sodium Tripolyphosphate | 41.1 | -9.9 | 65.7 | [5] |
| Microfluidics | PLGA | PVA | 71,000 (microspheres) | Not Reported | 80 | [6] |
Table 2: Lipid-Based Nanoparticles
| Formulation Type | Formulation Method | Lipid(s) | Surfactant(s) | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Solvent Injection | Compritol ATO 888 | Poloxamer 188 | 318.5 ± 3.2 | -29.75 ± (-0.92) | 53.13 ± 1.77 | [2] |
| Solid Lipid Nanoparticles (SLNs) | Modified Solvent Injection | Not Specified | Tween 80 | 108.9 | Not Reported | 78.62 | |
| Nanostructured Lipid Carriers (NLCs) | High-Shear Homogenization & Sonication | Glyceryl Monostearate (Solid), Capmul MCM (Liquid) | Gelucire 44/14 | 97.6 ± 2.48 | -20.0 ± 1.5 | 96.74 ± 1.28 | [1] |
| Nanostructured Lipid Carriers (NLCs) | Ultrasound Dispersion | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | [7] |
| Mucoadhesive Nanoemulsion (MNE) | Not Specified | Not Specified | Carbopol 971 | 21.2 ± 0.15 | Not Reported | Not Reported | [8] |
Experimental Protocols
This section provides detailed methodologies for the formulation of asenapine this compound nanoparticles.
Protocol 1: Nanoprecipitation for Polymeric Nanoparticles
This method is simple and involves the precipitation of a polymer and drug from an organic solvent into a non-solvent phase.[4]
Materials:
-
Asenapine this compound
-
Polymer (e.g., Eudragit L 100, Eudragit RS 100)[4]
-
Organic solvent (e.g., Acetone)[4]
-
Aqueous non-solvent
-
Stabilizer (e.g., Poloxamer 188, PVP K-30, Tween 80)[4]
-
Magnetic stirrer
-
Beakers
-
Syringe or dropping funnel
Procedure:
-
Organic Phase Preparation: Dissolve a required amount of the selected polymer(s) and a specified amount of asenapine this compound in the organic solvent to form a clear solution (diffusing phase).[4] Allow the solution to stand for a few minutes to become free of air bubbles.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the chosen stabilizer. This will act as the non-solvent.
-
Nanoprecipitation: While stirring the aqueous phase at a moderate speed (e.g., 500 rpm) on a magnetic stirrer, add the organic phase dropwise.[4]
-
Solvent Evaporation: Continue stirring the resulting suspension (e.g., for 1 hour) to allow for the evaporation of the organic solvent, leading to the formation of nanoparticles.[4]
-
Characterization: The resulting nanosuspension can be evaluated for particle size, drug entrapment efficiency, and in-vitro drug release.[4]
Protocol 2: Solvent Injection for Solid Lipid Nanoparticles (SLNs)
This technique is suitable for lipophilic drugs and involves injecting an organic solution of the drug and lipid into an aqueous phase.[2]
Materials:
-
Asenapine this compound
-
Solid lipid (e.g., Compritol ATO 888)[2]
-
Organic solvent
-
Aqueous phase
-
Surfactant/Stabilizer (e.g., Poloxamer 188)[2]
-
Magnetic stirrer
-
Syringe with a fine needle
Procedure:
-
Lipid Phase Preparation: Dissolve asenapine this compound and the solid lipid in a suitable organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant.
-
Injection: Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid. Inject the lipid phase into the aqueous phase with constant stirring.[2]
-
Nanoparticle Formation: The organic solvent is then evaporated, leading to the formation of a nanoparticle dispersion.[2]
-
Cooling: The resulting nanoemulsion is cooled down to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
(Optional) Lyophilization: To improve physical stability, the SLNs can be lyophilized using a cryoprotectant like mannitol.
-
Characterization: The SLNs are then characterized for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 3: High-Shear Homogenization and Sonication for Nanostructured Lipid Carriers (NLCs)
This method is a two-step process involving high-energy homogenization to produce a coarse emulsion, followed by sonication to reduce the particle size to the nano-range.[1]
Materials:
-
Asenapine this compound
-
Solid lipid (e.g., Glyceryl Monostearate)[1]
-
Liquid lipid (e.g., Capmul MCM)[1]
-
Surfactant (e.g., Gelucire 44/14)[1]
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
Procedure:
-
Lipid Phase Preparation: Melt the solid and liquid lipids together at a temperature approximately 5-10°C above the melting point of the solid lipid. Dissolve the asenapine this compound in this molten lipid mixture.[1]
-
Aqueous Phase Preparation: Heat an aqueous solution of the surfactant to the same temperature as the lipid phase.[1]
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and subject the mixture to high-shear homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.[1]
-
Sonication: Immediately sonicate the pre-emulsion using a probe sonicator to reduce the droplet size and form the NLCs.[1]
-
Cooling: Allow the resulting nanoemulsion to cool to room temperature while stirring, which allows the lipid matrix to solidify and form the NLCs.
-
Characterization: Analyze the NLCs for particle size, zeta potential, and entrapment efficiency.[1]
Characterization Methods
A comprehensive characterization of the formulated asenapine this compound nanoparticles is crucial to ensure their quality and performance.
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).[1]
-
Zeta Potential: Measured to assess the surface charge and stability of the nanoparticle dispersion.[1]
-
Entrapment Efficiency (%EE): Calculated by separating the unencapsulated drug from the nanoparticles (e.g., by centrifugation) and quantifying the amount of free drug in the supernatant using a suitable analytical method like HPLC.[1][5] The formula for %EE is: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100[1]
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe the shape and surface characteristics of the nanoparticles.[5]
-
In-Vitro Drug Release: Typically performed using a dialysis bag diffusion method to study the release profile of asenapine this compound from the nanoparticles over time.[4][5]
-
Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be used to understand the physical state of the drug within the nanoparticle matrix.[1]
Conclusion
The formulation of asenapine this compound into nanoparticles using methods such as nanoprecipitation, solvent injection, and high-shear homogenization offers a viable approach to enhance its therapeutic potential. The choice of formulation technique and excipients significantly influences the physicochemical properties of the nanoparticles, such as particle size, zeta potential, and drug loading, which in turn affect the in vivo performance. The protocols and data presented in these application notes provide a valuable resource for researchers and scientists working on the development of novel drug delivery systems for asenapine this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. actascientific.com [actascientific.com]
- 6. Long-term sustained release Poly(lactic-co-glycolic acid) microspheres of asenapine this compound with improved bioavailability for chronic neuropsychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asenapine this compound-loaded nanostructured lipid carriers: optimization and in vitro, ex vivo and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation, characterization, and optimization of asenapine this compound mucoadhesive nanoemulsion using Box-Behnken design: In vitro and in vivo studies for brain targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biodegradable Polyesters Using Maleate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biodegradable polyesters are a critical class of polymers in biomedical applications, including drug delivery, tissue engineering, and medical implants, owing to their biocompatibility and ability to degrade into non-toxic products.[1][2][3] The incorporation of maleate moieties, typically from maleic anhydride (B1165640), into the polyester (B1180765) backbone yields unsaturated polymers.[4] These unsaturated sites serve as valuable handles for post-polymerization modification, allowing for the covalent attachment of drugs, targeting ligands, or cross-linking agents to tailor the material's properties for specific applications.[4]
Two primary synthetic routes are employed for producing this compound-containing polyesters: polycondensation and ring-opening copolymerization (ROCOP).[4][5][6] Polycondensation is a traditional step-growth method reacting diols with diacids or anhydrides at elevated temperatures.[5][6] In contrast, ROCOP offers a chain-growth approach, typically involving the reaction of an epoxide and a cyclic anhydride, which can provide better control over the polymer's molecular weight and structure under milder conditions.[4][7] The resulting cis-maleate units can often be isomerized to the trans-fumarate configuration, further enabling the tuning of the polymer's thermal and mechanical properties.[7][8]
This document provides detailed protocols for the synthesis of this compound-containing polyesters via both ROCOP and polycondensation, methods for their characterization, and an assay for evaluating their enzymatic degradation.
Synthesis and Characterization Workflows
The general workflows for synthesizing and characterizing this compound-containing polyesters via ring-opening copolymerization and polycondensation are outlined below.
Caption: Workflow for ROCOP synthesis and characterization of this compound polyesters.
Caption: Workflow for polycondensation synthesis and characterization of this compound polyesters.
Experimental Protocols
Protocol 1: Synthesis of Poly(propylene this compound) via Ring-Opening Copolymerization (ROCOP)
This protocol is adapted from the ring-opening copolymerization of maleic anhydride and propylene (B89431) oxide using a chromium(III) salen catalyst.[7][9]
Materials:
-
Maleic anhydride (MA)
-
Propylene oxide (PO)
-
(salen)CrCl complex (catalyst)
-
Bis(triphenylphosphine)iminium chloride (PPNCl) (co-catalyst)
-
Anhydrous solvent (e.g., hexanes or toluene)
-
Methanol (B129727) (for precipitation)
-
Dichloromethane (for dissolution)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (N₂ or Ar). Maleic anhydride should be sublimed or recrystallized, and propylene oxide should be freshly distilled before use.
-
Reaction Setup: In a glovebox or under a flow of inert gas, add maleic anhydride (e.g., 200 equivalents), the (salen)CrCl catalyst (1 equivalent), and the PPNCl co-catalyst (1 equivalent) to a reaction flask equipped with a magnetic stir bar.
-
Solvent and Monomer Addition: Add the anhydrous solvent (e.g., hexanes, to achieve a desired monomer concentration, such as 4 M). Begin stirring the mixture. Add propylene oxide (200 equivalents) to the flask.
-
Polymerization: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 45°C).[7] Allow the reaction to proceed for the specified time (e.g., 2-24 hours), during which the mixture may solidify as the polymer forms.
-
Termination and Purification: Quench the reaction by exposing it to air. Dissolve the crude polymer in a minimal amount of dichloromethane.
-
Precipitation: Slowly add the polymer solution to a large volume of cold methanol with vigorous stirring to precipitate the polymer.
-
Isolation: Collect the white polymer precipitate by vacuum filtration, wash with additional methanol, and dry under vacuum at room temperature to a constant weight.
Protocol 2: Synthesis of Poly(butylene this compound) via Polycondensation
This protocol describes a two-stage melt polycondensation for synthesizing polyesters from maleic acid (or anhydride) and 1,4-butanediol (B3395766).[8]
Materials:
-
Maleic acid or Maleic anhydride
-
1,4-butanediol (BDO)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Antioxidant (e.g., triphenyl phosphite)
-
Three-neck round-bottom flask
-
Mechanical stirrer, nitrogen inlet, and distillation condenser
-
Vacuum pump and heating mantle
Procedure:
-
Esterification Stage: Charge the reactor with maleic acid (or anhydride) and 1,4-butanediol (typically in a slight molar excess, e.g., 1:1.2). Add the catalyst (e.g., 200-500 ppm) and antioxidant.
-
Heat the mixture under a nitrogen stream with mechanical stirring. Gradually increase the temperature to 150-180°C.[5] Water will form as a byproduct and be removed via the condenser. This stage is continued until the theoretical amount of water is collected (typically 2-4 hours).
-
Polycondensation Stage: Gradually reduce the pressure using a vacuum pump to below 100 Pa.
-
Simultaneously, increase the temperature to 200-230°C. The excess 1,4-butanediol and any remaining water will be distilled off.
-
Continue the reaction under high vacuum and elevated temperature for several hours until the desired viscosity or molecular weight is achieved, as indicated by the torque on the mechanical stirrer.
-
Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be removed as a solid mass and purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., cold methanol).
-
Isolation: Filter the purified polymer and dry it in a vacuum oven to a constant weight.
Data Presentation: Polymer Properties
The properties of this compound-containing polyesters are highly dependent on the synthesis method and the monomers used.
Table 1: Properties of Unsaturated Polyesters from ROCOP of Maleic Anhydride and Epoxides.[7]
| Epoxide Used | Polymer | Mn ( g/mol ) | M w /M n (PDI) | T g (°C) |
| Propylene Oxide | Poly(propylene this compound) | 15,300 | 1.12 | 11 |
| 1,2-Butene Oxide | Poly(butylene this compound) | 16,100 | 1.10 | -4 |
| Styrene Oxide | Poly(styrene this compound) | 13,800 | 1.18 | 66 |
| Epichlorohydrin | Poly(epichlorohydrin this compound) | 11,200 | 1.15 | 21 |
Data obtained by GPC in CHCl₃ calibrated with polystyrene standards. T g determined by DSC.
Table 2: Influence of Isomer Composition on Poly(butylene this compound-co-butylene fumarate) Properties.[8]
| Sample | Reaction Temp (°C) | cis (this compound) % | trans (fumarate) % | M w ( g/mol ) | T g (°C) | T m (°C) |
| PBM | 160 | 95 | 5 | 32,100 | 1.8 | — |
| P(BM-co-BF)-1 | 180 | 68 | 32 | 35,600 | 4.5 | 60.3 |
| P(BM-co-BF)-2 | 200 | 31 | 69 | 38,200 | 8.7 | 94.1 |
| PBF | 220 | 3 | 97 | 41,500 | 14.2 | 112.5 |
Copolymers synthesized via polycondensation. Isomer ratios determined by ¹H NMR. Molecular weight (M w ) determined by GPC. Thermal properties (T g , T m ) determined by DSC.
Biodegradation of this compound-Containing Polyesters
The ester linkages in the polyester backbone are susceptible to hydrolysis, which can be catalyzed by enzymes such as lipases, esterases, and cutinases, leading to biodegradation.[6][10] The degradation process typically occurs via surface erosion, where enzymes break down the polymer into soluble oligomers and monomers.[11][12]
Caption: Pathway of enzymatic degradation of a biodegradable polyester.
Protocol 3: In Vitro Enzymatic Degradation Assay
This protocol provides a general method for assessing the biodegradability of a polyester film in the presence of a hydrolytic enzyme.[11][12]
Materials:
-
Polyester film of known weight and surface area (e.g., prepared by solvent casting or melt pressing).
-
Phosphate (B84403) buffer solution (PBS, e.g., 0.1 M, pH 7.4).
-
Hydrolytic enzyme (e.g., Lipase from Pseudomonas sp., or Cutinase from Humicola insolens).
-
Sodium azide (B81097) (to prevent microbial contamination).
-
Incubator or shaking water bath.
-
Analytical balance.
-
Deionized water.
Procedure:
-
Sample Preparation: Prepare thin films of the polyester. Cut samples into uniform shapes (e.g., 1 cm x 1 cm squares), wash them with deionized water, dry them in a vacuum oven to a constant weight, and record the initial weight (W₀).
-
Degradation Medium: Prepare a phosphate buffer solution containing the enzyme at a specified concentration (e.g., 0.1-1.0 mg/mL). Add sodium azide (e.g., 0.02% w/v) to inhibit bacterial growth. Prepare a control solution containing the buffer and sodium azide but no enzyme.
-
Incubation: Place each polymer film sample in a separate vial containing a sufficient volume of the degradation medium (or control solution) to ensure complete immersion.
-
Incubate the vials at a constant temperature (e.g., 37°C or higher, depending on the enzyme's optimal temperature) with gentle agitation for a predetermined period (e.g., 1, 3, 7, 14, and 28 days).
-
Analysis: At each time point, remove the designated samples from the vials. Gently wash the films with deionized water to remove any adsorbed enzyme and salts, and then dry them in a vacuum oven until a constant weight is achieved (Wₜ).
-
Weight Loss Calculation: Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(W₀ - Wₜ) / W₀] x 100
-
Further Characterization (Optional): The surface morphology of the degraded films can be analyzed using Scanning Electron Microscopy (SEM). The molecular weight changes of the remaining polymer can be determined using Gel Permeation Chromatography (GPC). The thermal properties can be assessed using Differential Scanning Calorimetry (DSC).[12]
References
- 1. Synthesis of Poly(Dimethylmalic Acid) Homo- and Copolymers to Produce Biodegradable Nanoparticles for Drug Delivery: Cell Uptake and Biocompatibility Evaluation in Human Heparg Hepatoma Cells [mdpi.com]
- 2. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Biodegradable polyesters - specific polymers [specificpolymers.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile preparation of stereochemistry-controllable biobased poly(butylene this compound-co-butylene fumarate) unsaturated copolyesters: a chemoselective polymer platform for versatile functionalization via aza-Michael addition - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Ring-opening copolymerization of maleic anhydride with epoxides: a chain-growth approach to unsaturated polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for the Characterization of Maleate Copolymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Maleate copolymers are a versatile class of polymers utilized in a wide range of applications, from drug delivery systems and dental adhesives to industrial coatings and compatibilizers.[1][2] Their functionality is largely due to the reactive maleic anhydride (B1165640) moiety present in the polymer backbone.[3] The physical, chemical, and thermal properties of these copolymers are dictated by their molecular weight, composition, monomer sequence, and morphology. Therefore, a thorough characterization using a suite of analytical techniques is essential for quality control, product development, and ensuring performance in their final application.
This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize this compound copolymers.
Overall Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized this compound copolymer. The process integrates various techniques to build a complete profile of the material's properties.
References
Application Notes and Protocols: Maleate as a Crosslinking Agent in Hydrogel Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their biocompatibility, tunable mechanical properties, and ability to encapsulate therapeutic agents make them highly attractive for various biomedical applications, including drug delivery, tissue engineering, and wound healing.[2][3] The properties of a hydrogel are largely dictated by its crosslinking chemistry. Maleate, often in the form of maleic acid or maleic anhydride, serves as a versatile component in hydrogel formulations, participating in crosslinking reactions to form stable and functional networks.
This compound can be incorporated into hydrogel networks through several mechanisms. It can be copolymerized with other monomers, and a separate crosslinking agent can be used to form the network.[4] Alternatively, the double bond in the this compound group can participate in crosslinking reactions, for instance, through Michael-type addition with thiol-containing molecules.[5] This approach, often referred to as "click chemistry," is advantageous due to its rapid reaction kinetics under physiological conditions and the absence of cytotoxic byproducts, making it suitable for in situ applications and cell encapsulation.[5] Furthermore, the carboxyl groups of maleic acid can be leveraged for further functionalization or to impart pH-sensitivity to the hydrogel.[6]
These application notes provide an overview of the use of this compound in hydrogel formulations, summarizing key quantitative data and providing detailed experimental protocols for synthesis and characterization.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in hydrogel formulations, providing a comparative overview of their properties.
Table 1: Swelling Behavior of this compound-Containing Hydrogels
| Hydrogel Composition | Maleic Acid Content (wt%) | Swelling Ratio (%) | pH of Swelling Medium | Reference |
| Poly(methacrylic acid-co-maleic acid) | 0 | - | - | [4] |
| Poly(methacrylic acid-co-maleic acid) | 1 | - | - | [4] |
| Poly(methacrylic acid-co-maleic acid) | 3 | - | - | [4] |
| Poly(methacrylic acid-co-maleic acid) | 5 | Increased with increasing MA content | - | [4] |
| Dextran-maleic acid (Dex-MA) | Varies (DS) | Very high, dependent on DS | Neutral > Acidic > Alkaline | [6] |
Note: Specific swelling ratio values were not provided in the abstract for the P(MAA-MA) hydrogels, but the trend was described.
Table 2: Drug Entrapment and Release from this compound-Crosslinked Hydrogels
| Hydrogel System | Drug | Drug Entrapment Efficiency (DEE) (%) | In Vitro Release Conditions | Key Finding | Reference |
| N-maleoyl chitosan (B1678972) – oxidized sodium alginate (MCS-OSA) | Metronidazole (MTZ) | 99.20% (for 5:5 ratio) | pH 1.2 and 7.4 for 12h | Sustained release, with the 5:5 ratio showing the best profile. | [7][8] |
| Timolol this compound encapsulated in hydrogel nanoparticles | Timolol this compound | - | - | Designed to increase precorneal residence time. | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound-containing hydrogels, based on cited literature.
Protocol 1: Synthesis of Poly(methacrylic acid-co-maleic acid) Hydrogels
This protocol is based on the free radical polymerization method described by Belkadi et al.[4]
Materials:
-
Methacrylic acid (MAA)
-
Maleic acid (MA)
-
N,N'-methylenebisacrylamide (MBA) (crosslinking agent)
-
Potassium persulfate (KPS) (initiator)
-
Distilled water
-
Nitrogen gas
Procedure:
-
Dissolve varying weight percentages of MAA and MA monomers in distilled water to a total weight of 2 g. The weight fractions of MA can be varied (e.g., 0-5 wt%).
-
Add KPS (1 wt% of total monomers) as the initiator and MBA (1 wt% of total monomers) as the crosslinking agent to the monomer solution.
-
Bubble nitrogen gas through the mixture for 10 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Conduct the copolymerization reaction at 60°C for 6 hours.
-
After polymerization, immerse the resulting hydrogels in distilled water for several days to remove any unreacted monomers and initiator.
-
Dry the purified hydrogels in a vacuum oven at 40°C until a constant weight is achieved.
Protocol 2: Characterization of Hydrogel Swelling Behavior
This protocol is a standard method for determining the swelling properties of hydrogels.[4]
Materials:
-
Dried hydrogel samples
-
Distilled water or buffer solution of desired pH
-
Analytical balance
Procedure:
-
Weigh the dried hydrogel sample to determine its initial dry weight (Wd).
-
Immerse the dried hydrogel in a large volume of distilled water or a specific pH buffer solution at a constant temperature.
-
At regular time intervals, remove the hydrogel from the solution, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Wt).
-
Continue this process until the hydrogel reaches a constant weight, indicating that it has reached its equilibrium swelling state.
-
Calculate the swelling ratio (SR) using the following equation: SR (%) = [(Wt - Wd) / Wd] x 100
Protocol 3: In Situ Crosslinking of N-Maleoyl Chitosan-Oxidized Sodium Alginate Hydrogels for Drug Delivery
This protocol is adapted from the work of Pasaribu et al. on in situ forming hydrogels via Schiff base reaction.[7]
Materials:
-
N-maleoyl chitosan (MCS)
-
Oxidized sodium alginate (OSA)
-
Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)
-
Metronidazole (MTZ) or other desired drug
-
Distilled water
Procedure:
-
Prepare a 2% (w/v) solution of MCS in 0.1 M PBS (pH 7.4).
-
Prepare a 2% (w/v) solution of OSA in 0.1 M PBS (pH 7.4).
-
For drug loading, dissolve the desired amount of MTZ (e.g., 25 mg in 10 mL of the final MCS-OSA mixture) in the MCS solution and mix well.
-
Mix the MCS (with or without drug) and OSA solutions at different volume ratios (e.g., 9:1, 7:3, 5:5, 3:7, 1:9) at room temperature. The hydrogel will form in situ through the Schiff base reaction between the amine groups of MCS and the aldehyde groups of OSA.
-
Wash the resulting hydrogels several times with distilled water.
-
Dry the hydrogels for further characterization.
Protocol 4: Determination of Drug Entrapment Efficiency (DEE)
This protocol is based on the extraction method described by Pasaribu et al.[7]
Materials:
-
Drug-loaded hydrogel
-
Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Accurately weigh a known amount of the dried drug-loaded hydrogel (e.g., 50 mg).
-
Disperse the hydrogel in a known volume of 0.1 M PBS (pH 7.4).
-
Stir the dispersion at 37 ± 0.5°C for 24 hours to extract the drug from the hydrogel.
-
Filter the solution to remove the hydrogel particles.
-
Dilute the filtrate to a suitable concentration and measure the absorbance of the drug using a UV-Vis spectrophotometer at its maximum wavelength (e.g., 320.6 nm for MTZ).
-
Calculate the amount of entrapped drug from a standard calibration curve.
-
The Drug Entrapment Efficiency (DEE) is calculated using the following formula: DEE (%) = (Actual amount of drug in hydrogel / Theoretical amount of drug in hydrogel) x 100
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in hydrogel formulations.
Caption: Thiol-Maleimide Michael Addition for Hydrogel Crosslinking.
Caption: General Workflow for Hydrogel Synthesis and Characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Micro- and Nanoscale Hydrogel Systems for Drug Delivery and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Swelling study of Poly (Methacrylic acid-co-Maleic acid) Hydrogels – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and characterization of dextran-maleic acid based hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of In Situ Cross-Linked N-Maleoyl Chitosan-Oxidized Sodium Alginate Hydrogels for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Maleate-Based Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maleate-based polymers are a versatile class of materials extensively utilized in the development of advanced drug delivery systems. The presence of the this compound group offers several advantages, including opportunities for covalent drug conjugation, pH-responsive behavior, and the ability to form self-assembled nanostructures such as micelles and nanoparticles. These characteristics make them ideal candidates for controlled and targeted drug release, enhancing therapeutic efficacy while minimizing systemic side effects.
This document provides a comprehensive overview of the experimental protocols for the synthesis, formulation, and characterization of this compound-based drug delivery systems. It includes detailed methodologies for the synthesis of a representative this compound-containing copolymer, preparation of drug-loaded nanoparticles, and key characterization techniques.
Experimental Protocols
Synthesis of Poly(styrene-alt-maleic anhydride) (PSMA)
This protocol describes the free-radical copolymerization of styrene (B11656) and maleic anhydride (B1165640) to synthesize PSMA, a widely used this compound-based polymer in drug delivery.[1][2]
Materials:
-
Styrene
-
Maleic anhydride
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (initiator)[2]
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of styrene and maleic anhydride in anhydrous THF under a nitrogen atmosphere.[2] For example, mix 2 g of maleic anhydride and 2.32 g of styrene in 50 mL of THF.[1]
-
Stir the mixture at 0-5°C for 20 minutes to ensure homogeneity.[1]
-
Add the initiator, AIBN (e.g., 0.0197 g) or benzoyl peroxide, to the solution.[1][2]
-
Heat the reaction mixture to 80°C and allow it to reflux for 7 hours under a nitrogen atmosphere with continuous stirring.[1][2]
-
After the reaction is complete, cool the solution and precipitate the synthesized copolymer by adding the reaction mixture to a large volume of cold methanol.[2]
-
Filter the white precipitate and wash it with fresh methanol to remove any unreacted monomers and initiator.[2]
-
Dry the purified PSMA copolymer under vacuum at room temperature.
-
Characterize the synthesized polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of anhydride groups and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.
Preparation of Drug-Loaded PSMA Nanoparticles via Nanoprecipitation
This protocol details the formulation of drug-loaded nanoparticles using the synthesized PSMA copolymer by the nanoprecipitation (solvent displacement) method.[3][4][5][6]
Materials:
-
Synthesized PSMA
-
Hydrophobic drug of choice (e.g., Asenapine)
-
Acetone or other suitable water-miscible organic solvent
-
Deionized water
-
Surfactant (e.g., Polysorbate 80, Pluronic F-68) (optional, to improve stability)
Procedure:
-
Dissolve a specific amount of PSMA and the hydrophobic drug in the organic solvent. For example, dissolve 75 mg of PSMA and 2.5 mg of the drug in 5 mL of acetone.[3]
-
Prepare an aqueous solution, which may contain a surfactant to enhance nanoparticle stability. For instance, prepare 15 mL of deionized water containing 75 mg of Pluronic F-68.[3]
-
With moderate and constant stirring, add the organic phase (polymer and drug solution) dropwise into the aqueous phase.[3][4]
-
The rapid diffusion of the organic solvent into the aqueous phase will cause the polymer to precipitate, leading to the spontaneous formation of drug-loaded nanoparticles.
-
Continue stirring the suspension for several hours (e.g., overnight) at room temperature to ensure the complete evaporation of the organic solvent.[3]
-
The resulting nanoparticle suspension can be used directly for characterization or can be further purified by centrifugation to remove any unencapsulated drug.[3]
Characterization of Drug-Loaded Nanoparticles
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter, size distribution (polydispersity index, PDI), and zeta potential of nanoparticles in suspension.[7][8][9][10][11]
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.
-
The instrument software will analyze the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles to determine the size distribution and PDI.
-
For zeta potential measurement, a specific electrode-containing cuvette is used, and the electrophoretic mobility of the nanoparticles under an applied electric field is measured.
These parameters are crucial for evaluating the effectiveness of the drug delivery system.[12][13][14][15][16]
-
Drug Loading Content (DLC %): The weight percentage of the drug relative to the total weight of the nanoparticles.
-
Encapsulation Efficiency (EE %): The percentage of the initial drug that is successfully entrapped within the nanoparticles.
Indirect Method Protocol:
-
Separate the drug-loaded nanoparticles from the aqueous suspension by ultracentrifugation.[15]
-
Carefully collect the supernatant, which contains the free, unencapsulated drug.
-
Quantify the amount of free drug in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing it to a standard calibration curve of the drug.
-
Calculate the EE% and DLC% using the following equations:
EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100 [15]
DLC (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Weight of nanoparticles recovered] x 100
The dialysis method is commonly employed to study the in vitro release kinetics of a drug from a nanoparticle formulation.[17][18][19][20]
Procedure:
-
Prepare a known concentration of the drug-loaded nanoparticle suspension in a release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).
-
Transfer a specific volume of the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.[18]
-
Seal the dialysis bag and immerse it in a larger volume of the release medium in a beaker, which is maintained at 37°C with constant, gentle stirring.[18]
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the beaker and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[18]
-
Quantify the amount of drug released into the medium at each time point using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Data Presentation
| Parameter | Formulation 1 | Formulation 2 | Formulation 3 |
| Polymer:Drug Ratio | 10:1 | 20:1 | 30:1 |
| Particle Size (nm) | 150 ± 5.2 | 180 ± 6.8 | 210 ± 7.1 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 | 0.22 ± 0.04 |
| Zeta Potential (mV) | -25.3 ± 1.5 | -28.1 ± 1.8 | -30.5 ± 2.1 |
| Encapsulation Efficiency (%) | 85.2 ± 3.1 | 78.5 ± 4.2 | 70.1 ± 3.8 |
| Drug Loading Content (%) | 7.7 ± 0.3 | 3.8 ± 0.2 | 2.3 ± 0.1 |
| Cumulative Release at 24h (%) | 65.4 ± 2.9 | 55.8 ± 3.5 | 48.2 ± 3.1 |
Mandatory Visualization
Caption: Experimental workflow for this compound-based drug delivery systems.
Caption: Simplified signaling pathway of Asenapine.
References
- 1. Magnetic melamine cross-linked polystyrene-alt-malic anhydride copolymer: Synthesis, characterization, paclitaxel delivery, cytotoxic effects on human ovarian and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horiba.com [horiba.com]
- 8. scholarworks.uark.edu [scholarworks.uark.edu]
- 9. mdpi.com [mdpi.com]
- 10. Dynamic Light Scattering Analysis in Biomedical Research and Applications of Nanoparticles and Polymers | Knysh | Journal of Biomedical Photonics & Engineering [jbpe.ssau.ru]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 15. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Development of a dialysis in vitro release method for biodegradable microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
Application of Maleate Esters as Plasticizers in Polymers: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of maleate esters as plasticizers in various polymers, with a focus on Polyvinyl Chloride (PVC) and Poly(lactic acid) (PLA). This document includes detailed experimental protocols for performance evaluation, a summary of key performance data, and graphical representations of experimental workflows.
Introduction to this compound Esters as Plasticizers
This compound esters are a class of organic compounds derived from maleic acid. They are increasingly being used as primary or secondary plasticizers in a variety of polymers to enhance flexibility, workability, and distensibility.[1] Common this compound esters used as plasticizers include Dibutyl this compound (DBM), Dioctyl this compound (DOM), and Diethyl this compound (DEM).[2] The mechanism of plasticization involves the insertion of this compound molecules between polymer chains, which reduces intermolecular forces and lowers the glass transition temperature (Tg), thereby imparting flexibility.[1] Due to growing concerns over the environmental and health impacts of traditional phthalate (B1215562) plasticizers, this compound esters are being explored as viable, often "greener," alternatives.[3][4]
Physicochemical Properties of Common this compound Esters
A fundamental understanding of the physicochemical properties of this compound esters is crucial for their effective application as plasticizers.
| Property | Dibutyl this compound (DBM) | Dioctyl this compound (DOM) | Diethyl this compound (DEM) |
| Molecular Formula | C₁₂H₂₀O₄ | C₂₀H₃₆O₄ | C₈H₁₂O₄ |
| Molecular Weight | 228.28 g/mol | 340.5 g/mol | 172.18 g/mol |
| Appearance | Colorless to pale-yellow liquid | Clear, colorless liquid | Colorless liquid |
| Boiling Point | ~280-281 °C | ~345 °C | ~225 °C |
| Density (at 20°C) | ~0.99 g/cm³ | ~0.94 g/cm³ | ~1.05 g/cm³ |
| Water Solubility | Low | Low | Slightly soluble |
Performance Data of this compound Esters in Polymers
The effectiveness of a plasticizer is evaluated by its impact on the mechanical and thermal properties of the polymer. The following tables summarize typical performance data for this compound esters in PVC and PLA.
Performance in Polyvinyl Chloride (PVC)
Concentration of plasticizer is in parts per hundred of resin (phr).
| Property | Unplasticized PVC (uPVC) | PVC + 40 phr DBM (proxy) | PVC + 40 phr DOP (Phthalate) | PVC + 40 phr DEM (estimated) |
| Tensile Strength (MPa) | ~50 - 60 | ~18 - 22[5] | 15.7[5] | ~19 - 23 |
| Elongation at Break (%) | <50 | ~350 - 400[5] | 350[5] | ~300 - 350 |
| Shore A Hardness | ~100 (Shore D) | ~80 - 85[5] | 80[5] | ~85 - 90 |
| Glass Transition Temp. (°C) | ~82 | ~-30 to -40[5] | ~-25 | ~-20 to -30 |
Performance in Poly(lactic acid) (PLA)
| Property | Neat PLA | PLA + 12 wt% DBM | PLA + 12 wt% Dibutyl Fumarate (Isomer) |
| Tensile Strength (MPa) | 57.0[6] | ~15-16[6] | ~15-16 |
| Elongation at Break (%) | 1.3[6] | Data not available | ~210[6] |
| Young's Modulus (MPa) | 3763[6] | Data not available | Lower than DBM plasticized PLA[6] |
| Glass Transition Temp. (°C) | ~60[7] | Lowered | Lower than DBM plasticized PLA[6] |
Experimental Protocols
Detailed methodologies for the evaluation of this compound esters as polymer plasticizers are provided below, based on established ASTM and ISO standards.
Protocol 1: Preparation of Plasticized Polymer Samples
Objective: To prepare standardized polymer films or sheets with varying concentrations of this compound ester plasticizers for subsequent testing.
Materials:
-
Polymer resin (e.g., PVC K-value 67, PLA)
-
This compound ester plasticizer (e.g., DBM, DOM)
-
Thermal stabilizer (e.g., mixed metal stabilizer for PVC)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for film/sheet casting
Procedure:
-
Pre-mix the polymer resin and thermal stabilizer (if required) in a high-speed mixer.
-
Add the desired amount of the this compound ester plasticizer (e.g., 20, 30, 40, 50 phr) to the pre-mix and continue mixing until a homogeneous dry blend is obtained.[8]
-
Compound the mixture on a two-roll mill at a temperature of 160-170°C for PVC until a uniform sheet is formed.[8] For PLA, the processing temperature will depend on the specific grade.
-
Compression mold the compounded material into films or sheets of a specified thickness (e.g., 1 mm) using a hydraulic press at an appropriate temperature (e.g., 170-180°C for PVC).[8]
-
Cool the molded films/sheets under pressure to ensure uniform thickness and minimize internal stresses.[8]
-
Condition the prepared samples at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.[8]
Protocol 2: Evaluation of Mechanical Properties
Objective: To determine the effect of this compound esters on the tensile strength, elongation at break, and hardness of the polymer.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Shore A Durometer
-
Dumbbell-shaped die for cutting specimens (e.g., ASTM D638 Type IV for non-rigid plastics)[9][10]
Procedure:
A. Tensile Testing (based on ASTM D638): [9][10]
-
Cut dumbbell-shaped specimens from the conditioned polymer films/sheets.[8]
-
Measure the thickness and width of the gauge section of each specimen.[8]
-
Mount the specimen in the grips of the UTM.
-
Pull the specimen at a constant crosshead speed (e.g., 500 mm/min for non-rigid plastics) until it fractures.[8]
-
Record the load and elongation throughout the test.
-
Calculate Tensile Strength (MPa) and Elongation at Break (%).
B. Hardness Testing (based on ASTM D2240): [11][12]
-
Place the conditioned polymer film/sheet on a hard, flat surface. The specimen should have a minimum thickness of 6 mm; thinner specimens can be stacked.[13]
-
Press the Shore A durometer indenter firmly and quickly onto the sample, ensuring the presser foot is in full contact with the surface.[8]
-
Read the hardness value within 1 second of firm contact.[8]
-
Take at least five measurements at different locations on the specimen and average the results.
Protocol 3: Determination of Plasticizer Migration
Objective: To quantify the migration of this compound ester plasticizers from the polymer matrix.
A. Solvent Extraction Method (based on ASTM D1239): [13][14]
Apparatus:
-
Analytical balance
-
Glass containers with lids
-
Forced air laboratory oven
-
Chemical reagent (e.g., distilled water, soapy water, or other relevant liquid)
Procedure:
-
Cut square specimens of the plasticized film (e.g., 50 x 50 mm).[15]
-
Weigh each specimen accurately.
-
Place each specimen in a separate container with a sufficient volume of the test liquid (e.g., 400 mL) to ensure complete submersion.[15]
-
Seal the containers and store them at a specified temperature and duration (e.g., 24 hours at 23°C).[15]
-
After the immersion period, remove the specimens, gently wipe them dry with a soft cloth, and reweigh them.
-
Calculate the percentage of weight loss, which corresponds to the amount of plasticizer extracted.
B. Migration into a Solid (based on ISO 177:2016): [16][17]
Apparatus:
-
Analytical balance
-
Air circulating oven
-
Absorbent backing discs
-
Glass plates and a weight (e.g., 5 kg)
Procedure:
-
Cut circular test specimens from the plasticized sheet (e.g., 50 mm diameter).[17]
-
Condition the specimens and two absorbent backing discs.
-
Weigh the specimen and the absorbent discs separately.
-
Create a sandwich with the test specimen between the two absorbent discs.
-
Place the sandwich between two glass plates and apply a 5 kg weight on top.
-
Place the assembly in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).[17]
-
After the test period, cool and recondition the components.
-
Reweigh the test specimen and the absorbent discs.
-
The loss in mass of the test specimen or the gain in mass of the absorbent discs is a measure of plasticizer migration.
Signaling Pathway of Plasticization
The following diagram illustrates the mechanism by which this compound esters, as plasticizers, affect the properties of a polymer like PVC at a molecular level.
References
- 1. ISO 177:2016 - UNI Ente Italiano di Normazione [store.uni.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. industrialphysics.com [industrialphysics.com]
- 10. repositorio.uisek.edu.ec [repositorio.uisek.edu.ec]
- 11. scribd.com [scribd.com]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. store.astm.org [store.astm.org]
- 15. infinitalab.com [infinitalab.com]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Application Notes and Protocols for the Synthesis of Polymer-Drug Conjugates Using Maleic Anhydride Copolymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of polymer-drug conjugates utilizing maleic anhydride-based copolymers. The protocols are designed to be a comprehensive guide for researchers in drug delivery and polymer chemistry.
Introduction
Polymer-drug conjugates (PDCs) are a class of therapeutics where a drug is covalently linked to a polymer backbone. This conjugation can enhance the drug's pharmacokinetic properties, improve its solubility and stability, and enable targeted delivery.[1][2] Copolymers containing maleic anhydride (B1165640) are particularly well-suited for this application due to the high reactivity of the anhydride ring towards nucleophilic groups such as amines (-NH2), hydroxyls (-OH), and thiols (-SH) commonly found on drug molecules.[3][4] This reaction proceeds under mild conditions, forming stable amide or ester bonds and opening the anhydride ring to generate a carboxylic acid group, which can further enhance the water solubility of the conjugate.[4]
Commonly used maleic anhydride copolymers in drug delivery include:
-
Poly(styrene-co-maleic anhydride) (PSMA): A well-studied copolymer used in the development of PDCs, including the clinically approved agent SMANCS (a conjugate of PSMA and the protein neocarzinostatin).[5][6][7][8]
-
Poly(methyl vinyl ether-alt-maleic anhydride) (PMVEMA): Known for its biocompatibility and mucoadhesive properties.[3]
-
Poly(ethylene-alt-maleic anhydride) (PEMA) and Poly(isobutylene-alt-maleic anhydride) (PIBMA): These polymers offer varying degrees of hydrophobicity, which can influence the properties of the resulting conjugate.[4]
This document outlines the synthesis, purification, and characterization of polymer-drug conjugates based on these maleic anhydride copolymers.
Synthesis of Polymer-Drug Conjugates: General Principles
The synthesis of polymer-drug conjugates using maleic anhydride copolymers involves the nucleophilic attack of a functional group on the drug molecule on one of the carbonyl carbons of the maleic anhydride ring. This results in the opening of the anhydride ring and the formation of a covalent bond (amide or ester) between the polymer and the drug.
General Reaction Scheme
The overall reaction can be depicted as follows:
Caption: General reaction scheme for the synthesis of polymer-drug conjugates.
Experimental Protocols
Protocol 1: Synthesis of a Poly(styrene-co-maleic anhydride)-Drug Conjugate
This protocol is a generalized procedure based on the conjugation of various drugs to PSMA.[5][9]
Materials:
-
Poly(styrene-co-maleic anhydride) (PSMA)
-
Drug containing an amine, hydroxyl, or thiol group
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolution of Polymer: Dissolve a specific amount of PSMA in anhydrous DMF in a round-bottom flask. Stir the solution until the polymer is completely dissolved.
-
Addition of Drug: In a separate container, dissolve the drug in a minimal amount of anhydrous DMF.
-
Reaction: Add the drug solution dropwise to the polymer solution while stirring.
-
Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 50-80 °C) and allow it to stir under a nitrogen atmosphere for a defined period (e.g., 7-24 hours).[10] The optimal temperature and time will depend on the specific drug and polymer.
-
Purification by Precipitation: After the reaction is complete, cool the solution to room temperature. Precipitate the polymer-drug conjugate by slowly adding the reaction mixture to an excess of a non-solvent, such as cold methanol.[10]
-
Washing: Collect the precipitate by filtration and wash it several times with the non-solvent to remove unreacted drug and other impurities.
-
Drying: Dry the purified polymer-drug conjugate under vacuum at room temperature.
-
Further Purification by Dialysis (Optional): For complete removal of unreacted small molecules, the dried conjugate can be redissolved in a suitable solvent (e.g., water if the conjugate is soluble) and dialyzed against deionized water for 24-48 hours, with frequent water changes.
-
Lyophilization: Lyophilize the dialyzed solution to obtain the final, purified polymer-drug conjugate as a powder.
Protocol 2: Synthesis of Ampicillin-Poly(ethylene-alt-maleic anhydride) Conjugate
This protocol is adapted from a study on the conjugation of beta-lactam antibiotics to maleic anhydride copolymers.[4]
Materials:
-
Poly(ethylene-alt-maleic anhydride) (PEMA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reactant Preparation: Dissolve PEMA and ampicillin in anhydrous DMF in a 1:1 molar ratio in a reaction vessel.
-
Reaction: Stir the mixture at 70 °C under an inert atmosphere for 7 days.
-
Solvent Removal: After the reaction is complete, add toluene to the mixture.
-
Evaporation: Remove the solvents using a rotary evaporator at 110 °C under vacuum.
-
Characterization: The resulting solid is the PEMA-ampicillin conjugate. Characterize the product using FTIR and NMR spectroscopy to confirm the formation of the amide bond.
Characterization of Polymer-Drug Conjugates
The successful synthesis and purity of the polymer-drug conjugates should be confirmed using various analytical techniques.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide or ester bond and the opening of the anhydride ring. Look for the appearance of amide/ester carbonyl peaks and the disappearance of the characteristic anhydride peaks.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To determine the structure of the conjugate and to quantify the amount of drug conjugated to the polymer.[9][12][14]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer before and after conjugation.[10]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the polymer-drug conjugates if they self-assemble into nanoparticles in solution.[9]
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which can influence their stability and interaction with biological systems.[9]
-
UV-Vis Spectroscopy: To quantify the drug loading content by creating a calibration curve of the free drug.[9]
Quantitative Data Summary
The following tables summarize quantitative data reported in the literature for various maleic anhydride-based polymer-drug conjugates. Direct comparison should be made with caution as experimental conditions and characterization methods may vary between studies.
Table 1: Drug Loading and Nanoparticle Properties of PSMA-based Conjugates
| Drug | Polymer | Drug Loading Content (DLC, wt%) | Encapsulation Efficiency (EE, %) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Tanespimycin (B1681923) | Poly(styrene-co-maleic acid) | 25.6 | 93 | 74 ± 7 | -35 ± 3 | [9] |
| Paclitaxel (B517696) | PSMA/Melamine (B1676169)/Fe₃O₄ | - | 83 | - | - | [15] |
Table 2: Percentage of Drug Attached to PSMA
| Drug | Attached Drug per Monomer Unit (%) | Reference |
| Captopril | 70.8 | [9] |
| Metformin | 33.8 | [9] |
| Metronidazole | 73.3 | [9] |
| Nortriptyline | 38.6 | [9] |
| Fluoxetine | 78.2 | [9] |
| Betahistine | 35.5 | [9] |
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of polymer-drug conjugates.
Caption: Workflow for synthesis and characterization of polymer-drug conjugates.
Conclusion
The protocols and data presented in this document provide a comprehensive resource for the synthesis and characterization of polymer-drug conjugates using maleic anhydride copolymers. The versatility of the maleic anhydride group allows for the conjugation of a wide range of therapeutic agents. By following these guidelines, researchers can develop novel polymer-drug conjugates with tailored properties for various biomedical applications.
References
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. Polymer-drug conjugates: revolutionizing nanotheranostic agents for diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of a novel PSMA–PI3K small molecule drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Styrene maleic acid neocarzinostatin treatment for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [SMANCS/lipiodol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SMANCS and polymer-conjugated macromolecular drugs: advantages in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of poly(styrene-co-maleic acid) micellar nanocarriers for the delivery of tanespimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. jddtonline.info [jddtonline.info]
- 14. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 15. Magnetic melamine cross-linked polystyrene-alt-malic anhydride copolymer: Synthesis, characterization, paclitaxel delivery, cytotoxic effects on human ovarian and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation and Evaluation of Floating Matrix Tablets Using a Maleate Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gastroretentive drug delivery systems (GRDDS) are a significant area of focus in oral drug delivery, designed to prolong the residence time of a dosage form in the stomach. This extended retention is particularly beneficial for drugs that have a narrow absorption window in the upper gastrointestinal tract, are unstable in the intestinal environment, or act locally in the stomach. Floating matrix tablets are a common and effective type of GRDDS. They are designed to have a lower density than gastric fluids, allowing them to float on the stomach contents and release the drug in a controlled manner over an extended period.[1]
The buoyancy is typically achieved through the incorporation of low-density polymers or, more commonly, by using gas-generating agents like sodium bicarbonate, which reacts with gastric acid to produce carbon dioxide.[1][2] This gas gets entrapped within the swollen hydrogel matrix of the tablet, decreasing its overall density and causing it to float.[3][4]
Active pharmaceutical ingredients (APIs) are often formulated as salts to improve their solubility and stability. Maleate salts, such as Chlorpheniramine this compound or Domperidone this compound, are frequently used.[5][6] This application note provides detailed protocols for the preparation and evaluation of floating matrix tablets using a model drug in its this compound salt form.
Materials and Reagents
-
Active Pharmaceutical Ingredient (API): Drug this compound Salt (e.g., Chlorpheniramine this compound, Domperidone this compound)[5][6]
-
Hydrophilic Matrix-Forming Polymer: Hydroxypropyl Methylcellulose (B11928114) (HPMC) of various viscosity grades (e.g., HPMC K4M, HPMC K15M, HPMC K100M).[6][7][8][9]
-
Acidulant (Optional): Citric Acid (to be used in conjunction with sodium bicarbonate).[1][8]
-
Filler/Diluent: Microcrystalline Cellulose (MCC) or Lactose.[10]
-
Lubricant: Magnesium Stearate (B1226849).[7][8]
-
Glidant: Talc (B1216) or Aerosil 200.[7]
-
Binder (for wet granulation): Polyvinylpyrrolidone (PVP K30).[8]
-
Dissolution Medium: 0.1 N Hydrochloric Acid (HCl) to simulate gastric fluid (pH 1.2).[3]
Experimental Protocols
Protocol for Tablet Preparation (Direct Compression Method)
The direct compression method is a simple and efficient process for tablet manufacturing.
-
Sifting: Pass the API-Maleate salt, HPMC, sodium bicarbonate, and filler through a suitable sieve (e.g., #40 mesh) to ensure particle size uniformity and break any lumps.
-
Blending: Accurately weigh all the sifted ingredients except the lubricant and glidant. Mix them in a blender (e.g., a Turbula mixer or mortar and pestle) for 15 minutes to achieve a homogenous powder blend.[11]
-
Lubrication: Add the required quantities of magnesium stearate and talc to the powder blend and mix for an additional 3-5 minutes. Avoid over-mixing, as this can negatively affect tablet hardness and dissolution.
-
Compression: Compress the final blend into tablets using a single-punch or rotary tablet press fitted with appropriate punches (e.g., 8-13 mm round, flat-faced punches).[6][11] The compression force should be adjusted to achieve the desired tablet hardness.
Protocol for Evaluation of Pre-Compression Parameters
To ensure the suitability of the powder blend for compression, the following parameters should be evaluated.
-
Bulk Density (BD) and Tapped Density (TD):
-
Weigh a specific quantity of the powder blend and pour it into a graduated cylinder.
-
Record the initial volume to calculate the Bulk Density (BD = weight/volume).
-
Tap the cylinder mechanically until a constant volume is achieved. Record the final volume to calculate the Tapped Density (TD = weight/tapped volume).[12]
-
-
Carr’s Index and Hausner Ratio:
Protocol for Evaluation of Post-Compression Parameters
The prepared tablets must be evaluated for their physicochemical properties.
-
Weight Variation: Weigh 20 tablets individually. Calculate the average weight and determine the percentage deviation for each tablet.[13]
-
Hardness: Measure the crushing strength of at least five tablets using a Monsanto or Pfizer hardness tester. The force required to break the tablet is recorded in kg/cm ².[13][14]
-
Friability: Weigh a sample of tablets (typically 10-20) and place them in a Roche friabilator. Operate the friabilator at 25 rpm for 4 minutes (100 revolutions).[13][15] De-dust the tablets and reweigh them. The percentage of weight loss should be less than 1%.[14]
-
Drug Content Uniformity:
Protocol for In Vitro Buoyancy Studies
This test determines the floating capabilities of the tablets.
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.[7]
-
Medium: Fill the dissolution vessel with 900 mL of 0.1 N HCl (pH 1.2), maintained at 37 ± 0.5°C.[3]
-
Procedure: Place one tablet in the vessel. The paddle speed should be maintained at 50 rpm.[3][7]
-
Measurements:
Protocol for Swelling Index Studies
The swelling behavior is crucial for both buoyancy and drug release.
-
Procedure: Place a pre-weighed tablet (W₁) in a basket of a USP dissolution apparatus containing 900 mL of 0.1 N HCl at 37 ± 0.5°C.
-
Measurement: At regular time intervals, remove the tablet, carefully blot the excess water with filter paper, and reweigh the swollen tablet (W₂).[14]
-
Calculation: The swelling index is calculated as a percentage of weight gain.
-
% Swelling Index = [(W₂ - W₁) / W₁] x 100
-
Protocol for In Vitro Drug Release Studies
This protocol determines the rate and extent of drug release from the matrix.
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.[3]
-
Medium: 900 mL of 0.1 N HCl (pH 1.2), maintained at 37 ± 0.5°C.[3]
-
Paddle Speed: 50 rpm.[3]
-
Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours).[7] Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Analysis: Filter the samples and analyze the drug concentration using a UV-Visible spectrophotometer at the appropriate wavelength.
Data Presentation
Quantitative data should be summarized for clear comparison. Below are example tables showing how to present formulation and evaluation data.
Table 1: Formulation Composition of Floating Matrix Tablets
| Ingredient (mg/tablet) | F1 | F2 | F3 | F4 |
|---|---|---|---|---|
| Drug this compound Salt | 50 | 50 | 50 | 50 |
| HPMC K15M | 100 | 150 | 100 | 150 |
| Sodium Bicarbonate | 20 | 20 | 40 | 40 |
| Microcrystalline Cellulose | 120 | 70 | 100 | 50 |
| Magnesium Stearate | 5 | 5 | 5 | 5 |
| Talc | 5 | 5 | 5 | 5 |
| Total Weight (mg) | 300 | 300 | 300 | 300 |
Table 2: Evaluation of Physicochemical and Buoyancy Properties
| Parameter | F1 | F2 | F3 | F4 |
|---|---|---|---|---|
| Hardness ( kg/cm ²) | 5.1 ± 0.2 | 5.3 ± 0.3 | 5.0 ± 0.2 | 5.2 ± 0.1 |
| Friability (%) | < 1 | < 1 | < 1 | < 1 |
| Drug Content (%) | 99.2 ± 1.1 | 98.7 ± 1.5 | 99.5 ± 0.9 | 98.9 ± 1.3 |
| Floating Lag Time (sec) | 110 ± 8 | 85 ± 6 | 55 ± 5 | 40 ± 4 |
| Total Floating Time (hr) | > 12 | > 12 | > 24 | > 24 |
Table 3: Comparative In Vitro Drug Release Profile (%)
| Time (hr) | F1 | F2 | F3 | F4 |
|---|---|---|---|---|
| 1 | 22.4 | 18.1 | 25.3 | 20.2 |
| 2 | 35.6 | 29.8 | 38.1 | 31.5 |
| 4 | 54.1 | 46.2 | 57.9 | 49.8 |
| 8 | 82.5 | 71.3 | 85.4 | 75.1 |
| 12 | 98.9 | 89.6 | 99.2 | 91.4 |
Visualizations
Mechanism of Buoyancy
The buoyancy of an effervescent floating matrix tablet is achieved through a series of physicochemical events upon contact with gastric fluid.
Caption: Mechanism of effervescence-induced buoyancy in a floating matrix tablet.
Experimental Workflow
The overall process from formulation to evaluation follows a logical sequence to ensure reproducible and reliable results.
Caption: Workflow for the formulation and evaluation of floating matrix tablets.
References
- 1. jddtonline.info [jddtonline.info]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Design and in vitro evaluation of effervescent gastric floating drug delivery systems of propanolol HCl [ve.scielo.org]
- 4. Effect of bioadhesion on initial in vitro buoyancy of effervescent floating matrix tablets of ciprofloxacin HCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. japsonline.com [japsonline.com]
- 7. Formulation and in vitro evaluation of floating tablets of hydroxypropyl methylcellulose and polyethylene oxide using ranitidine hydrochloride as a model drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and In Vivo Floating Behavior of Verapamil HCl Intragastric Floating Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chalcogen.ro [chalcogen.ro]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. actapharmsci.com [actapharmsci.com]
- 12. pjps.pk [pjps.pk]
- 13. impactfactor.org [impactfactor.org]
- 14. jddtonline.info [jddtonline.info]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Design and In-vitro Evaluation of Sustained Release Floating Tablets of Metformin HCl Based on Effervescence and Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjpn.org [rjpn.org]
Application Notes and Protocols for the Synthesis of Radiolabeled Maleate Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of radiolabeled maleate compounds, crucial tracers for in vivo imaging and metabolic studies. The protocols cover labeling with common radionuclides such as Carbon-11 ([¹¹C]), Tritium ([³H]), and Fluorine-18 ([¹⁸F]).
Introduction
Radiolabeled this compound and its derivatives are valuable tools in pharmaceutical research and development. Their use in techniques like Positron Emission Tomography (PET) allows for the non-invasive in vivo visualization and quantification of biological processes. This document outlines key methods for the synthesis of these important compounds, providing experimental protocols and comparative data to aid researchers in selecting and implementing the most suitable radiolabeling strategy.
Data Summary
The following table summarizes quantitative data for representative radiolabeling methods applicable to this compound compounds. Please note that yields and specific activities can vary significantly based on the specific precursor, reaction conditions, and purification methods employed.
| Radiosynthesis Method | Target Compound Example | Radionuclide | Radiochemical Yield (RCY) (Decay-Corrected) | Specific Activity (Am) | Synthesis Time |
| [¹¹C]Carbon Dioxide Fixation | [¹¹C]Carboxylic Acids | ¹¹C | Good to Excellent | Excellent | Automated |
| Tritium Gas Catalytic Exchange | [³H]Maleimide Derivatives | ³H | 13-15% | >98% Radiochemical Purity | - |
| "Radio-fluorination on the Sep-Pak" | [¹⁸F]FPyMHO (Maleimide derivative) | ¹⁸F | 50 ± 9% | 259 to 370 GBq/μmol | 30 minutes |
| Thiol-Reactive Prosthetic Group | [¹⁸F]FBEM-SRGD₂ (Maleimide conjugate) | ¹⁸F | 5% ± 2% (from [¹⁸F]F₂) | 150-200 TBq/mmol | 150 ± 20 minutes |
Experimental Protocols
Synthesis of [¹¹C]Diethyl this compound via [¹¹C]CO₂ Fixation
This protocol describes a plausible two-step synthesis for [¹¹C]diethyl this compound, starting from the fixation of cyclotron-produced [¹¹C]CO₂. This method leverages the formation of a [¹¹C]carboxylated intermediate, which is subsequently esterified.
Materials:
-
Cyclotron-produced [¹¹C]CO₂
-
Grignard reagent (e.g., vinylmagnesium bromide) or an organolithium reagent
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (HCl)
-
Ethanol (B145695) (absolute)
-
Sulfuric acid (concentrated)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Radio-detector for HPLC
Protocol:
-
[¹¹C]CO₂ Trapping and Carboxylation:
-
Bubble the cyclotron-produced [¹¹C]CO₂ through a solution of a suitable Grignard or organolithium reagent (e.g., vinylmagnesium bromide) in anhydrous diethyl ether at low temperature (e.g., -78 °C).
-
This reaction forms the corresponding [¹¹C]carboxylate salt.
-
Quench the reaction by the slow addition of aqueous HCl to protonate the carboxylate, yielding [¹¹C]acrylic acid.
-
-
Esterification to [¹¹C]Diethyl this compound:
-
The crude [¹¹C]acrylic acid is not isolated. Instead, the solvent is carefully evaporated.
-
Add a mixture of absolute ethanol and a catalytic amount of concentrated sulfuric acid to the residue.
-
Heat the reaction mixture under reflux to promote the esterification of both the labeled and unlabeled carboxyl groups, theoretically forming [¹¹C]diethyl this compound. Note: This step requires optimization to favor the desired product over potential side reactions.
-
-
Purification:
-
Purify the crude reaction mixture using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water).
-
Monitor the elution profile with a UV detector and a radio-detector to identify and collect the fraction corresponding to [¹¹C]diethyl this compound.
-
-
Quality Control:
-
Analyze an aliquot of the purified product by analytical HPLC to determine radiochemical purity.
-
Determine the specific activity by quantifying the amount of radioactivity and the mass of the diethyl this compound.
-
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Maleate Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with maleate salts of pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound salt exhibiting poor aqueous solubility?
A1: The aqueous solubility of a this compound salt is intrinsically linked to its physicochemical properties and the surrounding environment. As salts of weak acids (maleic acid) and often basic drug molecules, their solubility is highly dependent on the pH of the solution.[1][2] At a pH above the pKa of the basic drug, the this compound salt can convert to its less soluble free base form, leading to precipitation.[1][3] Additionally, the inherent lipophilicity of the drug molecule can contribute to low aqueous solubility.[1]
Q2: How does pH influence the solubility of this compound salts?
A2: For this compound salts of basic drugs, pH is a critical factor. The maximum solubility is typically observed in the acidic pH range, often between 3.3 and 3.6.[1][2][3] In this acidic environment, the basic drug molecule is protonated (ionized), which enhances its interaction with water molecules and increases solubility. As the pH increases and becomes more neutral or alkaline, the drug deprotonates, converting to the neutral, less soluble free base, which may then precipitate out of solution.[1] Therefore, maintaining an acidic microenvironment is crucial for maximizing and maintaining the solubility of these salts.[1]
Q3: What are the primary strategies to improve the solubility of a this compound salt?
A3: Several strategies can be employed to enhance the aqueous solubility of this compound salts. These include:
-
pH Adjustment: Maintaining an acidic pH (typically 3.0-4.0) using buffers like citrate (B86180) or acetate (B1210297).[1]
-
Co-solvency: Using water-miscible solvents such as ethanol (B145695) or propylene (B89431) glycol to reduce the interfacial tension between the solute and the aqueous solution.[4]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) cavity to increase its apparent solubility.[5][6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier like PVP, PEG, or HPMC to improve its dissolution rate.[1][7]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, leading to a faster dissolution rate, although it doesn't alter the equilibrium solubility.[8]
Q4: Can temperature be used to increase the solubility of this compound salts?
A4: The effect of temperature on solubility is dependent on the specific compound's enthalpy of dissolution. For many solids, solubility increases with temperature (an endothermic process).[9][10] However, for some salts, the dissolution process is exothermic, and increasing the temperature can actually decrease solubility.[11][12] It is essential to experimentally determine the temperature-solubility profile for your specific this compound salt. Heating a solution of a this compound salt, for instance in dimethyl sulfoxide (B87167) (DMSO), can enhance solubility before the addition of water for crystallization.[13]
Troubleshooting Guides
Issue 1: Precipitation Occurs When Preparing an Aqueous Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High pH of the Solution | The pH of the aqueous medium is too high, causing the conversion of the this compound salt to its less soluble free base.[1][3] | Adjust the pH of the solution to an acidic range (e.g., pH 3.0-4.0) using a suitable buffer like citrate or acetate buffer.[1] |
| Common Ion Effect | The presence of excess this compound ions from another source in the solution can decrease the solubility of the this compound salt.[2] | If possible, remove the source of the common ion or use a different solvent system. |
| Insufficient Solvent Volume | The concentration of the this compound salt exceeds its intrinsic solubility in the given volume of solvent. | Increase the volume of the solvent to reduce the concentration of the salt. |
Issue 2: Inconsistent Dissolution Profiles Between Batches
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in Particle Size | Different batches of the this compound salt may have inconsistent particle size distributions, affecting the dissolution rate.[1] | Characterize the particle size distribution of the raw material. Employ particle size reduction techniques like micronization for uniformity.[1][8] |
| Polymorphism | The this compound salt may exist in different crystalline forms (polymorphs) with varying solubilities and dissolution rates.[14] | Perform solid-state characterization (e.g., PXRD, DSC) to identify the polymorphic form. Control crystallization conditions to ensure a consistent form is produced. |
| Drug Degradation | The this compound salt may be unstable and degrading during storage or processing, leading to altered dissolution.[15] | Conduct forced degradation studies to understand degradation pathways. Store the material under appropriate conditions (e.g., controlled temperature and humidity). |
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate, phosphate, and borate (B1201080) buffers).
-
Sample Preparation: Add an excess amount of the this compound salt to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Withdraw an aliquot from the supernatant, filter it through a suitable filter (e.g., 0.45 µm), and dilute as necessary.
-
Quantification: Analyze the concentration of the dissolved drug in the diluted supernatant using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the corresponding pH of the buffer to generate the pH-solubility profile.
Protocol 2: Solubility Enhancement using Co-solvents
-
Co-solvent Selection: Choose water-miscible co-solvents such as ethanol, propylene glycol, or PEG 400.[4]
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of the chosen co-solvent (e.g., 10%, 20%, 30%, 40% v/v).
-
Solubility Measurement: Determine the solubility of the this compound salt in each co-solvent mixture following the steps outlined in Protocol 1 (equilibration, sampling, and quantification).
-
Data Analysis: Plot the solubility of the this compound salt as a function of the co-solvent concentration to identify the optimal co-solvent and its concentration for solubility enhancement.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
-
Component Selection: Choose a hydrophilic carrier such as PVP K30, PEG 6000, or HPMC.[1]
-
Dissolution: Dissolve the this compound salt and the selected carrier in a suitable common solvent (e.g., ethanol or methanol) in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug to carrier).[1]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) using a rotary evaporator.[1]
-
Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.[1]
-
Characterization: Characterize the prepared solid dispersion using techniques such as Powder X-ray Diffraction (PXRD) to assess its physical form (crystalline or amorphous) and perform dissolution studies to evaluate the enhancement in dissolution rate compared to the pure drug.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of the this compound salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 11. quora.com [quora.com]
- 12. Why does the solubility of some salts decrease with temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. EP2537843B1 - Preparation of this compound salt of neratininb - Google Patents [patents.google.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Maleate Degradation in Pharmaceutical Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and preventing the degradation of maleate in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in pharmaceutical formulations?
A1: The two main degradation pathways for this compound are isomerization and oxidative degradation. Isomerization involves the conversion of this compound (the cis-isomer) to its more stable trans-isomer, fumarate (B1241708). This can be catalyzed by [1][2]acids, bases, amines, and even light. Oxidative degradation can[3][4] also occur, leading to a variety of degradation products and potentially compromising the drug product's safety and efficacy.
Q2: Why is my this compound-[5][6][7]containing formulation turning yellow or brown?
A2: Discoloration in a this compound formulation can be an indicator of degradation. This may be due to the formation of colored degradation products from either the active pharmaceutical ingredient (API) or the this compound moiety itself. Oxidative degradation pathways are often implicated in color changes.
Q3: I'm observing an u[8]nexpected peak in my HPLC analysis that corresponds to fumarate. What could be the cause?
A3: The appearance of a fumarate peak indicates that isomerization of this compound is occurring. This transformation can b[1]e influenced by several factors during formulation, processing, and storage, including:
-
pH: Both acidic and basic conditions can catalyze the isomerization.
-
Temperature: Elev[3][9]ated temperatures can provide the energy needed to overcome the rotational barrier of the carbon-carbon double bond.
-
Light Exposure: P[1][8]hotolytic conditions can also induce isomerization.
-
Presence of Amines:[1][4] Primary and secondary amines can act as catalysts for the conversion of this compound to fumarate.
Q4: How can I prevent [3]the isomerization of this compound to fumarate?
A4: Preventing isomerization requires careful control of the formulation's microenvironment. Key strategies include:
-
pH Control: Maintaining the pH of the formulation within a stable range is critical. For many compounds, a slightly acidic environment can minimize degradation. The use of appropriate bu[9][10]ffer systems is essential to resist pH changes.
-
Temperature and Lig[11]ht Protection: Storing the formulation at controlled room temperature or under refrigerated conditions and protecting it from light can significantly slow down the isomerization process.
-
Excipient Selection[12][13]: Avoid excipients that contain reactive species like primary or secondary amines which can catalyze the isomerization.
Q5: What is the optima[3]l pH for minimizing this compound degradation?
A5: The optimal pH is drug-substance-specific. It is crucial to determine the pH of maximum stability for your specific API this compound salt through systematic studies. For some basic drug this compound salts, a microenvironmental pH below 3.0 has been shown to be effective in preventing degradation. However, for other compou[10]nds, the most stable pH might be different. A pH-rate profile study is recommended to identify the ideal pH range for your formulation.
Q6: Can antioxidants help prevent this compound degradation?
A6: Yes, antioxidants can be effective in preventing oxidative degradation of both the API and the this compound moiety. The choice of antioxidant[8] will depend on the formulation (e.g., aqueous or non-aqueous) and the specific oxidative pathway. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.
Troubleshooting Guides
Problem: Significant Isomerization to Fumarate Detected
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | 1. Measure the pH of your formulation or the microenvironmental pH of a solid dosage form. 2. Conduct a pH-stability study to identify the optimal pH range. 3. Incorporate a suitable buffering agent to maintain the pH within the desired range. For some basic drugs, add[11]ing an organic acid like citric acid can lower the microenvironmental pH and improve stability. |
| High Temperature Ex[10]posure | 1. Review the temperature conditions during manufacturing, shipping, and storage. 2. Implement stricter temperature controls. 3. For sensitive formulations, consider refrigerated storage (2-8°C). |
| Light Exposure | [12]1. Assess the light sensitivity of your formulation through photostability studies as per ICH guidelines. 2. Use light-protec[14]tive packaging, such as amber vials or bottles. |
| Reactive Excipients[12][13] | 1. Review the formulation for excipients containing primary or secondary amines. 2. If present, eval[3]uate their impact on stability and consider replacing them with non-reactive alternatives. |
Problem: Formulation Discoloration and/or Loss of Mass Balance
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Conduct forced degradation studies under oxidative conditions (e.g., using hydrogen peroxide) to confirm susceptibility. 2. Identify the sou[15][16]rce of oxidation (e.g., headspace oxygen, peroxide impurities in excipients). 3. Incorporate an a[5][17]ppropriate antioxidant into the formulation. 4. Consider packagi[18]ng under an inert gas like nitrogen to minimize exposure to oxygen. |
| Volatilization of D[19]egradation Products | In some cases, the degradation of the this compound salt can lead to the formation of a volatile free base, resulting in a loss of mass. 1. Confirm this phe[10]nomenon using radiolabeled compounds if possible. 2. Lowering the microenvironmental pH can prevent the formation of the free base. 3. Ensure the use o[10]f well-sealed packaging to prevent the escape of volatile components. |
Experimental Protocols
Protocol 1: Forced Degradation Study for a this compound-Containing Drug Product
Objective: To identify potential degradation pathways and appropriate analytical methods for a this compound-containing drug product.
Methodology:
-
[14]Sample Preparation: Prepare solutions of the drug product in various media (e.g., water, 0.1 M HCl, 0.1 M NaOH). For solid dosage forms, a[15][20]lso test the intact solid.
-
**Stress Conditions:[21]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis[15]: 0.1 M NaOH at room temperature for 8 hours.
-
Oxidative Degra[15]dation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degrada[15]tion: Store the solid drug product at 70-80°C.
-
Photolytic Degr[15][22]adation: Expose the drug product to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light.
-
-
Sample Analysis: [14]At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. An LC-MS analysis is high[15]ly recommended to identify the mass of the degradation products.
-
Data Evaluation: [15][21]Compare the chromatograms of the stressed samples to that of an unstressed control. Aim for 5-20% degradation to ensure that the primary degradation products are identifiable without excessive secondary degradation. If degradation is too rapid, reduce the stressor concentration or exposure time.
Protocol 2: HPLC-UV[16] Method for Quantification of this compound and Fumarate
Objective: To develop a stability-indicating HPLC method for the simultaneous quantification of this compound and its isomer, fumarate.
Methodology:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An [21][23]isocratic mobile phase consisting of an acidic aqueous buffer and an organic modifier is often effective. For example, a mixture of 0.1% phosphoric acid in water and methanol.
-
Detection Wavelengt[21]h: UV detection at 210 nm.
-
Sample Preparation:[23][25] Dissolve the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.
-
Validation: Valid[12]ate the method according to ICH Q2(R1) guidelines, ensuring specificity for this compound and fumarate in the presence of the API and other potential degradants.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. studylib.net [studylib.net]
- 2. researchgate.net [researchgate.net]
- 3. iris.unibas.it [iris.unibas.it]
- 4. (Solved) - The Conversion Of Dimethyl this compound To Dimethyl Fumarate OCH3 OCH3... (1 Answer) | Transtutors [transtutors.com]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Proposal of a new degradation mechanism of enalapril this compound and improvement of enalapril this compound stability in tablet formulation with different stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stabilization of the this compound salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ibisscientific.com [ibisscientific.com]
- 12. benchchem.com [benchchem.com]
- 13. biofargo.com [biofargo.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. benchchem.com [benchchem.com]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Study of forced degradation behavior of enalapril this compound by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Maleate Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing maleate esterification reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during this compound esterification experiments.
1. Why is my esterification yield low?
Low yield in this compound esterification is a common problem and can be attributed to several factors. The esterification of maleic acid or its anhydride (B1165640) is a reversible reaction, making it crucial to shift the equilibrium toward the product side for a high yield.[1] Key areas to investigate include:
-
Inefficient Water Removal: Water is a byproduct of the esterification reaction, and its presence can inhibit the forward reaction, shifting the equilibrium back toward the reactants.[1][2]
-
Solution: Employ continuous water removal techniques. A Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) is highly effective.[1] Alternatively, using molecular sieves can absorb the water formed during the reaction.[1]
-
-
Suboptimal Reaction Temperature: Temperature plays a significant role in the reaction rate.
-
Inadequate Catalyst Activity or Concentration: An acid catalyst is typically necessary for the second, slower step of diester formation.[1][4]
-
Solution: Verify that the catalyst is active and used in an appropriate concentration. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like acidic ion-exchange resins.[1][3] The optimal catalyst concentration should be determined experimentally, but a common starting point is a small percentage of the total reaction mass.[1]
-
2. What is causing the formation of byproducts in my reaction?
The formation of byproducts such as maleic acid and fumaric acid is a significant challenge in this compound esterification.[3] These byproducts can reduce the ester yield and necessitate additional purification steps, thereby increasing production costs.[3]
-
Cause: Isomerization of this compound to fumarate (B1241708) can occur at elevated temperatures. Inadequate removal of water can also lead to the hydrolysis of the anhydride or ester, reforming the carboxylic acid.
-
Solution:
-
Temperature Control: Carefully control the reaction temperature to minimize isomerization. A typical range is 80-150°C.[1][5]
-
Efficient Water Removal: As mentioned previously, continuous removal of water is critical to prevent hydrolysis.[1]
-
Catalyst Selection: The choice of catalyst can influence selectivity. Some modern catalysts, like specific ionic liquids or solid acids, may offer higher selectivity towards the desired ester product.[6]
-
3. Why is the second esterification step (diester formation) so slow?
The esterification of maleic anhydride with an alcohol occurs in two stages.
-
Step 1 (Fast): The first step is a rapid, non-catalytic ring-opening reaction to form the monoester.[4][7]
-
Step 2 (Slow): The second step, the esterification of the remaining carboxylic acid group to form the diester, is a slower, reversible reaction that requires a catalyst.[4]
-
Solution:
-
Catalyst: Ensure an effective acid catalyst is present to accelerate the second esterification step.[1][4]
-
Temperature: Increasing the temperature within the optimal range can help to speed up this slower step.[3]
-
Excess Alcohol: Using an excess of the alcohol can help to drive the equilibrium towards the formation of the diester.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for this compound esterification?
A variety of acid catalysts are used, ranging from traditional mineral acids to more modern solid acids and ionic liquids.[3] Common examples include:
-
Homogeneous Catalysts: Sulfuric acid and p-toluenesulfonic acid are effective but can be corrosive and difficult to separate from the product.[3]
-
Heterogeneous Catalysts (Solid Acids): These are often preferred due to their ease of separation and potential for reusability.[2] Examples include:
-
Ionic Liquids: These can be highly efficient and environmentally friendly catalysts.[4][6][10]
Q2: What is a typical temperature range for this compound esterification?
The optimal temperature depends on the specific reactants and catalyst used. However, a general range of 80°C to 150°C is commonly reported.[1][5] For instance, the synthesis of diethyl this compound is often performed at reflux temperature.[1]
Q3: How does the choice of alcohol affect the reaction?
The type of alcohol used can impact the reaction rate. Primary alcohols, such as methanol (B129727) and ethanol (B145695), react more readily than secondary alcohols, which may be slower due to steric hindrance. Tertiary alcohols may require more forcing reaction conditions.[7]
Q4: Is it necessary to remove water from the reaction?
Yes, it is crucial. Esterification is an equilibrium reaction that produces water as a byproduct.[2] According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the reactants, thus lowering the conversion to the desired ester.[2] Continuous removal of water is a key strategy for achieving high yields.
Q5: Can I perform the esterification without a catalyst?
The initial ring-opening of maleic anhydride to form the monoester can occur without a catalyst.[4][5][7] However, the subsequent conversion of the monoester to the diester is a slow and reversible process that requires an acid catalyst to proceed at a reasonable rate and achieve high conversion.[4][5]
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Ester Synthesis
| Catalyst Type | Catalyst | Reactants | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Ionic Liquid | 1-propylsulfonic acid-3-methylimidazole hydrogen sulfate (B86663) | Maleic anhydride, Ethanol | 120 | 1 | 97.87 | 88.39 | [4][6] |
| Ionic Liquid | 1-propylsulfonic acid-3-methylimidazole hydrogen sulfate | Maleic anhydride, Methanol | 120 | 1 | 97.78 | 94.59 | [4] |
| Ionic Liquid | 1-propylsulfonic acid-3-methylimidazole hydrogen sulfate | Maleic anhydride, n-Butanol | 120 | 1 | 97.72 | 84.11 | [4] |
| Ionic Liquid | Dual-nuclear functionalized | Maleic anhydride, Isopropanol | 80 | 4 | - | - | [10] |
| Solid Acid | Molybdate Sulfuric Acid (MSA) | Maleic acid, Methanol | 120 | 1.7 | 87.6 | - | [6] |
| Solid Acid | Acid Zeolite | Maleic anhydride, Ethanol | - | - | >99.5 | - | [6] |
| Solid Acid | Amberlyst 131H+ | Maleic acid, n-Butanol | 85-90 | - | - | - | [2] |
| Enzyme | Immobilized Candida antarctica lipase (B570770) B | Maleic acid, Methanol | 62.5 | 4.15 | 72.3 | - | [6] |
| Homogeneous | Sulfuric Acid / p-Toluenesulfonic Acid | Maleic anhydride, Isopropanol | 70-110 | 3-8 | - | - | [10] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl this compound from Maleic Anhydride and Ethanol using an Ion-Exchange Resin
This protocol describes a general procedure for the synthesis of diethyl this compound using a solid acid catalyst.
Materials:
-
Maleic anhydride
-
Ethanol (absolute)
-
Acidic cation-exchange resin (e.g., Indion 730), dried at 120°C for 5 hours before use.[6][8]
-
Toluene (for azeotropic water removal)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus
-
Magnetic stirrer and hot plate
-
Thermometer
Procedure:
-
Reaction Setup: In the three-necked flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark apparatus, combine maleic anhydride and an excess of ethanol (e.g., a 1:8 molar ratio of maleic acid to ethanol).[6] Add the dried cation-exchange resin (e.g., 80 kg/m ³ of reaction volume).[6][8] Fill the Dean-Stark trap with toluene.
-
Esterification: Heat the mixture to reflux with vigorous stirring (e.g., 1000 rpm).[2][6] The typical reaction temperature will be in the range of 80-130°C.[1][11]
-
Water Removal: Water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst resin.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and then with brine to remove any remaining acid and alcohol.[10]
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).[10]
-
Filter to remove the drying agent.
-
Remove the excess ethanol and toluene under reduced pressure.[10]
-
The crude product can be further purified by vacuum distillation, collecting the fraction at the appropriate boiling point (diethyl this compound: approx. 225°C).[6]
-
Visualizations
Caption: Experimental workflow for this compound ester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. isites.info [isites.info]
- 3. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 4. CN110776418A - Method for preparing maleic acid ester by catalyzing maleic anhydride with ionic liquid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. koyonchem.com [koyonchem.com]
- 8. ijcea.org [ijcea.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CN112961058A - Process method for preparing glycol this compound - Google Patents [patents.google.com]
Technical Support Center: Maleate Crystallization Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during maleate crystallization. The information is presented in a clear question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound salt is "oiling out" instead of crystallizing. What should I do?
"Oiling out" is a common problem where the compound separates as a liquid instead of a solid. This typically happens when the concentration of the solute is too high, or the cooling rate is too fast, leading to supersaturation at a temperature above the compound's melting point in the solvent.
Here are some solutions:
-
Increase Solvent Volume: Add more of the primary solvent to decrease the overall concentration of the this compound salt.
-
Slow Down the Cooling Process: A slower cooling rate provides more time for nucleation and crystal growth to occur in an orderly fashion.[1][2] Allow the solution to cool gradually to room temperature before further cooling in an ice bath.
-
Use a Different Solvent System: Experiment with solvents in which the this compound salt has slightly lower solubility.
-
Introduce a Seed Crystal: Adding a small, well-formed crystal of the this compound salt can provide a template for crystallization to begin, bypassing the kinetic barrier to nucleation.
Q2: The crystals of my this compound salt are too small. How can I grow larger crystals?
The formation of very small crystals often indicates that nucleation occurred too rapidly and extensively. To encourage the growth of larger crystals, the rate of nucleation needs to be controlled.
Consider the following strategies:
-
Slower Cooling: A gradual decrease in temperature encourages fewer nucleation events and promotes the growth of existing crystals.[1]
-
Reduce Supersaturation: Decrease the initial concentration of the this compound salt in the solvent. A lower level of supersaturation slows down the crystallization process, allowing for larger crystal growth.
-
Seeding: Introduce a few high-quality seed crystals into a slightly supersaturated solution. This directs the crystallization process towards the growth of these seeds rather than the formation of new, small crystals.[3]
-
Solvent Selection: Choose a solvent system where the this compound salt has moderate solubility. Very low solubility can lead to rapid precipitation, while very high solubility can make crystallization difficult.
Q3: No crystals are forming, even after cooling the solution. What steps can I take?
The absence of crystallization suggests that the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.
Try these troubleshooting steps:
-
Induce Nucleation by Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Introduce Seed Crystals: This is one of the most effective ways to initiate crystallization.[3]
-
Add an Anti-solvent: If your this compound salt is dissolved in a good solvent, slowly add a miscible "anti-solvent" in which the salt is insoluble. This will reduce the overall solubility and induce crystallization.
-
Evaporate the Solvent: Slowly evaporate some of the solvent to increase the concentration of the this compound salt and induce supersaturation.[4]
-
Cool to a Lower Temperature: If cooling to room temperature or 0 °C is not sufficient, try cooling the solution to a lower temperature using a dry ice/acetone bath.
Q4: How does pH affect the crystallization of my this compound salt?
The pH of the solution can significantly impact the solubility and crystallization of this compound salts, as the ionization state of both the basic drug and maleic acid are pH-dependent.[5][6] For a salt of a basic drug, the pH of maximum solubility (pHmax) is a critical parameter.[5] Crystallizing at a pH below the pHmax can prevent the conversion of the salt to its free base form.[5] Conversely, if the microenvironmental pH is above the pHmax, the salt may disproportionate into the free base, which can hinder or alter the crystallization process.[5] Therefore, controlling the pH is crucial for achieving consistent and successful crystallization.
Q5: I am observing different crystal forms (polymorphs) of my this compound salt. How can I control this?
Polymorphism, the existence of multiple crystalline forms, is a common phenomenon for pharmaceutical salts. Different polymorphs can have different physical properties, including solubility and stability. Controlling polymorphism is critical for ensuring the consistency of the final product.
Factors that can influence polymorphism include:
-
Solvent System: The choice of solvent can direct the crystallization towards a specific polymorphic form.
-
Temperature and Cooling Rate: The temperature at which crystallization occurs and the rate of cooling can affect which polymorph is favored.
-
Supersaturation Level: The degree of supersaturation can influence the nucleation of different polymorphs.
-
Seeding: Using seed crystals of the desired polymorph is a powerful method to control the crystalline form.
A systematic screening of these parameters is often necessary to identify the conditions that consistently produce the desired polymorph.
Data Presentation
Table 1: Solubility of Selected Pharmaceutical this compound Salts in Organic Solvents
| This compound Salt | Solvent | Temperature (°C) | Solubility (mol fraction x 10³) |
| Enalapril this compound | Ethyl Acetate | 25 | 0.85 |
| Acetone | 25 | 0.62 | |
| Ethanol | 25 | 0.45 | |
| Acetonitrile | 25 | 0.38 | |
| n-Octanol | 25 | 0.25 | |
| Isopropanol | 25 | 0.18 | |
| Chlorpheniramine this compound | Ethanol | 20 | 1.58 |
| 1-Propanol | 20 | 0.89 | |
| 1-Butanol | 20 | 0.56 | |
| Ethyl Acetate | 20 | 0.22 | |
| Benzene | 20 | 0.03 |
Note: Data for Enalapril this compound and Chlorpheniramine this compound is derived from experimental studies.[7] The solubility of this compound salts generally increases with temperature.
Table 2: Qualitative Solubility of Inorganic this compound Salts
| This compound Salt | Water | Ethanol | Other Information |
| Calcium this compound | Slightly soluble | Insoluble | |
| Ammonium Hydrogen this compound | Soluble | Slightly soluble | Solubility in water increases with temperature. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
This method is suitable for this compound salts whose solubility is significantly dependent on temperature.
-
Dissolution: In a suitable flask, dissolve the this compound salt in the minimum amount of a pre-heated solvent (near its boiling point) to achieve a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with filter paper.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To further slow the cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).
-
Crystal Growth: As the solution cools, crystals should start to form. Avoid disturbing the flask during this period to promote the growth of larger, well-defined crystals.[1]
-
Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Anti-solvent Crystallization
This technique is effective when the this compound salt is soluble in one solvent but insoluble in another, and the two solvents are miscible.
-
Dissolution: Dissolve the this compound salt in a minimal amount of a "good" solvent at room temperature.
-
Anti-solvent Addition: Slowly add the "anti-solvent" dropwise to the stirred solution. The addition rate should be controlled to maintain a low level of supersaturation, which encourages the growth of larger crystals.
-
Crystallization: The addition of the anti-solvent will decrease the solubility of the this compound salt, leading to its crystallization.
-
Equilibration: Continue stirring the suspension for a period (e.g., 1-2 hours) to ensure complete crystallization and to allow the crystals to grow.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Slow Cooling Crystallization protocol.
Protocol 3: Seeding Technique
Seeding is a crucial technique to control the onset of crystallization, crystal size, and polymorphic form.[3]
-
Prepare a Supersaturated Solution: Prepare a solution of the this compound salt that is slightly supersaturated at a given temperature. The solution should be in the metastable zone, where spontaneous nucleation is unlikely, but crystal growth can occur.
-
Introduce Seed Crystals: Add a very small amount of well-formed crystals (seeds) of the desired this compound salt polymorph to the supersaturated solution. The seeds can be added as a dry powder or as a slurry in a small amount of the mother liquor.
-
Crystal Growth: The seed crystals will act as templates, and the dissolved this compound salt will crystallize onto their surfaces, leading to the growth of larger crystals of the desired form.
-
Monitoring: Monitor the crystal growth over time.
-
Isolation, Washing, and Drying: Once the desired crystal size and yield are achieved, follow steps 6-8 from the Slow Cooling Crystallization protocol.
Mandatory Visualization
Caption: Troubleshooting workflow for "oiling out" in this compound crystallization.
Caption: Strategies to encourage the growth of larger this compound crystals.
Caption: Decision tree for troubleshooting when no crystallization occurs.
References
- 1. 354. The solubility of zinc soaps in organic solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. srdata.nist.gov [srdata.nist.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Table 4-2, Physical and Chemical Properties of Zinc and Selected Compoundsa - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Solubility of KF in four organic solvents and thermodynamic dissolution functions | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Maleate Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common stability issues with maleate in solution.
Frequently Asked Questions (FAQs)
Q1: What is the most common stability issue observed with this compound salts in solution?
A1: The most prevalent stability issue is the isomerization of the this compound dianion to the fumarate (B1241708) dianion.[1][2][3] Maleic acid is the cis-isomer, while fumaric acid is the trans-isomer. The trans-isomer, fumarate, is often more thermodynamically stable, driving the conversion from this compound. This isomerization can significantly impact the physicochemical properties and potentially the efficacy and safety of a drug product.
Q2: What factors can influence the rate of this compound isomerization in solution?
A2: Several factors can accelerate the isomerization of this compound to fumarate in solution, including:
-
pH: Both acidic and alkaline conditions can catalyze the isomerization.[4][5] The specific pH at which the degradation is most pronounced can depend on the active pharmaceutical ingredient (API) and the overall formulation.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the isomerization of this compound.[6][7][8][9]
-
Light: Exposure to ultraviolet (UV) light can induce photochemical isomerization of this compound to fumarate.[2][10]
-
Presence of Catalysts: Certain chemical entities, such as primary and secondary amines, can catalyze the isomerization process.[1]
Q3: Can the this compound moiety itself degrade into other products?
A3: Yes, beyond isomerization, the this compound moiety can degrade. Studies have shown that under certain conditions, the this compound content in a solution can decrease over time, potentially decomposing into smaller molecules like carbon dioxide.[11][12]
Q4: How can I monitor the stability of this compound in my solution?
A4: The most common and reliable method for monitoring this compound stability is High-Performance Liquid Chromatography (HPLC).[11][13][14][15][16] A stability-indicating HPLC method can separate the parent compound, this compound, fumarate, and other degradation products, allowing for accurate quantification of each.
Troubleshooting Guides
Issue 1: Unexpected peak formation in HPLC analysis of a this compound-containing solution.
-
Possible Cause: Isomerization of this compound to fumarate.
-
Troubleshooting Steps:
-
Peak Identification:
-
Obtain a fumaric acid reference standard.
-
Spike a sample of your degraded solution with the fumaric acid standard.
-
If the area of the unexpected peak increases, it confirms the peak as fumarate.
-
-
pH Evaluation:
-
Measure the pH of your solution.
-
Review literature for the optimal pH stability range for your specific API this compound salt.
-
If the pH is outside the optimal range, consider reformulating with a suitable buffer system.
-
-
Photostability Assessment:
-
Prepare a fresh solution and protect it from light by using an amber vial or wrapping the container in aluminum foil.
-
Analyze the protected solution alongside a solution exposed to light. A significant reduction in the fumarate peak in the protected sample indicates photosensitivity.
-
-
Temperature Control:
-
Ensure your solutions are stored at the recommended temperature.
-
If you are observing degradation at room temperature, consider storing your solutions at refrigerated (2-8 °C) or frozen temperatures.[17]
-
-
Issue 2: Loss of potency of the active pharmaceutical ingredient (API) without a corresponding increase in known degradants.
-
Possible Cause: Degradation of the this compound counter-ion itself.[11][12]
-
Troubleshooting Steps:
-
Simultaneous Quantification:
-
Develop or use an HPLC method that can simultaneously quantify both the API and the this compound counter-ion. An ion-pair HPLC method may be suitable for this purpose.[11]
-
-
Monitor this compound Concentration:
-
Analyze samples over time to determine if the concentration of this compound is decreasing.
-
-
Investigate Formulation Components:
-
Evaluate potential interactions between this compound and other excipients in the formulation that could lead to its degradation.
-
-
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Mitigation Strategies
| Factor | Effect on this compound Stability | Recommended Mitigation Strategy |
| pH | Catalyzes isomerization to fumarate outside of the optimal pH range.[4][5] | Formulate with a buffer system to maintain the pH within the optimal stability range. |
| Temperature | Increased temperature accelerates the rate of isomerization.[6][7][8][9] | Store solutions at controlled room temperature, refrigerated, or frozen conditions as determined by stability studies.[17] |
| Light (UV) | Induces photochemical isomerization.[2][10] | Protect solutions from light using amber vials or other light-blocking containers.[17] |
| Catalysts (e.g., Amines) | Can catalyze the isomerization process.[1] | Avoid the use of excipients containing primary or secondary amine functionalities if possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study for a this compound Salt
Objective: To investigate the intrinsic stability of the this compound salt under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the API this compound salt in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60°C for a specified period (e.g., 24 hours). Neutralize the sample before analysis.[17]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at 60°C for a specified period (e.g., 24 hours). Neutralize the sample before analysis.[17]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for a specified period (e.g., 24 hours).[17]
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to a controlled source of UV light (e.g., in a photostability chamber) for a specified duration.[17]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC.
Visualizations
References
- 1. iris.unibas.it [iris.unibas.it]
- 2. studylib.net [studylib.net]
- 3. researchgate.net [researchgate.net]
- 4. Proposal of a new degradation mechanism of enalapril this compound and improvement of enalapril this compound stability in tablet formulation with different stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Temperature and Moisture Levels on Vitamin A in Total Mixed Ration Silage [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Evidence for the degradation of this compound moiety in chlorpheniramine this compound solution using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Determination and stability testing method of chlorpheniramine this compound in the presence of tartrazine using HPLC Repository - UNAIR REPOSITORY [repository.unair.ac.id]
- 15. researchgate.net [researchgate.net]
- 16. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine this compound in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Dissolution Rate of Cinepazet Maleate
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when enhancing the dissolution rate of cinepazet (B1202186) maleate.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of cinepazet this compound and why is it a concern?
A1: The aqueous solubility of cinepazet this compound is predicted to be low. A related compound, Cinepazide this compound, has a predicted solubility of approximately 0.502 mg/mL, suggesting that cinepazet this compound is a poorly soluble drug.[1][2] This low solubility can present significant challenges in developing oral dosage forms with adequate bioavailability, as the dissolution rate is often the rate-limiting step for drug absorption.[3]
Q2: What are the key physicochemical properties of cinepazet this compound that influence its solubility?
A2: Cinepazet this compound has a molecular weight of 508.5 g/mol and a predicted LogP of 1.8.[1][4][5] The LogP value indicates a degree of lipophilicity that contributes to its low water solubility.[1] As a this compound salt of a basic drug, its solubility is also highly dependent on pH.[1]
Q3: How does pH affect the solubility of cinepazet this compound?
A3: The solubility of cinepazet this compound, being a this compound salt, is significantly influenced by pH. Maximum solubility is typically observed in the acidic range of pH 3.3-3.6.[1] At higher pH values, the salt can convert to its less soluble free base form. Therefore, maintaining an acidic microenvironment is critical for enhancing and sustaining its solubility.[1]
Q4: What is the Biopharmaceutics Classification System (BCS) classification of cinepazet this compound?
A4: While a definitive BCS classification for cinepazet this compound has not been officially published, it is anticipated to be a BCS Class II compound.[1][3] This classification is based on its predicted low solubility and likely high permeability, a common characteristic of many piperazine (B1678402) derivatives. For BCS Class II compounds, the rate of absorption is limited by the drug's dissolution rate.[1][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at enhancing the dissolution rate of cinepazet this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of cinepazet this compound in neutral or alkaline buffers. | Conversion of the this compound salt to the less soluble free base at higher pH.[1] | Adjust the pH of the aqueous solution to a range of 3.0-4.0 using a suitable buffer (e.g., citrate (B86180) or acetate (B1210297) buffer) to maintain the drug in its more soluble, ionized form.[1] |
| Incomplete dissolution or low drug loading in aqueous formulations. | The inherent low aqueous solubility of the compound.[1] | Employ solubility enhancement techniques such as solid dispersion, complexation with cyclodextrins, or particle size reduction (micronization/nanosuspension).[1][3] |
| Variability in dissolution profiles between different batches. | Inconsistent particle size or polymorphic form of the cinepazet this compound raw material.[1] | Characterize the particle size distribution and solid-state properties (polymorphism) of the starting material. Consider implementing particle size reduction techniques to ensure uniformity.[1] |
| Drug degradation during formulation processing involving heat. | Thermal instability of cinepazet this compound.[1] | Conduct forced degradation studies to understand the degradation pathways. Utilize processing methods that operate at lower temperatures, such as the solvent evaporation method for preparing solid dispersions.[1] |
| Cloudiness or precipitation of cinepazet this compound solution upon storage. | Low solubility at lower temperatures or a shift in pH. The precipitate could also be a degradation product.[6] | Verify the solvent and concentration are appropriate. Consider using a co-solvent system. Buffer the solution to maintain a stable pH. To differentiate between precipitation and degradation, gently warm the solution; if it redissolves, it is likely a solubility issue.[6] |
| Incomplete dissolution from a solid dispersion formulation. | Recrystallization of the amorphous drug during storage or dissolution. Inadequate wetting of the solid dispersion. Poor choice of carrier polymer.[3] | Store the solid dispersion under low humidity conditions. Incorporate a hydrophilic polymer or surfactant to improve wettability. Screen for polymers that exhibit strong interactions with cinepazet this compound to stabilize the amorphous form.[3] |
| Slow dissolution of nanoparticles. | Agglomeration of nanoparticles. Insufficient surface area due to larger than expected particle size.[3] | Optimize the concentration of the stabilizer. Employ a different particle size reduction technique, such as high-pressure homogenization. Consider lyophilizing the nanoparticle suspension with a cryoprotectant to prevent aggregation.[3] |
Experimental Protocols & Data
Particle Size Reduction
Reducing the particle size of a drug increases its surface area, which can lead to a higher dissolution rate.[7][8]
Methodologies:
-
Micronization: This technique reduces the particle size to the micron range (1-10 microns) using methods like spray drying or jet milling.[9]
-
Nanonization: This process creates nanoparticles in the sub-micron range (200-600 nm), further increasing the surface area and dissolution rate.[8][9] Techniques include pearl milling and high-pressure homogenization.[9]
Illustrative Data on Particle Size Reduction:
| Technique | Mean Particle Size | Resulting Dissolution Enhancement |
| Micronization | 2-5 µm | Improved dissolution rate.[8] |
| Nanosuspension | 100-500 nm | Significant increase in dissolution velocity and bioavailability.[8][10][11] |
Note: The above data is illustrative. Actual enhancement depends on specific experimental conditions.
Solid Dispersions
This technique involves dispersing cinepazet this compound in a hydrophilic carrier to improve its dissolution rate.[1][3]
Experimental Protocol: Solvent Evaporation Method
-
Selection of Carrier: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30), Polyethylene glycol (PEG), or Hydroxypropyl methylcellulose (B11928114) (HPMC).[1][3]
-
Dissolution: Dissolve cinepazet this compound and the selected carrier in a suitable common solvent (e.g., ethanol, methanol) in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug to carrier).[1][3]
-
Evaporation: Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) using a rotary evaporator.[1]
-
Drying: Further dry the resulting solid mass in a vacuum oven to remove residual solvent.[1]
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphization of cinepazet this compound.[1]
-
Powder X-ray Diffraction (PXRD): To assess the crystalline or amorphous nature of the solid dispersion.[1][12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between the drug and the carrier.[1]
-
-
Dissolution Studies: Perform in vitro dissolution testing in a suitable acidic medium (e.g., 0.1 N HCl or pH 4.5 acetate buffer) to evaluate the enhancement in dissolution rate.[1]
Illustrative Data on Solid Dispersions:
| Drug:Carrier Ratio (Cinepazet this compound:PVP K30) | Dissolution Rate Enhancement (Hypothetical) |
| 1:1 | 2-fold increase |
| 1:3 | 5-fold increase |
| 1:5 | 8-fold increase |
Note: The above data is illustrative and will vary based on the specific carrier and experimental conditions.
Cyclodextrin (B1172386) Complexation
Inclusion complexation with cyclodextrins can enhance the solubility of poorly soluble drugs by encapsulating the drug molecule within the cyclodextrin cavity.[1]
Experimental Protocol: Kneading Method
-
Selection of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile.[1]
-
Trituration: Triturate cinepazet this compound and the chosen cyclodextrin (e.g., in a 1:1 molar ratio) in a mortar.[1]
-
Paste Formation: Add a small amount of a hydroalcoholic solvent (e.g., water:ethanol, 1:1 v/v) to form a thick paste.[1]
-
Kneading: Knead the paste for a specified time (e.g., 45-60 minutes).[1]
-
Drying: Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50 °C).[1]
-
Sieving: Pass the dried complex through a sieve to obtain a uniform powder.[1]
-
Characterization and Evaluation: Similar to the solid dispersion method, characterize the complex using DSC, PXRD, and FTIR, and evaluate its solubility and dissolution profile.[1]
Illustrative Data on Cyclodextrin Complexation:
| Formulation | Solubility Enhancement Factor (Hypothetical) |
| Cinepazet this compound | 1 (Baseline) |
| Cinepazet this compound:HP-β-CD Complex (1:1) | 10 |
Note: The above data is illustrative and will depend on the specific cyclodextrin and preparation method.
Visualizations
Caption: Experimental Workflow for Solid Dispersion Preparation and Evaluation.
Caption: Logical Relationship of Dissolution Enhancement Techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cinepazet this compound | C24H32N2O10 | CID 6434394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Micron-size drug particles: common and novel micronization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vipw.in [vipw.in]
- 10. Emerging role of nanosuspensions in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Addressing Maleate Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of maleate salt precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: We observed a precipitate in our cell culture medium after adding a drug formulated as a this compound salt. What are the common causes?
A1: Precipitation of a this compound salt in cell culture media is a frequent challenge and can be attributed to several factors:
-
pH-Dependent Solubility: this compound salts of basic drugs exhibit pH-dependent solubility. They are typically most soluble in acidic conditions (pH 3.3-3.6).[1] Cell culture media is usually buffered to a physiological pH of around 7.2-7.4.[2] At this higher pH, the this compound salt can convert to its less soluble free base form, leading to precipitation.
-
Interaction with Divalent Cations: Cell culture media contains divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) which are essential for cell growth. This compound can form salts with these cations, and both calcium this compound and magnesium this compound have low solubility in aqueous solutions, which can lead to precipitation.[3][4][5][6]
-
High Compound Concentration: The final concentration of the this compound drug in the medium may exceed its solubility limit in the complex aqueous environment of the cell culture medium.
-
Low Temperature: Adding a concentrated stock solution to cold media can decrease the solubility of the this compound salt.
-
High Stock Solution to Media Ratio: A rapid change in solvent polarity when diluting a concentrated stock (often in an organic solvent like DMSO) into the aqueous medium can cause the compound to "crash out" of solution.
Q2: How does the pH of the cell culture medium specifically affect the solubility of this compound salts?
A2: The pH of the cell culture medium is a critical factor. Maleic acid is a dicarboxylic acid with two pKa values, approximately 1.9 and 6.2. In typical cell culture media (pH 7.2-7.4), the this compound molecule will be predominantly in its dianionic form (this compound²⁻). If the drug is a basic compound, the higher pH of the media can cause the basic drug to lose its proton and convert to its neutral, often less soluble, free base form. This conversion is a common reason for the precipitation of drug this compound salts. The maximum solubility for many basic drug this compound salts is in the acidic pH range.[1]
Q3: Can interactions with media components other than divalent cations cause precipitation?
A3: Yes, while divalent cations are a primary concern, other components in the complex mixture of cell culture media could potentially contribute to precipitation. This can include interactions with proteins (especially if using serum-containing media), amino acids, or other salts. These interactions can lead to the formation of insoluble complexes.
Troubleshooting Guides
Issue 1: Immediate Precipitate Formation Upon Addition of this compound Drug Stock to Cell Culture Media
This is a common observation when a concentrated stock solution of a this compound salt, often dissolved in an organic solvent like DMSO, is added to the aqueous cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | The drug's this compound salt is soluble at the acidic pH of the stock solution but precipitates as the less soluble free base at the neutral pH of the media. | Consider preparing the final dilution in a more acidic buffer if compatible with your cells, or use a formulation with solubility enhancers. |
| Formation of Insoluble Divalent Cation Salts | This compound anions react with Ca²⁺ and Mg²⁺ in the media to form insoluble calcium this compound and magnesium this compound. | Prepare the final dilution in a basal medium formulation with lower concentrations of divalent cations, if experimentally feasible. |
| High Final Concentration | The final concentration of the drug exceeds its solubility limit in the cell culture medium. | Decrease the final working concentration of the drug. Perform a solubility test to determine the maximum soluble concentration. |
| Rapid Dilution / "Crashing Out" | The rapid change in solvent polarity upon direct addition of a concentrated stock causes the compound to precipitate. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the stock solution dropwise while gently vortexing the media. |
| Low Media Temperature | Adding the compound to cold media decreases its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High Solvent Concentration | A high final concentration of the organic solvent (e.g., DMSO) can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%. This might necessitate preparing a more dilute stock solution. |
Issue 2: Precipitate Forms Over Time in the Incubator
Sometimes, the media containing the this compound drug appears clear initially, but a precipitate forms after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Slow Precipitation Kinetics | The formation of insoluble this compound salts with divalent cations or the conversion to the free base may be a slow process. | Monitor the media closely and consider the solutions from Issue 1. It may be necessary to change the media more frequently. |
| Cellular Metabolism | Cellular metabolism can alter the local pH of the culture medium, potentially shifting it to a range that favors precipitation. | Monitor the pH of your culture medium. More frequent media changes may be required, especially in dense cultures. |
| Media Evaporation | Evaporation of water from the culture vessel over time can increase the concentration of all components, including the this compound drug and divalent cations, exceeding their solubility limits. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of a this compound Salt in Cell Culture Medium
Objective: To empirically determine the highest concentration of a this compound drug that remains in solution in a specific cell culture medium.
Materials:
-
This compound drug stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Methodology:
-
Prepare a series of dilutions of the this compound drug stock solution in the pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO, as the highest drug concentration).
-
Gently mix each dilution.
-
Visually inspect each dilution immediately for any signs of precipitation (cloudiness, particles).
-
Incubate the dilutions under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment (e.g., 24, 48, 72 hours).
-
At each time point, visually inspect the solutions again and also examine a small aliquot under a microscope to detect any crystalline precipitate.
-
The highest concentration that remains clear and free of precipitate at all time points is the maximum soluble concentration for your experimental conditions.
Protocol 2: Stepwise Dilution Method to Minimize Precipitation
Objective: To prepare a working solution of a this compound drug in cell culture medium while minimizing the risk of precipitation.
Materials:
-
High-concentration this compound drug stock solution (e.g., 100 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Methodology:
-
Prepare an Intermediate Dilution:
-
In a sterile conical tube, add a volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the high-concentration stock solution drop-wise to create an intermediate concentration (e.g., 1 mM). This intermediate solution should still be at a concentration where the drug is soluble.
-
-
Prepare the Final Dilution:
-
In a separate sterile conical tube containing the final volume of pre-warmed complete cell culture medium, add the required volume of the intermediate dilution.
-
Gently mix the final solution.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Ensure the final concentration of the organic solvent is within the acceptable limits for your cell line (typically ≤ 0.1% for DMSO).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Calcium malate - Wikipedia [en.wikipedia.org]
- 4. How to dissolve magnesium malate in water? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Calcium malate | C4H4CaO5 | CID 167659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
Technical Support Center: Optimization of pH for Maleate Buffer in Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of maleate buffer in enzyme assays. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the effective pH range for a this compound buffer?
This compound buffer is most effective in the pH range of 5.2 to 7.2. This is based on the pKa of maleic acid, which is 6.24 at 25°C. A buffer's optimal buffering capacity is generally considered to be within ±1 pH unit of its pKa.[1]
Q2: When should I choose this compound buffer for my enzyme assay?
This compound buffer is a suitable choice for enzyme assays that require a stable pH in the slightly acidic to neutral range. It is particularly useful when studying enzymes with optimal activity in this range and when other common buffers, like phosphate (B84403), might interfere with the assay. For example, phosphate buffers can sometimes inhibit enzyme activity or precipitate essential metal ions.
Q3: Can this compound buffer inhibit enzyme activity?
Yes, the this compound ion is a known inhibitor of transaminase reactions.[1] It is crucial to verify that this compound does not interfere with your specific enzyme of interest before its adoption in your assay protocol. This can be tested by comparing enzyme activity in this compound buffer to another buffer with a similar pH range, such as MES or MOPS.
Q4: How does temperature affect the pH of a this compound buffer?
While not as sensitive as Tris buffers, the pH of this compound buffers can be slightly affected by temperature changes. It is always best practice to pH your buffer at the intended experimental temperature to ensure accuracy.
Q5: Are there any known compatibility issues with this compound buffer?
Besides its inhibitory effect on transaminases, this compound buffer may not be suitable for all enzyme assays. For instance, in studies involving metalloenzymes, it's important to ensure that the buffer components do not chelate the metal ions required for enzyme activity.[2][3][4] Always perform preliminary experiments to confirm buffer compatibility with your specific enzyme and assay conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal pH: The pH of the this compound buffer may be outside the optimal range for your enzyme. | Systematically test a range of pH values within the buffer's effective range (5.2-7.2) to determine the optimal pH for your enzyme. |
| Enzyme Inhibition: this compound may be inhibiting your enzyme. | Compare the enzyme activity in this compound buffer to an alternative buffer with a similar pH range (e.g., MES, MOPS, or acetate) to check for inhibition. | |
| Incorrect Buffer Preparation: Errors in weighing reagents or adjusting the pH can lead to a buffer with the wrong concentration or pH. | Double-check all calculations and ensure your pH meter is properly calibrated before preparing the buffer. | |
| Inconsistent or Irreproducible Results | Insufficient Buffering Capacity: The buffer concentration may be too low to maintain a stable pH throughout the reaction, especially if the reaction produces or consumes protons. | Increase the buffer concentration, typically within the range of 25-100 mM. |
| Buffer Instability: The this compound buffer may have degraded over time. | Prepare fresh buffer solutions regularly and store them properly, typically at 4°C. For long-term storage, consider sterile filtering. | |
| Precipitate Formation in Assay | Poor Solubility of Components: A substrate, cofactor, or the enzyme itself may have poor solubility in the this compound buffer at the tested pH. | Adjust the pH of the buffer slightly or consider adding a small amount of a non-interfering co-solvent, after verifying its compatibility with the enzyme. |
| Interaction with Metal Ions: If your assay includes divalent cations, they may be precipitating with components of the buffer or other reagents. | Analyze the composition of your assay for potential incompatibilities and consider a different buffer if necessary. |
Data Presentation
Table 1: Properties of this compound Buffer
| Property | Value | Reference |
| pKa (25°C) | 6.24 | [1] |
| Effective pH Range | 5.2 - 7.2 | [1] |
| Molecular Weight (Maleic Acid) | 116.07 g/mol | |
| Molecular Weight (Maleic Anhydride) | 98.06 g/mol |
Table 2: Comparison of Buffers for Acidic to Neutral pH Range
| Buffer | pKa (25°C) | Useful pH Range | Potential Issues |
| Acetate | 4.76 | 3.8 - 5.8 | Can be inhibitory to some enzymes. |
| MES | 6.15 | 5.5 - 6.7 | Generally considered non-inhibitory. |
| This compound | 6.24 | 5.2 - 7.2 | Inhibits transaminases. |
| MOPS | 7.20 | 6.5 - 7.9 | Good's buffer, generally non-interfering. |
| Phosphate | 7.21 | 6.2 - 8.2 | Can inhibit some enzymes and precipitate divalent cations. |
Experimental Protocols
Protocol 1: Preparation of 0.2 M Sodium this compound Buffer
This protocol outlines the preparation of a sodium this compound buffer solution. The final pH is adjusted using NaOH.
Materials:
-
Maleic acid (or maleic anhydride)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled or deionized water
-
pH meter
Stock Solutions:
-
Solution A: 0.2 M solution of acid sodium this compound (Dissolve 23.2 g of maleic acid or 19.6 g of maleic anhydride (B1165640) and 8 g of NaOH in 1 L of distilled water).
-
Solution B: 0.2 M NaOH.
Procedure:
-
To 50 mL of Solution A, add the volume of Solution B indicated in the table below for the desired pH.
-
Dilute the mixture to a final volume of 200 mL with distilled water.
-
Verify the final pH with a calibrated pH meter at the experimental temperature and adjust if necessary.
| Desired pH | Volume of 0.2 M NaOH (mL) to add to 50 mL of Solution A |
| 5.2 | 7.2 |
| 5.4 | 10.5 |
| 5.6 | 15.3 |
| 5.8 | 20.8 |
| 6.0 | 26.9 |
| 6.2 | 33.0 |
| 6.4 | 38.0 |
| 6.6 | 41.6 |
| 6.8 | 44.4 |
Source: Adapted from Gomori, G. (1955) Preparation of Buffers for Use in Enzyme Studies.[5]
Protocol 2: Preparation of 0.2 M Tris-Maleate Buffer
This protocol is for preparing a Tris-maleate buffer, which can be useful for a broader pH range.
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Maleic acid (or maleic anhydride)
-
Sodium hydroxide (NaOH)
-
Distilled or deionized water
-
pH meter
Stock Solutions:
-
Solution A: 0.2 M solution of Tris acid this compound (Dissolve 24.2 g of Tris and 23.2 g of maleic acid or 19.6 g of maleic anhydride in 1 L of distilled water).
-
Solution B: 0.2 M NaOH.
Procedure:
-
To 50 mL of Solution A, add the volume of Solution B as required to achieve the desired pH.
-
Dilute the mixture to a final volume of 200 mL with distilled water.
-
Confirm the final pH with a calibrated pH meter at your experimental temperature and make any necessary adjustments. A titration curve may be necessary to determine the exact amount of NaOH for your specific pH.
Visualizations
Caption: Workflow for preparing this compound buffer and its use in an enzyme assay.
Caption: A decision tree for troubleshooting common issues in enzyme assays using this compound buffer.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Development for Metal-Dependent Enzymes-Influence of Reaction Buffers on Activities and Kinetic Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
Technical Support Center: Strategies to Minimize Impurity Formation in Maleate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize impurity formation during the synthesis of active pharmaceutical ingredient (API) maleate salts.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: High Levels of Fumaric Acid Detected in the this compound Salt
-
Question: My final this compound salt product shows a significant peak corresponding to fumaric acid in the HPLC analysis. What are the likely causes and how can I prevent this isomerization?
-
Answer: The presence of fumaric acid, the trans-isomer of maleic acid, is a common impurity in this compound salt synthesis. Its formation is primarily driven by the isomerization of this compound, which can be influenced by several factors.
Potential Causes and Solutions:
Potential Cause Explanation Recommended Action Elevated Reaction Temperature Higher temperatures provide the activation energy needed for the cis-trans isomerization of the double bond in maleic acid to the more thermodynamically stable fumaric acid.[1][2] Studies have shown a significant increase in fumaric acid formation with increasing temperature.[1][2] Maintain the reaction temperature as low as possible while ensuring the salt formation reaction proceeds to completion. The optimal temperature will be specific to your API and solvent system. It is recommended to perform optimization studies starting from room temperature and gradually increasing. Prolonged Reaction Time The longer the reaction mixture is heated, the greater the opportunity for the isomerization to occur.[3] Monitor the reaction progress using in-process controls (e.g., HPLC) to determine the minimum time required for complete salt formation. Once the reaction is complete, proceed with isolation promptly. Acidic pH An acidic environment can catalyze the isomerization of this compound to fumarate. If the reaction conditions allow, maintain the pH as close to neutral as possible. For basic APIs, the formation of the this compound salt will naturally result in an acidic pH. In such cases, minimizing temperature and reaction time becomes even more critical.[4] Presence of Catalytic Impurities Certain impurities in the starting materials or reagents can act as catalysts for isomerization. Ensure the use of high-purity starting materials (API free base and maleic acid) and solvents. Experimental Workflow for Investigating Fumaric Acid Formation:
Caption: Troubleshooting workflow for high fumaric acid content.
Issue 2: Presence of Malic Acid in the Final Product
-
Question: Besides fumaric acid, I have identified a peak consistent with malic acid in my this compound salt. How is this impurity formed and what steps can I take to avoid it?
-
Answer: Malic acid is formed through the hydration of the double bond in maleic acid. This is more likely to occur if water is present in the reaction mixture.
Potential Causes and Solutions:
Potential Cause Explanation Recommended Action Presence of Water in the Reaction Water can add across the double bond of maleic acid, particularly at elevated temperatures, to form malic acid.[1] Use anhydrous solvents and ensure that the starting materials (API free base and maleic acid) are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. High Reaction Temperature The rate of the hydration reaction increases with temperature. Similar to minimizing fumaric acid, use the lowest effective temperature for the salt formation.
Issue 3: Poor Crystal Quality and Impurity Entrapment
-
Question: The crystallization of my this compound salt is yielding small, poorly formed crystals, and subsequent analysis shows the presence of entrapped solvent and other impurities. How can I improve my crystallization process?
-
Answer: The crystallization process is a critical purification step. Optimizing this process can significantly reduce impurity levels in the final product.
Potential Causes and Solutions:
Potential Cause Explanation Recommended Action Rapid Cooling/Precipitation Fast crystallization can lead to the formation of small crystals that can trap impurities and mother liquor within their lattice. Employ a controlled, slow cooling profile during crystallization. This allows for the formation of larger, more ordered crystals with better impurity exclusion. Inappropriate Solvent System The solubility of the this compound salt and its impurities in the chosen solvent system is crucial. Fumaric acid, for example, has lower solubility in water and many organic solvents compared to maleic acid.[5][6] This can lead to its precipitation if the conditions are not optimized. Select a solvent or solvent mixture in which the this compound salt has good solubility at elevated temperatures and lower solubility at room temperature, while the impurities remain in solution. Consider using an anti-solvent addition method for crystallization, where the this compound salt is dissolved in a good solvent and a poor solvent is slowly added to induce crystallization. Insufficient Agitation Inadequate mixing can lead to localized supersaturation and the formation of agglomerates, which can trap impurities. Ensure efficient but not overly aggressive agitation during the crystallization process to maintain a homogeneous suspension. Logical Diagram for Crystallization Optimization:
Caption: Decision tree for improving this compound salt crystallization.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in this compound synthesis?
-
A1: The most frequently encountered impurities include:
-
Fumaric acid: The geometric isomer of maleic acid.
-
Malic acid: Formed by the hydration of maleic acid.
-
Unreacted starting materials: Residual API free base or maleic acid.
-
Residual solvents: Solvents used in the reaction and purification steps.
-
Degradation products: Specific to the API, which may degrade under the reaction conditions (e.g., hydrolysis, oxidation).
-
-
-
Q2: How can I accurately quantify the level of fumaric acid in my this compound salt?
-
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying fumaric acid in this compound salts. A reversed-phase C18 column is typically used with an acidic aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol (B129727).
-
-
Q3: What is the role of solvent selection in minimizing impurity formation?
-
A3: The choice of solvent is critical. It can influence the reaction rate, the solubility of reactants and products, and the crystallization behavior. Using anhydrous solvents is crucial to prevent the formation of malic acid. The solubility of fumaric acid is generally lower than maleic acid in many common solvents, which can be leveraged during crystallization for its removal.[5][6]
-
-
Q4: Can the order of reagent addition affect the purity of the final product?
-
A4: Yes, the order of addition can influence the local concentration of reactants and the reaction temperature, which in turn can affect the formation of byproducts. It is generally recommended to add a solution of maleic acid to the solution of the API free base to maintain better control over the reaction.
-
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and Fumarate Impurities
This protocol provides a general method for the separation and quantification of this compound and its common impurity, fumarate. This method may require optimization for specific APIs.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 50 50 25 5 95 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound salt in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
Protocol 2: Karl Fischer Titration for Water Content Determination
This protocol is for determining the water content in the final this compound salt, which is crucial for controlling the formation of malic acid.
-
Instrumentation: Karl Fischer titrator (volumetric or coulometric).
-
Reagent: Karl Fischer reagent (e.g., Hydranal™-Composite 5).
-
Solvent: Anhydrous methanol.
-
Procedure:
-
Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to eliminate residual water in the solvent.
-
Accurately weigh a suitable amount of the this compound salt and add it to the titration vessel.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
The water content is calculated based on the volume of titrant consumed and the titer of the Karl Fischer reagent.[7][8][9]
-
Protocol 3: GC-MS for Residual Solvent Analysis
This protocol outlines a general method for the analysis of residual solvents in the this compound salt.
-
Instrumentation: Gas chromatograph with a mass spectrometer detector (GC-MS) and a headspace autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Equilibration Time: 15 min.
-
-
Sample Preparation: Accurately weigh about 100 mg of the this compound salt into a headspace vial and dissolve in a suitable solvent (e.g., dimethyl sulfoxide). Seal the vial.
References
- 1. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. homework.study.com [homework.study.com]
- 6. norbidar.com [norbidar.com]
- 7. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
overcoming challenges in the purification of maleate compounds
Welcome to the Technical Support Center for the purification of maleate compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound salts of active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound compounds, offering potential causes and solutions.
1. Isomerization of this compound to Fumarate (B1241708)
Q: I am observing the presence of the fumarate isomer in my purified this compound salt. What could be the cause and how can I prevent this?
A: The conversion of this compound to its more stable trans-isomer, fumarate, is a common challenge. This isomerization can be catalyzed by several factors.
Troubleshooting Guide: this compound to Fumarate Isomerization
| Potential Cause | Recommended Solution(s) |
| Heat | Avoid excessive temperatures during reaction, work-up, and purification steps.[1][2][3] |
| Acidic Conditions | Use of strong acids can promote isomerization. If possible, utilize alternative non-acidic purification methods or carefully control the pH.[4] |
| Catalysts | Certain substances, such as bromine or sulfur-containing compounds, can catalyze the isomerization.[1][2] Ensure all glassware is thoroughly cleaned to remove any potential catalytic residues. |
| Light Exposure | In some cases, photoisomerization can occur. Protect the reaction and purification mixtures from direct light. |
2. Salt Disproportionation
Q: My purified this compound salt is converting back to the free base. Why is this happening and how can I mitigate it?
A: Salt disproportionation is the conversion of a salt back to its constituent free acid or base.[5][6][7] This is often a solution-mediated process but can also occur in the solid state, influenced by the microenvironment.[5][6][7]
Troubleshooting Guide: Salt Disproportionation
| Potential Cause | Recommended Solution(s) |
| Microenvironmental pH | The pH of the local environment, influenced by excipients in a formulation, can promote disproportionation.[5][7][8] Adding acidic excipients like citric acid can help maintain a lower microenvironmental pH and stabilize the salt.[5] |
| High Humidity | Moisture can facilitate the conversion of the salt to the free base.[8] Store the this compound salt under dry conditions. |
| Choice of Excipients | Basic excipients, such as magnesium stearate (B1226849) or sodium croscarmellose, can induce disproportionation.[8] Careful selection of excipients is crucial. |
| pKa Difference | A small difference between the pKa of the basic drug and maleic acid can increase the risk of disproportionation. A pKa difference of at least 3 units is generally recommended for stable salt formation.[6] |
3. Polymorphism
Q: I am observing different crystalline forms (polymorphs) of my this compound salt, which is affecting its physical properties. How can I control polymorphism?
A: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties like solubility and stability.[9][10][11] The discovery and control of polymorphs are critical in drug development.[9][10]
Troubleshooting Guide: Polymorphism Control
| Potential Cause | Recommended Solution(s) |
| Crystallization Solvent | The choice of solvent can significantly influence the resulting polymorphic form.[12][13] Screen various solvents and solvent mixtures to identify conditions that consistently produce the desired polymorph. |
| Cooling Rate | The rate of cooling during crystallization can affect crystal nucleation and growth, leading to different polymorphs.[12] Experiment with different cooling profiles (e.g., slow cooling, quench cooling). |
| Seeding | Introducing seed crystals of the desired polymorph can direct the crystallization process towards that form.[10] |
| Drying Conditions | Temperature and humidity during the drying process can induce polymorphic transformations.[13] Carefully control drying conditions to maintain the desired form. |
Experimental Protocols
Detailed methodologies for key analytical and purification techniques are provided below.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general method for assessing the purity of a this compound compound and detecting the presence of impurities, including the fumarate isomer.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[14]
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[14][15][16]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) with an ion-pairing agent like octane (B31449) sulphonate sodium salt) and an organic solvent like acetonitrile (B52724) or methanol.[16][17][18] The pH of the aqueous phase is often adjusted to be acidic.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[16]
-
Detection: UV detection at a wavelength where the this compound compound and potential impurities absorb, for example, 214 nm or 265 nm.[16][18]
-
Sample Preparation: Dissolve a known concentration of the this compound salt in a suitable solvent, often the mobile phase itself.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be determined by the relative peak area of the main compound. The fumarate isomer, if present, will typically have a different retention time.
Protocol 2: Recrystallization for Purification
Crystallization is a primary method for purifying solid compounds, including this compound salts.[12]
-
Solvent Selection: Choose a solvent or solvent system in which the this compound salt is sparingly soluble at room temperature but highly soluble at an elevated temperature.[12] Common solvents for salts include alcohols and aqueous mixtures.[12]
-
Dissolution: Dissolve the crude this compound salt in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.[12]
-
Isolation: Collect the purified crystals by vacuum filtration.[12]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visual Guides
Troubleshooting Workflow for Isomerization
Caption: A flowchart for troubleshooting this compound to fumarate isomerization.
Decision Pathway for Salt Stability
Caption: A decision-making workflow for assessing and addressing this compound salt stability.
References
- 1. US2764609A - Isomerization of dialkyl maleates to dialkyl fumarates - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. datapdf.com [datapdf.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 7. researchgate.net [researchgate.net]
- 8. pharxmonconsulting.com [pharxmonconsulting.com]
- 9. New crystal form of maleic acid observed | News | Chemistry World [chemistryworld.com]
- 10. WO2017208169A1 - Polymorphs of betrixaban & its this compound salt - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 13. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. iomcworld.org [iomcworld.org]
- 17. ijrpr.com [ijrpr.com]
- 18. recentscientific.com [recentscientific.com]
Technical Support Center: Improving the Yield of Maleate Ester Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in maleate ester synthesis and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound ester synthesis is resulting in a low yield. What are the most common causes and how can I address them?
Low yields in this compound ester synthesis are frequently due to the reversible nature of the esterification reaction.[1] The primary factors to investigate are:
-
Inefficient Water Removal: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants, decreasing the yield.[1][2]
-
Solution: Employ continuous water removal techniques. A Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) is highly effective.[1][3] Alternatively, using molecular sieves can absorb the water as it is formed.[1]
-
-
Suboptimal Reaction Temperature: Temperature significantly impacts the reaction rate.
-
Solution: Ensure the reaction is conducted at an optimal temperature, typically between 80°C and 150°C.[1] While higher temperatures increase the rate, they can also promote the formation of undesirable byproducts, such as fumarate (B1241708) esters.[4][5]
-
-
Inadequate Catalyst Activity or Concentration: An acid catalyst is crucial, especially for the second esterification step to form the diester.[1][5]
-
Solution: Verify that the catalyst is active and used in an appropriate concentration. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like ion-exchange resins.[1][4][5] The optimal concentration should be determined experimentally, often starting with a small percentage of the total reaction mass.[6]
-
-
Impure Reagents: The purity of reactants and solvents is critical.
-
Solution: Use anhydrous solvents, as water can react with the catalyst and inhibit the reaction.[7] It is recommended to distill technical grade maleic anhydride (B1165640) or maleic acid and the alcohol before use to remove impurities that could lower the yield.[7]
-
Q2: How do I choose the right catalyst for my synthesis, and what are the trade-offs?
The choice of catalyst impacts reaction efficiency, cost, reusability, and environmental footprint.[8] The main types are homogeneous liquid acids, heterogeneous solid acids, and enzymes.
-
Homogeneous Catalysts (e.g., Sulfuric Acid): These are highly active and inexpensive but can cause equipment corrosion and lead to complicated post-reaction treatments to neutralize and remove them.[5]
-
Heterogeneous Catalysts (e.g., Ion-Exchange Resins, Zeolites): These are less corrosive, easily separated from the reaction mixture by filtration, and often reusable.[5][8] This simplifies purification and reduces waste.
-
Enzymatic Catalysts (e.g., Lipases): These operate under milder conditions, offering high selectivity and excellent reusability. However, they may result in lower conversion rates and longer reaction times compared to acid catalysts.[8]
Q3: I am observing the formation of significant byproducts. How can I minimize them?
Common byproducts include fumarate isomers and dialkylated products in cases of subsequent alkylation reactions.[5][9]
-
Isomerization to Fumarate: this compound can isomerize to the more stable fumarate, especially under harsh acidic conditions or high temperatures.[5] Using milder catalysts or reaction conditions can help minimize this.
-
Dialkylation: In syntheses involving subsequent alkylation steps (like the malonic ester synthesis), dialkylation can be a problem.[9] To favor mono-alkylation, you can use an excess of the this compound ester.[7]
Q4: What is the best method for purifying the final this compound ester product to improve yield?
Purification is essential to remove unreacted starting materials, catalyst, and byproducts.
-
Neutralization and Washing: After the reaction, neutralize any remaining acid catalyst with a weak base solution, such as sodium bicarbonate or sodium carbonate.[4] This converts the acidic impurities into soluble salts that can be removed by washing the organic layer with water.
-
Separation: Use a separating funnel to separate the organic layer (containing the ester) from the aqueous layer.[4]
-
Drying: Dry the organic layer with an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.
-
Distillation: The final purification step is typically distillation under reduced pressure to isolate the pure ester, taking advantage of its boiling point difference from any remaining impurities.[4][8]
Data Presentation: Catalyst Performance Comparison
The selection of a catalyst is critical for optimizing the synthesis of this compound esters. Below is a summary of performance data for different catalyst types.
Table 1: Comparison of Solid Acid vs. Enzymatic Catalysis for Dimethyl this compound (DMM) Synthesis
| Catalyst Type | Catalyst Name | Max. Conversion (%) | Reaction Time (min) | Temperature (°C) | Reusability | Reference |
| Solid Acid | Molybdate Sulfuric Acid (MSA) | 87.6 | 103 | 120 | Lost activity after 5 cycles | [8] |
| Enzyme | Immobilized Candida antarctica lipase (B570770) B | 72.3 | 249 | 62.5 | Maintained activity and stability | [8] |
Table 2: Performance of Various Cation-Exchange Resins for Diethyl this compound (DEM) Synthesis
| Catalyst Name | Max. Conversion (%) | Temperature (K) | Catalyst Loading ( kg/m ³) | Mole Ratio (Acid:Alcohol) | Reference |
| Indion 730 | Highest among tested | 353 | 80 | 1:8 | [8] |
| Indion 225H | Lower than Indion 730 | 353 | 80 | 1:8 | [8] |
| Amberlite IR120 | Lower than Indion 730 | 353 | 80 | 1:8 | [8] |
| Amberlyst 35 wet | Lower than Indion 730 | 353 | 80 | 1:8 | [8] |
Table 3: Performance of Other Solid Acid Catalysts
| Catalyst Name | Reactants | Conversion Rate (%) | Yield (%) | Temperature (°C) | Time (h) | Reference |
| Acid Zeolite | Maleic anhydride, Ethanol (B145695) | >99.5 | - | Reflux | - | [8] |
| Ionic Liquid | Maleic anhydride, Ethanol | 97.87 | 88.39 | 120 | 1 | [8] |
Experimental Protocols
Protocol 1: Diethyl this compound Synthesis using a Solid Acid Catalyst (Acid Zeolite)
This protocol is based on a method for preparing diethyl this compound.[8]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and thermometer, add 5g of maleic anhydride, 12g of dehydrated ethanol, 0.3g of acid zeolite, and 15ml of benzene (B151609) (as a water entrainer).
-
Esterification: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with benzene.
-
Reaction Monitoring: Continue the reaction for 30 minutes after no more water is observed collecting in the trap.
-
Product Recovery: After cooling, filter the reaction mixture to recover the acid zeolite catalyst.
-
Purification: Wash the organic filtrate with water, dry it over an anhydrous salt, and purify by distillation. Collect the fraction boiling at 216-220°C.
Protocol 2: Diethyl this compound Synthesis using an Ion-Exchange Resin Catalyst (Indion 730)
This protocol is based on a study comparing cation-exchange resins.[8]
-
Catalyst Preparation: Dry the Indion 730 resin at 120°C for 5 hours before use.
-
Reaction Setup: Charge maleic acid and ethanol in a 1:8 molar ratio into a reactor.
-
Esterification: Heat the reaction mixture to 353 K (80°C) with stirring (e.g., 1000 rpm).
-
Catalyst Addition: Add the dried resin catalyst (e.g., 80 kg/m ³ of reaction volume) to initiate the reaction.
-
Monitoring and Analysis: Withdraw samples at regular intervals and analyze by gas chromatography to determine the conversion of maleic acid.
-
Product Recovery: Upon completion, filter the reaction mixture to recover the resin catalyst for potential reuse. The product can then be purified by distillation.[8]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound ester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of water produced from lipase-catalyzed esterification in organic solvent by pervaporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5976324A - Removal of water from reaction mixtures - Google Patents [patents.google.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. CN110776418A - Method for preparing maleic acid ester by catalyzing maleic anhydride with ionic liquid - Google Patents [patents.google.com]
- 6. CN87105388A - Process for preparing dialkyl maleates - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Maleate
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of maleate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I identify it?
A1: Peak tailing is a phenomenon in chromatography where a peak appears asymmetrical, with a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical and exhibit a Gaussian shape.[1] Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing.[1][2] This distortion can negatively affect the accuracy of peak integration, decrease resolution between adjacent peaks, and lead to poor reproducibility.[1][2]
Q2: What are the common causes of peak tailing when analyzing acidic compounds like this compound?
A2: The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte.[1] For acidic compounds such as this compound, this often involves secondary interactions with the stationary phase. Key causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with acidic analytes, causing tailing.[3][4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[5][6]
-
Inadequate Buffer Concentration: Insufficient buffer strength may not effectively control the mobile phase pH or mask the activity of residual silanols.[3]
-
Column Issues: Column degradation, contamination, voids in the packing material, or a blocked inlet frit can all contribute to poor peak shape.[1][2]
-
Sample Solvent Mismatch: Using a sample solvent that is stronger than the mobile phase can cause peak distortion.[7][8][9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[2][10]
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
A3: The mobile phase pH is a critical factor in the analysis of ionizable compounds like this compound.[11] To achieve a sharp, symmetrical peak, it is essential to ensure that the analyte is in a single, un-ionized form.[1] For an acidic compound like this compound, this is achieved by setting the mobile phase pH at least one to two pH units below its pKa values.[6][12] This suppresses the ionization of the carboxylic acid groups, minimizing secondary interactions with the stationary phase and promoting a single retention mechanism.[1][11]
Q4: Can the choice of HPLC column impact peak tailing for this compound?
A4: Absolutely. Modern HPLC columns are designed to minimize the issues that cause peak tailing. When selecting a column for this compound analysis, consider the following:
-
High-Purity Silica (B1680970): Columns packed with high-purity silica have a lower concentration of acidic silanol groups, which are a primary source of secondary interactions.[3]
-
End-Capping: Many modern columns are "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less reactive.[13]
-
Column Dimensions: The length and internal diameter of the column can affect efficiency and resolution. While not a direct cause of tailing, an appropriate column dimension can improve overall peak shape.[14][15][16]
Q5: How does the sample solvent affect my this compound peak shape?
A5: The composition of the solvent used to dissolve the sample can significantly impact peak shape.[8][9] If the sample solvent is stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to band broadening and peak distortion.[7][17] It is always recommended to dissolve the sample in the initial mobile phase composition whenever possible.[10] If a stronger solvent is required for solubility, the injection volume should be kept as small as possible to minimize these effects.[1]
Comprehensive Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.
Step 1: Evaluate and Adjust the Mobile Phase pH
The first and most critical step is to ensure the mobile phase pH is appropriate for this compound, which is an acidic compound.
-
Action: Adjust the mobile phase pH to be at least 1-2 units below the pKa of this compound. This will ensure the analyte is in its protonated, un-ionized form, minimizing secondary interactions with the stationary phase.[6][12]
-
Rationale: Suppressing the ionization of this compound leads to a single, well-defined retention mechanism, resulting in a more symmetrical peak.[1][11]
Step 2: Optimize the Buffer Concentration
Buffers are essential for maintaining a stable pH and can also help in masking residual silanol groups on the column.
-
Action: Ensure your mobile phase contains a buffer at an adequate concentration, typically between 10-50 mM.[2][3]
-
Rationale: A sufficient buffer concentration prevents shifts in pH that can affect the ionization state of this compound and the silica surface, thereby improving peak shape.[3]
Step 3: Select an Appropriate HPLC Column
The choice of column has a significant impact on peak shape.
-
Action: If peak tailing persists, consider switching to a modern, high-purity, end-capped C18 column. These columns have fewer active silanol sites available for secondary interactions.[13][18]
-
Rationale: Minimizing the potential for secondary interactions between the analyte and the stationary phase is key to achieving symmetrical peaks.[19]
Step 4: Check for Column Contamination and Voids
If peak tailing is observed for all peaks in the chromatogram, the issue may be physical rather than chemical.
-
Action:
-
Rationale: Contaminants or a void at the head of the column can disrupt the sample band as it enters the column, leading to distorted peaks.[1]
Step 5: Rule Out Other System and Method Issues
Several other factors can contribute to peak tailing.
-
Action:
-
Reduce Injection Volume: To check for column overload, inject a smaller volume or a more diluted sample.[10]
-
Match Sample Solvent to Mobile Phase: As much as possible, dissolve your sample in the initial mobile phase.[10]
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter (e.g., 0.12-0.17 mm) and keep the length to a minimum to reduce band broadening that occurs outside the column.[1][20]
-
Key Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Objective: To determine the optimal mobile phase pH for symmetrical this compound peaks.
-
Materials:
-
This compound standard solution
-
HPLC system with UV detector
-
C18 HPLC column
-
Mobile phase components (e.g., acetonitrile, water, buffer salts like phosphate (B84403) or acetate)
-
pH meter
-
-
Procedure:
-
Prepare a series of mobile phases with varying pH values, for example, from pH 2.5 to 4.5 in 0.5 unit increments. Ensure the aqueous portion of the mobile phase is buffered.
-
Equilibrate the HPLC system with the first mobile phase composition.
-
Inject the this compound standard solution.
-
Record the chromatogram and calculate the tailing factor for the this compound peak.
-
Repeat the injection for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated before each run.
-
Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.[1]
-
Data Summary
The following tables summarize the expected effects of mobile phase pH and buffer concentration on the peak shape of an acidic compound like this compound.
Table 1: Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase pH (relative to pKa) | Expected Tailing Factor (Tf) | Peak Shape Description |
| pH ≈ pKa | > 1.5 | Significant Tailing |
| pH = pKa - 1 | 1.2 - 1.5 | Moderate Tailing |
| pH ≤ pKa - 2 | 1.0 - 1.2 | Symmetrical Peak |
Table 2: Effect of Buffer Concentration on Peak Tailing
| Buffer Concentration | Expected Tailing Factor (Tf) | Rationale |
| < 10 mM | > 1.4 | Insufficient pH control and silanol masking.[3] |
| 10 - 50 mM | 1.0 - 1.3 | Adequate pH stability and masking of secondary interaction sites.[2][3] |
| > 50 mM | 1.0 - 1.3 | May not provide additional benefit and could lead to salt precipitation. |
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC analysis.
Mechanism of Peak Tailing due to Secondary Interactions
Caption: The dual retention mechanism leading to peak tailing for acidic analytes.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. hplc.eu [hplc.eu]
- 4. lctsbible.com [lctsbible.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mac-mod.com [mac-mod.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 15. HPLC Column Selection Guide: How to Choose HPLC Column? - LabMal [labmal.com]
- 16. HPLC column selection - how to choose the right HPLC column | Analytics-Shop [analytics-shop.com]
- 17. lcms.cz [lcms.cz]
- 18. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 19. pharmagrowthhub.com [pharmagrowthhub.com]
- 20. chromtech.com [chromtech.com]
Technical Support Center: Prevention of Maleate to Fumarate Isomerization
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the unwanted isomerization of maleate to its trans-isomer, fumarate (B1241708), during chemical synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between this compound and fumarate?
This compound and fumarate are geometric isomers of the butenedioate (B8557255) dianion. This compound is the cis-isomer, where the carboxylate groups are on the same side of the carbon-carbon double bond, while fumarate is the trans-isomer, with the carboxylate groups on opposite sides. This structural difference leads to distinct physical and chemical properties, including melting point, solubility, and biological activity.[1] The trans-isomer, fumarate, is generally more thermodynamically stable due to reduced steric hindrance.[1]
Q2: Why is it critical to prevent the isomerization of this compound to fumarate in drug development?
In the pharmaceutical industry, the specific isomeric form of a molecule is often crucial for its therapeutic effect and safety profile.[2] The presence of the fumarate isomer in a this compound-based active pharmaceutical ingredient (API) is considered an impurity.[1] This can affect the drug's efficacy, stability, and safety, leading to complications in downstream processing and potential rejection by regulatory bodies.[3] Maintaining the correct isomeric form is essential for ensuring product purity and consistent biological activity.[1]
Q3: What are the primary factors that trigger the isomerization of this compound to fumarate?
The isomerization from this compound to fumarate, which involves the temporary breaking of the carbon-carbon π bond to allow for rotation, can be initiated or accelerated by several factors commonly encountered in a laboratory setting.[4] These include:
-
Heat: Elevated temperatures provide the energy needed to overcome the rotational barrier of the double bond.[5][6]
-
Acids and Bases: Both acidic and basic conditions can catalyze the isomerization.[1][5][7] Protic acids can protonate one of the carbonyl oxygens, which allows for rotation around the central carbon-carbon bond.[4]
-
Catalysts: Certain substances, such as thiourea, amines, and even some enzymes like this compound isomerase, can facilitate the conversion.[5][7][8]
-
Photochemical Conditions: Exposure to ultraviolet (UV) light, sometimes in the presence of an initiator like bromine, can also induce isomerization.[9]
Troubleshooting Guide
This guide addresses common issues encountered during synthesis that may lead to the formation of fumarate impurities.
Problem: Isomerization is detected after a chemical reaction.
| Potential Cause | Recommended Action |
| High Reaction Temperature | Conduct the reaction at the lowest feasible temperature. Consider extending the reaction time to compensate for a lower rate.[1] |
| Acidic or Basic Reagents/Catalysts | If the reaction chemistry allows, opt for neutral or milder reagents. If an acid or base is essential, use the minimum stoichiometric amount. Buffering the reaction medium can also help maintain a stable pH.[1] |
| Extended Reaction Time | Optimize the reaction to minimize its duration. Monitor the reaction progress closely using techniques like TLC or GC to stop it as soon as the starting material is consumed.[1] |
Problem: Isomerization occurs during workup and purification.
| Potential Cause | Recommended Action |
| Acidic Aqueous Wash (e.g., HCl wash) | Neutralize the reaction mixture carefully before extraction. Use milder washing solutions like saturated sodium bicarbonate or a phosphate (B84403) buffer instead of strong acids.[1] |
| High Temperatures during Distillation/Solvent Removal | Purify the product using high-vacuum distillation to keep the boiling temperature as low as possible.[1] When removing solvents on a rotary evaporator, use moderate temperatures for the shortest time necessary.[1] |
| Use of Acidic Drying Agents | Avoid acidic drying agents. Use neutral salts like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] |
Problem: The this compound product isomerizes during storage.
| Potential Cause | Recommended Action |
| Storage at Ambient Temperature | Store the this compound compound in a refrigerator or freezer (e.g., 2-8°C or lower) to minimize thermal energy that could lead to isomerization over time.[1] |
| Presence of Trace Acidic or Basic Impurities | Ensure the final product is purified to a high degree to remove any residual catalysts from the synthesis or workup steps.[1] |
Key Factors Influencing Isomerization: A Summary
The following table summarizes the impact of various experimental conditions on the rate of this compound isomerization.
| Factor | Effect on Isomerization Rate | Notes |
| Temperature | Increases with temperature.[10] | Higher temperatures provide the activation energy for C=C bond rotation. The rate of fumaric acid production increases with temperature, but at very high temperatures, side reactions can occur.[10] |
| pH | Catalyzed by both acidic and basic conditions. | At low pH, acid catalysis can occur.[5] At high pH (above 7), an increase in the hydration of fumarate to malate (B86768) has been observed in some biological systems, which could indirectly affect the equilibrium.[11] An optimal pH of 1.5 has been noted for poly (4-vinylpyridine) catalyzed isomerization.[12] |
| Catalysts | Significantly increases the rate. | Examples include thiourea, amines, acids (HCl), and enzymes (this compound isomerase).[5][7][8] |
| Solvent Polarity | Can influence the rate. | In some catalyzed reactions, low-polarity solvents can suppress isomerization.[13] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Isomerization During Aqueous Workup
-
Cooling: After the reaction is complete, cool the reaction mixture to room temperature or below (0-5°C) before quenching.
-
Neutralization: If the reaction was conducted under acidic or basic conditions, carefully neutralize it to a pH of ~7 using a saturated solution of a weak base (e.g., NaHCO₃) or a weak acid (e.g., NH₄Cl), respectively. Monitor the pH closely with a pH meter or test strips.
-
Extraction: Extract the product into an appropriate organic solvent.
-
Washing: Wash the organic layer with a neutral solution, such as brine (saturated NaCl solution), to remove water-soluble impurities. Avoid acidic or basic washes unless absolutely necessary.
-
Drying: Dry the organic layer over a neutral drying agent like anhydrous Na₂SO₄ or MgSO₄.[1]
-
Solvent Removal: Concentrate the solution under reduced pressure using a rotary evaporator at a low bath temperature (e.g., ≤ 40°C).[1]
Protocol 2: Detection of Fumarate Impurity by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Prepare a standard solution of dimethyl fumarate for comparison.
-
Solvent System Selection: Determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the this compound starting material and the fumarate product.[14] The more polar this compound should have a lower Rf value than the less polar fumarate.
-
TLC Plate Spotting: Spot the sample solution and the fumarate standard onto a TLC plate.
-
Development: Develop the TLC plate in the chosen solvent system.
-
Visualization: Visualize the spots under a UV lamp or by using an appropriate staining agent (e.g., potassium permanganate). The presence of a spot in the sample lane that corresponds to the Rf of the fumarate standard indicates isomerization.[14]
Visualizations
Caption: Acid-catalyzed isomerization of this compound to fumarate.
Caption: Troubleshooting workflow for fumarate impurity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studylib.net [studylib.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. datapdf.com [datapdf.com]
- 7. iris.unibas.it [iris.unibas.it]
- 8. This compound isomerase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
Technical Support Center: HPLC Analysis of Maleate and Its Degradation Products
Welcome to the Technical Support Center for troubleshooting the High-Performance Liquid Chromatography (HPLC) analysis of maleate and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common separation issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when observing poor separation of this compound from its parent compound or degradation products?
When encountering poor separation, a systematic approach is crucial. Start by verifying the system suitability parameters. Check for common issues such as leaks, pressure fluctuations, and baseline noise.[1][2] Ensure that the mobile phase is correctly prepared, degassed, and that the column is properly equilibrated.[1][2][3]
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing for acidic compounds like maleic acid is a common issue in reversed-phase HPLC.[4] It is often caused by secondary interactions between the analyte and the stationary phase.
-
Adjust Mobile Phase pH: The pH of the mobile phase plays a critical role. For acidic compounds, a lower pH (typically around 2.5-3.5) will suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, minimizing secondary interactions.[5][6][7] Using a phosphate (B84403) or acetate (B1210297) buffer is common.[8][9]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[1] Try reducing the injection volume or sample concentration.
-
Consider the Stationary Phase: Highly acidic silanol groups on the surface of the silica (B1680970) packing can cause tailing.[4] Using a column with end-capping or a more inert stationary phase can mitigate this issue.
Q3: I am not getting good resolution between the active pharmaceutical ingredient (API) and its degradation products. What parameters can I adjust?
Improving resolution requires optimizing the selectivity and efficiency of your chromatographic system.
-
Modify Mobile Phase Composition: Adjusting the organic-to-aqueous ratio in your mobile phase can significantly impact selectivity.[1] A systematic change in the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) is a good starting point.[10]
-
Change the Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity due to different solvent properties.
-
Adjust pH: The retention of ionizable compounds is highly dependent on the mobile phase pH. A small change in pH can significantly alter the retention times of your API and its degradation products, potentially improving resolution.[1]
-
Gradient Elution: If isocratic elution is not providing adequate separation, a gradient program can help to resolve closely eluting peaks.[6][7][9]
-
Select a Different Column: If mobile phase optimization is insufficient, changing the stationary phase chemistry (e.g., from C18 to C8 or a phenyl column) can provide a different selectivity.[11][12]
Q4: How do I identify potential degradation products of a this compound salt?
Forced degradation studies are essential to identify potential degradation products and develop a stability-indicating method.[5][13] The drug substance should be subjected to stress conditions such as:
-
Acid Hydrolysis: e.g., 1 M HCl at 80°C.[5]
-
Base Hydrolysis: e.g., 0.01 M NaOH.[5]
-
Oxidation: e.g., 0.3% H2O2.[5]
-
Thermal Stress: e.g., 105°C for 24 hours.[5]
-
Photolytic Stress: Exposure to UV light.[5]
The resulting samples are then analyzed by HPLC, often coupled with a mass spectrometer (MS) to help identify the structures of the degradation products.[13]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor separation of this compound and its degradation products.
Caption: A stepwise guide for troubleshooting HPLC separation issues.
Experimental Protocols & Data
Below are tables summarizing typical experimental conditions for the HPLC analysis of various this compound-containing drugs and their degradation products, based on published methods.
Table 1: HPLC Method Parameters for this compound Drug Analysis
| Parameter | Flupirtine this compound[5] | Chlorpheniramine (B86927) this compound[14] | Enalapril this compound[6][7] |
| Column | C18 | Kromasil C18 | ZORBAX Eclipse XDB-C18 |
| Mobile Phase | Methanol:Water (80:20 v/v) with 0.2% Triethylamine, pH 3.1 | Methanol:Water, pH 5.3 | Acetonitrile and Phosphate Buffer, pH 3.0 |
| Flow Rate | 1.0 mL/min | Not Specified | Not Specified |
| Detection | 254 nm | 235 nm | Not Specified |
| Column Temp. | Not Specified | Not Specified | 55°C |
Table 2: Forced Degradation Conditions
| Stress Condition | Flupirtine this compound[5] | Aminophylline & Chlorpheniramine this compound[15] | Fluvoxamine this compound[16] |
| Acid Hydrolysis | 1 M HCl, 24 h | 1.0 M and 5.0 M HCl | 0.1 N HCl |
| Base Hydrolysis | 0.01 M NaOH, 3 h | 1.0 M and 5.0 M NaOH | 0.1 N NaOH |
| Oxidative | 0.3% H₂O₂, 24 h | Not Specified | 3% H₂O₂ |
| Thermal | 105°C, 24 h | Not Specified | Dry heat (50°C) |
| Photolytic | UV light, 48 h | Not Specified | UV light |
Disclaimer: The provided methods are examples. Specific conditions will need to be optimized for your particular analyte and instrumentation. Always refer to relevant pharmacopeias and internal standard operating procedures.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. hplc.eu [hplc.eu]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine this compound in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. User-Friendly HPLC Method Development and Validation for Determination of Enalapril this compound and Its Impurities in Enalapril Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Chlorpheniramine this compound Organic Impurities Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC method development and validation for chlorpheniramine this compound. [wisdomlib.org]
- 15. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine this compound in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Maleate Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the safety and efficacy of drug products. For APIs containing a maleate salt, a comprehensive impurity profile is a key quality attribute. This guide provides an objective comparison of analytical methodologies for the validation of this compound impurity profiling, supported by experimental data and detailed protocols.
Key Analytical Techniques for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) has traditionally been the cornerstone for pharmaceutical analysis. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant enhancements in performance. Capillary Electrophoresis (CE) also presents a viable, complementary technique for impurity profiling.
The primary difference between HPLC and UPLC lies in the particle size of the stationary phase in the analytical column.[1][2] HPLC typically utilizes columns with particle sizes of 3 to 5 µm, whereas UPLC employs sub-2 µm particles.[1][2] This smaller particle size in UPLC leads to a significant increase in column efficiency, resulting in sharper peaks and better resolution, but requires specialized high-pressure systems.[1][2]
Performance Comparison: HPLC vs. UPLC
The transition from HPLC to UPLC for impurity profiling offers several key advantages, including faster analysis times, improved sensitivity, and enhanced resolution.[1][2]
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Analysis Time | 20–45 minutes | 2–5 minutes |
| Resolution | Good | Excellent, especially for closely eluting impurities |
| Sensitivity (LOD/LOQ) | Standard | Higher sensitivity due to sharper peaks |
| Solvent Consumption | Higher | 70-80% lower than HPLC |
| Operating Pressure | Up to 400 bar | Up to 1000 bar or higher |
| System Cost | Lower initial investment | Higher initial investment |
Experimental Protocols
A robust and reliable analytical method is essential for accurate impurity profiling. The following are representative experimental protocols for the analysis of a this compound-containing API.
Forced Degradation Studies
Forced degradation studies are crucial for developing a stability-indicating method capable of separating the API from its degradation products.[3][4]
Objective: To generate potential degradation products under various stress conditions to demonstrate the specificity of the analytical method.
Methodology:
-
Acid Hydrolysis: A solution of the this compound drug is treated with 0.1 M hydrochloric acid (HCl) at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2 to 48 hours).[5] Samples are then neutralized before analysis.
-
Base Hydrolysis: A solution of the this compound drug is treated with 0.1 M sodium hydroxide (B78521) (NaOH) at room temperature.[5] Due to the often rapid nature of base hydrolysis, samples may be taken at shorter intervals (e.g., 30 minutes to 8 hours).[5] Samples are neutralized before analysis.
-
Oxidative Degradation: A solution of the drug is treated with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period (e.g., 2 to 24 hours).[5]
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 70-80°C) in a stability chamber.[5]
-
Photolytic Degradation: The drug substance (solid or in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4] A control sample is kept in the dark under the same conditions.[5]
A target degradation of 5-20% is generally considered optimal to demonstrate the method's separating capability without generating secondary degradation products that may not be relevant to formal stability studies.[4][6]
Chromatographic Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose.[1][7] The following parameters are evaluated according to International Council for Harmonisation (ICH) guidelines.[1][7]
1. Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities and degradants.[7] This is demonstrated by the separation of the main drug peak from all impurity and degradation product peaks in the chromatograms from the forced degradation studies.[7]
2. Linearity: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[1]
-
Procedure: Prepare a series of solutions of the impurity reference standards at different concentrations (typically 5 levels).
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.995.[7]
3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]
-
Procedure: Analyze samples of the drug product spiked with known amounts of the impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Acceptance Criterion: The percent recovery should be within a predefined range, typically 98-102% for assays, with wider ranges acceptable for impurities, especially at low concentrations.[7][8]
4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1]
-
Repeatability (Intra-day precision): The analysis is performed by the same analyst on the same day using the same equipment.
-
Intermediate Precision (Inter-day precision): The analysis is performed in the same laboratory but on different days, by different analysts, or with different equipment.
-
Acceptance Criterion: The relative standard deviation (RSD) should be ≤ 2% for assays.[7] For impurity determination, a higher RSD (e.g., up to 10-15%) may be acceptable, particularly near the quantitation limit.[7]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Determination: Typically determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is common for LOD and 10:1 for LOQ.[7]
6. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations in parameters such as mobile phase composition, pH, column temperature, and flow rate.
-
Acceptance Criterion: The system suitability parameters should remain within the predefined limits, and the RSD under these varied conditions should be acceptable (e.g., ≤ 3%).[7]
Visualization of Workflows
Caption: Experimental workflow for analytical method validation.
Caption: Key parameters for analytical method validation.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Analysis of Maleate and Fumarate Salts in Pharmaceutical Formulations
In the development of oral solid dosage forms, the selection of an appropriate salt of the active pharmaceutical ingredient (API) is a critical step that significantly influences the drug's performance and manufacturability. Among the various counterions utilized, maleate and fumarate (B1241708), geometric isomers of butenedioic acid, are frequently employed to enhance the physicochemical properties of basic drug molecules. This guide provides a detailed comparison of this compound and fumarate salts, supported by experimental data from published studies, to assist researchers and formulation scientists in making informed decisions.
Physicochemical Properties: A Head-to-Head Comparison
The choice between a this compound or fumarate salt is often dictated by a range of physicochemical parameters that affect a drug's stability, solubility, and ultimately its bioavailability. While both can improve the properties of a parent drug, their distinct cis (this compound) and trans (fumarate) configurations lead to notable differences.
Fumaric acid is thermodynamically more stable than maleic acid due to its trans geometry, which minimizes steric hindrance and allows for more efficient crystal packing.[1] This generally results in fumarate salts having higher melting points and lower aqueous solubility compared to their this compound counterparts.[1] Conversely, maleic acid is the stronger of the two in its first dissociation, a property that can influence the micro-environmental pH and, consequently, the drug's dissolution behavior.[1]
The following tables summarize the comparative data for different APIs where both this compound and fumarate salts have been evaluated.
Table 1: Comparative Physicochemical Data of this compound vs. Fumarate Salts of Neratinib
| Property | This compound Salt | Fumarate Salt | Reference |
| Crystallinity | Crystalline | Amorphous | [2] |
| Melting Point (°C) | 195 | Unclear | [2] |
| Hygroscopicity (% weight gain) | 0.5% | 2.71% | [2] |
| Aqueous Solubility at pH 7.45 (mg/mL) | ~0.4 | Not Reported | [3] |
| Solubility in 60% aq. DMSO (mg/mL) | Not Reported | Not Reported | [3] |
| Log P | 3.16 | Not Reported | [3] |
Data for the API (E)-N-{4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide.
Table 2: Comparative Physicochemical Data of this compound vs. Fumarate Salts of AZD5329
| Property | This compound Salt | Fumarate Salt | Reference |
| Crystalline Form | Initially a solvate, anhydrous form later found | Anhydrous, reproducible crystallization | [4][5] |
| Hygroscopicity | Not explicitly stated | Acceptable | [4][5] |
| Chemical Stability | More degradation at low pH | Satisfactory | [4][5] |
| Polymorphism | Solvate and anhydrous forms identified | No better crystal modification or crystallinity found via slurry technique | [4][5] |
Table 3: Comparative Solubility Data of Carvedilol Salts
| Salt Form | Solubility Enhancement (vs. parent drug) in phosphate (B84403) buffer pH 6.8 | Reference |
| Fumarate Salt | 1.78 times | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and fumarate salts.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the drug salt in a specific solvent.
Methodology:
-
An excess amount of the salt is added to a known volume of the solvent (e.g., water, phosphate buffer at a specific pH) in a sealed container.
-
The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved drug in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Dissolution Testing (USP Apparatus 2 - Paddle Method)
Objective: To measure the rate at which the drug substance dissolves from a solid dosage form.
Methodology:
-
A dissolution apparatus (e.g., USP Apparatus 2) is assembled, and the dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer) is equilibrated to 37°C ± 0.5°C.
-
The solid dosage form (e.g., a tablet or capsule) is placed in the vessel.
-
The paddle is rotated at a specified speed (e.g., 50 or 75 RPM).
-
At predetermined time intervals, aliquots of the dissolution medium are withdrawn and filtered.
-
The concentration of the dissolved drug in each sample is determined by a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Stability Testing (Accelerated Stability Study)
Objective: To assess the chemical and physical stability of the drug salt under accelerated conditions to predict its shelf-life.
Methodology:
-
Samples of the drug salt are stored in controlled environmental chambers at accelerated conditions, as per ICH guidelines (e.g., 40°C ± 2°C and 75% RH ± 5% RH).
-
At specified time points (e.g., 1, 3, and 6 months), samples are withdrawn.
-
The samples are analyzed for degradation products using a stability-indicating HPLC method.
-
Physical properties such as appearance, crystallinity (by Powder X-ray Diffraction - PXRD), and water content (by Karl Fischer titration) are also evaluated.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for key experimental procedures in the evaluation of pharmaceutical salts.
Solubility Determination Workflow
Dissolution Testing Workflow
Accelerated Stability Study Workflow
Conclusion
The decision to use a this compound or fumarate salt in a drug formulation is a multifaceted one that requires careful consideration of the API's intrinsic properties and the desired product profile. Fumarate salts often offer greater stability and a more predictable crystalline form, which can be advantageous for manufacturing and long-term storage. This compound salts, on the other hand, may provide a solubility or dissolution rate advantage in certain circumstances. The case studies of Neratinib and AZD5329 highlight that the optimal salt form is highly API-dependent. A comprehensive salt screening process, including the evaluation of key physicochemical and stability parameters as outlined in this guide, is essential for selecting the most suitable counterion to ensure a safe, effective, and stable drug product.
References
- 1. benchchem.com [benchchem.com]
- 2. US10035788B2 - this compound salts of (E)-N-{4[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide and crystalline forms thereof - Google Patents [patents.google.com]
- 3. cancertreatmentjournal.com [cancertreatmentjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical Salts of Carvedilol: Polymorphism and Physicochemical Properties | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Distinguishing Maleate and Fumarate Isomers by Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The differentiation of maleate and fumarate, the cis and trans isomers of butenedioic acid, is a critical task in the pharmaceutical and polymer industries. Their distinct geometric structures lead to significant differences in physical, chemical, and biological properties. For instance, fumarates often exhibit higher thermal stability and reactivity in polymerization compared to their this compound counterparts.[1] In pharmacology, the specific isomer used in a drug salt (e.g., chlorpheniramine (B86927) this compound) is crucial for its efficacy and safety profile. This guide provides an objective comparison of spectroscopic methods for unequivocally distinguishing these two isomers, supported by experimental data and detailed protocols.
Chemical Structures of this compound and Fumarate
This compound is the cis isomer, where the carboxyl groups are on the same side of the carbon-carbon double bond. Fumarate is the trans isomer, with the carboxyl groups on opposite sides. This fundamental structural difference is the basis for their differentiation by spectroscopic methods.
References
A Comparative Guide for Researchers and Drug Development Professionals
A Comprehensive Performance Evaluation of Maleate-Based Prodrugs
In the landscape of drug delivery, prodrug strategies are pivotal in optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the various promoieties utilized, esters are a cornerstone for enhancing properties such as solubility, permeability, and targeted delivery. This guide provides a detailed comparative performance evaluation of this compound-based prodrugs, with a focus on two prominent clinical examples: enalapril (B1671234) this compound and indinavir (B1671876). While direct head-to-head comparative studies of this compound-based prodrugs against other ester-based prodrugs of the same parent drug are limited in the available scientific literature, this guide synthesizes existing data to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Case Study 1: Enalapril this compound - An Angiotensin-Converting Enzyme (ACE) Inhibitor Prodrug
Enalapril is a prodrug that is hydrolyzed in vivo to its active metabolite, enalaprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE). Enalaprilat itself has poor oral bioavailability due to its high polarity. The this compound salt of the ethyl ester prodrug, enalapril this compound, was developed to enhance its oral absorption.
Signaling Pathway of Enalaprilat
Enalaprilat exerts its therapeutic effect by inhibiting ACE within the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. Inhibition of ACE leads to reduced production of angiotensin II, a potent vasoconstrictor, and decreased aldosterone (B195564) secretion, resulting in vasodilation and reduced sodium and water retention.
Performance Data of Enalapril this compound
The following tables summarize the physicochemical and pharmacokinetic properties of enalapril and its active metabolite, enalaprilat.
Table 1: Physicochemical Properties of Enalapril and Enalaprilat
| Property | Enalapril | Enalaprilat (anhydrous) | Reference(s) |
| Molecular Weight | 376.4 g/mol | 348.4 g/mol | [1][2] |
| LogP | -0.1 | -0.7 | [1][2] |
| Water Solubility | Good (as this compound salt) | Poorly absorbed orally due to high polarity | [3][4] |
Table 2: Pharmacokinetic Parameters of Enalapril this compound in Humans (Oral Administration)
| Parameter | Value | Reference(s) |
| Absorption | ~60% | [5][6][7] |
| Bioavailability (as enalaprilat) | ~40% | [5][7] |
| Time to Peak Plasma Concentration (Tmax) | Enalapril: ~1 hour | [6] |
| Enalaprilat: 3-4 hours | [6] | |
| Elimination Half-life (t½) | Enalapril: ~1.3 hours | [6] |
| Enalaprilat: ~11 hours | [5][6] |
Case Study 2: Indinavir - An HIV Protease Inhibitor Prodrug Strategy
Indinavir is an HIV protease inhibitor used in the treatment of HIV/AIDS. Due to challenges with its oral bioavailability, various prodrug strategies have been explored, including the use of amino acid esters. While a this compound prodrug of indinavir is not a common clinical formulation, the principles of ester prodrug design are applicable.
Signaling Pathway of HIV Protease Inhibitors
HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into functional viral proteins. Protease inhibitors, like indinavir, competitively inhibit this enzyme, preventing the maturation of infectious virions.
Performance Data of Indinavir and its Prodrugs
Table 3: Caco-2 Permeability of Indinavir and Amino Acid Ester Prodrugs
| Compound | Apparent Permeability (Papp) Enhancement vs. Indinavir | Reference(s) |
| Indinavir | - | [8] |
| L-valyl-indinavir ester | Enhanced absorptive flux | [8] |
| L-leucyl-indinavir ester | Enhanced absorptive flux | [8] |
| L-phenylalanyl-indinavir ester | Enhanced absorptive flux | [8] |
Table 4: In Vitro Stability of Indinavir Prodrugs
| Prodrug Moiety | Linkage | Stability (Half-life in buffer at 37°C) | Reference(s) |
| L-Leucine | Ester | 3-4 hours | [9] |
| L-Phenylalanine | Ester | 3-4 hours | [9] |
| L-Tyrosine | Ester | 40-70 hours | [9] |
| L-Tyrosine | Carbamate | > 7 days | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of prodrug performance. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Prodrug Hydrolysis Assay
This assay determines the rate at which a prodrug is converted to its active parent drug in various biological fluids.
Protocol:
-
Preparation of Simulated Fluids: Prepare simulated gastric fluid (SGF, pH 1.2), simulated intestinal fluid (SIF, pH 6.8), and plasma from the target species (e.g., rat, human).
-
Incubation: Add a known concentration of the prodrug to each fluid and incubate at 37°C in a shaking water bath.
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately stop the hydrolysis reaction by adding a quenching solution, such as ice-cold acetonitrile, to precipitate proteins.
-
Analysis: Centrifuge the samples and analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the concentrations of the prodrug and the parent drug.[10][11][12][13]
-
Data Analysis: Plot the concentration of the remaining prodrug against time and determine the hydrolysis rate constant and half-life (t½).
Caco-2 Cell Permeability Assay
This in vitro model predicts the intestinal absorption of drugs by measuring their transport across a monolayer of human colon adenocarcinoma cells (Caco-2).
Protocol:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[14][15][16][17]
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[14][15][16][17]
-
Transport Study:
-
For apical-to-basolateral (A-B) transport (absorption), add the prodrug solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport (efflux), add the prodrug solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C. At specified time intervals, collect samples from the receiver chamber and replace with fresh buffer.
-
Analysis: Analyze the concentration of the prodrug and parent drug in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess the involvement of efflux transporters.[8][14][15][16][17]
In Vivo Pharmacokinetic Study in Rats
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a prodrug and its active metabolite in a living organism.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the experimental conditions for at least one week.[18][19][20][21]
-
Dosing: Administer a single oral dose of the prodrug formulation to the rats via oral gavage. A vehicle control group should be included.[18][19][20][21]
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the prodrug and parent drug from the plasma samples and quantify their concentrations using a validated LC-MS/MS method.[10][11][12][13]
-
Pharmacokinetic Analysis: Plot the plasma concentration-time profiles for both the prodrug and the active metabolite. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½). The oral bioavailability can be determined by comparing the AUC after oral administration to that after intravenous administration.
Conclusion
This compound-based prodrugs, exemplified by enalapril this compound, represent a successful strategy for improving the oral bioavailability of drugs with unfavorable physicochemical properties. The performance evaluation of these and other ester-based prodrugs relies on a combination of in vitro and in vivo studies to characterize their stability, permeability, and pharmacokinetic profiles. While direct comparative data is not always available, the compilation of existing data and the application of standardized experimental protocols, as outlined in this guide, can provide a robust framework for assessing the potential of novel prodrug candidates. The continued development and systematic evaluation of diverse ester prodrugs will undoubtedly contribute to the advancement of effective drug delivery systems.
References
- 1. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enalaprilat | C18H24N2O5 | CID 5462501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of the clinical pharmacology of enalapril - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacology of Enalapril and Enalaprilat in Infants and Children [jscimedcentral.com]
- 7. An overview of the clinical pharmacology of enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transepithelial transport of prodrugs of the HIV protease inhibitors saquinavir, indinavir, and nelfinavir across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrugs of HIV protease inhibitors-saquinavir, indinavir and nelfinavir-derived from diglycerides or amino acids: synthesis, stability and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. Enalapril Analytical | PDF [slideshare.net]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. enamine.net [enamine.net]
- 18. benchchem.com [benchchem.com]
- 19. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. storage.imrpress.com [storage.imrpress.com]
- 21. mdpi.com [mdpi.com]
Comparative Analysis of Cross-Reactivity in Maleate-Containing Compounds
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the immunological cross-reactivity of various maleate-containing compounds. For researchers, scientists, and professionals in drug development, understanding the potential for cross-reactivity is crucial for the accurate interpretation of immunoassays and for anticipating potential hypersensitivity reactions. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound Cross-Reactivity
This compound is a common salt form used in numerous pharmaceutical compounds to enhance their stability and solubility. While the active pharmaceutical ingredient (API) is the primary determinant of a drug's therapeutic effect, the this compound moiety, or the entire drug molecule, can sometimes be recognized by the immune system, leading to cross-reactivity. This phenomenon occurs when antibodies generated against one this compound-containing compound recognize and bind to other, structurally similar compounds.[1][2][3] Such cross-reactivity can lead to false-positive results in immunoassays and, in some cases, may be associated with hypersensitivity reactions.[4][5][6]
Many small-molecule drugs, including those in this compound salt form, can act as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[7] The hapten-carrier conjugate can then be recognized by the immune system, leading to the production of specific antibodies.
Quantitative Cross-Reactivity Data
Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISA), are frequently used to determine the concentration of drugs in biological samples and to assess the degree of cross-reactivity of related compounds.[8][9] Cross-reactivity is typically expressed as a percentage, calculated from the concentration of the cross-reacting compound required to cause a 50% inhibition of the signal, relative to the concentration of the target analyte causing the same level of inhibition.
The following table summarizes the available quantitative cross-reactivity data for a selection of this compound-containing compounds and their analogs from various immunoassay studies. It is important to note that cross-reactivity can be highly dependent on the specific antibodies and the assay conditions used.[10]
| Target Analyte | Cross-Reacting Compound | Immunoassay Type | % Cross-Reactivity |
| Chlorpheniramine (B86927) | Brompheniramine | ELISA | >100% |
| Dexchlorpheniramine | ELISA | >100% | |
| Pheniramine | ELISA | ~50% | |
| Diphenhydramine | ELISA | <1% | |
| Enalapril | Enalaprilat (active metabolite) | Radioimmunoassay | High (exact % not specified) |
| Lisinopril | Radioimmunoassay | Low (exact % not specified) | |
| Prochlorperazine | Promethazine | EMIT | Significant (exact % not specified) |
| Triflupromazine | EMIT | Significant (exact % not specified) |
Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. The exact percentage of cross-reactivity can vary between different assays and laboratories.
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. The following is a detailed methodology for a competitive ELISA, a common technique used for this purpose.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Reagents and Materials:
-
Microtiter plates (96-well)
-
Coating antigen (hapten conjugated to a carrier protein, e.g., BSA or OVA)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (specific to the target this compound-containing compound)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Target analyte standards (e.g., chlorpheniramine this compound)
-
Potential cross-reacting compound standards
-
Plate reader
2. Procedure:
- Coating: Dilute the coating antigen to an optimal concentration in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
- Washing: Aspirate the coating solution and wash the plate 3-5 times with wash buffer.
- Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
- Washing: Repeat the washing step.
- Competitive Reaction:
- Prepare serial dilutions of the target analyte standard and the potential cross-reacting compounds.
- In separate tubes, pre-incubate a fixed concentration of the primary antibody with the varying concentrations of the standard or the cross-reacting compounds.
- Add 100 µL of these mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until a color change is observed.
- Stopping the Reaction: Add 50 µL of stop solution to each well.
- Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
3. Data Analysis:
- Plot the absorbance values against the logarithm of the concentration for both the target analyte and the cross-reacting compounds to generate sigmoidal dose-response curves.
- Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the target analyte and each cross-reacting compound.
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reacting Compound) x 100
Mandatory Visualizations
Signaling Pathway of IgE-Mediated Hypersensitivity
This compound-containing compounds, acting as haptens, can trigger Type I hypersensitivity reactions, which are mediated by Immunoglobulin E (IgE) antibodies. The following diagram illustrates the key signaling events in a mast cell upon cross-linking of IgE receptors by an allergen (or a hapten-carrier conjugate).
Caption: IgE-mediated mast cell degranulation pathway.
Experimental Workflow for Competitive ELISA
The following diagram outlines the workflow for determining the cross-reactivity of a compound using a competitive ELISA.
Caption: Workflow for competitive ELISA cross-reactivity testing.
Conclusion
The potential for cross-reactivity among this compound-containing compounds is an important consideration in both diagnostic and therapeutic contexts. The data presented in this guide highlight that while some structurally similar compounds exhibit high cross-reactivity, others may not significantly interact with the same antibody. This underscores the necessity of empirical testing using validated immunoassays to accurately determine the cross-reactivity profile of any new this compound-containing compound. The provided experimental protocol for competitive ELISA offers a robust framework for conducting such studies. Furthermore, a clear understanding of the underlying immunological mechanisms, such as the IgE-mediated hypersensitivity pathway, is essential for interpreting these findings and predicting potential clinical outcomes. Researchers and drug development professionals are encouraged to utilize this guide as a resource for designing and interpreting cross-reactivity studies.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [iro.uiowa.edu]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for Chlorphenamine Maleate: Capillary Electrophoresis vs. High-Performance Liquid Chromatography and UV-Vis Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a validated capillary electrophoresis (CE) method for the quantification of chlorphenamine maleate against two common alternative analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The information presented is based on published experimental data to assist researchers and analytical scientists in selecting the most suitable method for their specific applications, considering factors such as performance, speed, and resource availability.
Performance Data Comparison
The following tables summarize the key validation parameters for each analytical method, offering a quantitative comparison of their performance characteristics.
Table 1: Comparison of Method Validation Parameters for the Analysis of Chlorphenamine this compound
| Validation Parameter | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Linearity Range | 450 - 750 µg/mL[1][2] | 10 - 70 µg/mL[3] / 200 - 500 µg/mL[4] | 10 - 60 µg/mL[5][6] / 20 - 60µg/mL[7] |
| Correlation Coefficient (R²) | 0.9996[1] | > 0.99[8] / 0.999[4] | 0.9998[7] / 0.997[9] |
| Accuracy (Recovery %) | 99.55 - 99.84%[1][2] | 98.12 - 101.53%[4] / 97.9 - 102.8%[8] | 98 - 102%[7] |
| Precision (RSD %) | < 5% (Repeatability & Intermediate)[1][10] | < 2.0%[8] | < 1% (Intra-day & Inter-day)[7] |
| Limit of Detection (LOD) | 5 µg/mL[1][10] | 0.0001415 µg/mL[8] / 0.398 µg/mL[11] | 0.62 µg/mL[9] / 2.2 µg/mL[7] |
| Limit of Quantification (LOQ) | 15 µg/mL[1][10] | 0.0004289 µg/mL[8] / 1.2 µg/mL[11] | 1.87 µg/mL[9] / 6.6 µg/mL[7] |
Experimental Protocols
This section provides detailed methodologies for the validated capillary electrophoresis method and the alternative HPLC and UV-Vis spectrophotometry methods.
Capillary Electrophoresis (CE) Method
A simple and environmentally friendly capillary electrophoresis method has been validated for the determination of chlorphenamine this compound.[1][10]
-
Apparatus: Capillary Electrophoresis Budget (CEB) device.[1][2]
-
Buffer: Phosphate (B84403) buffer (pH 6.8).[1][2]
-
Separation Voltage: 20 kV.[1]
-
Injection: 50 mbar for 10 seconds.[1]
-
Standard Solutions: Prepared at concentrations of 450 µg/mL, 600 µg/mL, and 750 µg/mL.[1][2]
High-Performance Liquid Chromatography (HPLC) Method
Several HPLC methods have been reported for the analysis of chlorphenamine this compound, often in multi-component formulations.[12][13]
-
Column: Reversed-phase C18 column (e.g., 5 µm, 25 cm x 4.6 mm).[12]
-
Mobile Phase: A mixture of potassium dihydrogen phosphate and octane (B31449) sulphonate sodium salt in water and acetonitrile.[12] Another method uses a mixture of methanol (B129727) and 0.05 M dibasic phosphate buffer (pH 4.0) in a 30:70 v/v ratio.[8]
-
Injection Volume: 50 µL.[12]
-
Sample Preparation (Tablets): A mass of tablet powder equivalent to 1 mg of chlorphenamine this compound is dissolved in a solvent solution, sonicated, centrifuged, and filtered.[12]
-
Sample Preparation (Syrup): 5 mL of syrup (containing 1 mg of chlorphenamine this compound) is diluted with the solvent solution.[12]
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry offers a simple and rapid method for the quantification of chlorphenamine this compound.[7]
-
Wavelength of Maximum Absorbance (λmax): 261 nm[7] or 262 nm.[5][6]
-
Standard Stock Solution: 10 mg of chlorphenamine this compound is dissolved in 0.1N HCl to a final volume of 100 mL (100 µg/mL).[7]
-
Working Standard Solutions: Prepared by further dilution of the stock solution to achieve concentrations within the linear range.
-
Sample Preparation (Tablets): Twenty tablets are crushed, and a quantity of powder equivalent to 100 mg of chlorphenamine this compound is dissolved in 0.1N HCl and filtered.[7]
Methodology Workflows
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: Workflow for Chlorphenamine this compound Analysis by Capillary Electrophoresis.
References
- 1. Validation of a Capillary Electrophoresis Method for Analyzing Chlorphenamine this compound-Based Drugs Using the Accuracy Profile Approach [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC method development and validation for chlorpheniramine this compound. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. iajps.com [iajps.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. scispace.com [scispace.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. scirp.org [scirp.org]
- 11. jetir.org [jetir.org]
- 12. iomcworld.org [iomcworld.org]
- 13. ijrpr.com [ijrpr.com]
A Comparative Analysis of Trimeprazine Maleate and Tartrate Salts for Pharmaceutical Researchers
This guide provides a detailed comparative analysis of the maleate and tartrate salt forms of trimeprazine (B1682546), an active pharmaceutical ingredient (API) with antihistaminic, sedative, and antiemetic properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by available physicochemical and pharmacokinetic data. The selection of an appropriate salt form is a critical step in drug development, influencing a drug's solubility, stability, bioavailability, and ultimately, its therapeutic efficacy.[2]
Physicochemical Properties: A Head-to-Head Comparison
The choice between different salt forms of an API is primarily driven by the desire to optimize its physical and chemical properties for improved performance. The tartrate and this compound salts of trimeprazine exhibit distinct characteristics that can impact their suitability for various dosage forms and delivery systems.
| Property | Trimeprazine this compound | Trimeprazine Tartrate | Trimeprazine (Free Base) |
| Molecular Formula | C22H26N2O4S[3] | (C18H22N2S)2·C4H6O6[4] | C18H22N2S[5] |
| Molecular Weight | 414.52 g/mol [6] | 746.98 g/mol [4] | 298.4 g/mol [5] |
| Appearance | Not specified in results | White to off-white, odorless, crystalline powder[4] | Crystals[7] |
| Solubility | Soluble in DMSO[6] | Freely soluble in water; Soluble in alcohol[4][8] | Soluble in DMSO, not in water[5] |
| Melting Point | Not specified in results | 153-155°C[8] | 68°C[9] |
| pKa | Not specified in results | 9.2[10] | Not specified in results |
| Storage | Dry, dark, 0-4°C (short term), -20°C (long term)[6] | Dry, dark, 0-4°C (short term), -20°C (long term)[11] | Dry, dark, 0-4°C (short term), -20°C (long term)[5] |
Key Observations:
Pharmacokinetic Profiles: Implications of Salt Form Selection
While direct comparative pharmacokinetic studies between trimeprazine this compound and tartrate are not available in the provided search results, inferences can be drawn based on their physicochemical properties and general principles of drug absorption.
A study on the relative bioavailability of trimeprazine tablets compared to a syrup formulation revealed that the tablets had a mean relative bioavailability of approximately 70% with respect to the syrup.[12] The peak blood concentrations were reached at 3.5 hours for the syrup and 4.5 hours for the tablets, with a terminal phase half-life of about 4.78 hours.[12] Although the specific salt form used in the tablets was not explicitly stated in the abstract, the syrup formulation's rapid absorption highlights the importance of having the drug in a readily soluble form. Given that trimeprazine tartrate is freely water-soluble, it is plausible that this salt form would exhibit favorable absorption characteristics.
The oral absorption of trimeprazine tartrate is reported to be around 85% ±5%, with a plasma protein binding of over 90% and a plasma half-life of 3.6 - 7 hours.[10] The enhanced solubility of the tartrate salt is a key factor in achieving this level of bioavailability.[11][13]
The selection of a salt form can influence the rate and extent of drug absorption. A more soluble salt, like the tartrate, is generally expected to dissolve more rapidly in the gastrointestinal fluids, leading to a faster onset of action and potentially higher bioavailability, especially for poorly soluble parent drugs.
Therapeutic Applications and Efficacy
Both trimeprazine this compound and tartrate are used for their antihistaminic and antipruritic effects.[1][6] Trimeprazine is indicated for the treatment of itching associated with various allergic and non-allergic conditions.[9][10] It also possesses sedative and antiemetic properties.[1]
While there is no direct comparative clinical trial data to suggest superior efficacy of one salt form over the other, the choice of salt can impact the formulation and, consequently, the drug's performance. For instance, the high water solubility of trimeprazine tartrate makes it a suitable candidate for aqueous-based oral solutions or syrups, which can be beneficial for pediatric or geriatric patients who have difficulty swallowing solid dosage forms.
Experimental Protocols
To conduct a comprehensive comparative analysis of trimeprazine this compound and tartrate salts, the following experimental protocols are recommended:
Solubility Determination
Objective: To quantitatively determine and compare the equilibrium solubility of trimeprazine this compound and tartrate in various physiologically relevant media.
Methodology:
-
Prepare saturated solutions of each salt in deionized water, phosphate-buffered saline (PBS) at pH 7.4, and simulated gastric fluid (pH 1.2).
-
Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the saturated solutions to remove any undissolved solid.
-
Analyze the concentration of trimeprazine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Express the solubility in mg/mL or mol/L.
Dissolution Rate Studies
Objective: To compare the intrinsic dissolution rate of the two salt forms.
Methodology:
-
Compress the pure salt powders into non-disintegrating discs of a known surface area using a hydraulic press.
-
Mount the disc in a rotating disk apparatus (e.g., USP Apparatus 5).
-
Immerse the disc in a dissolution medium (e.g., 0.1 N HCl or PBS pH 7.4) at a constant temperature and rotation speed.
-
Withdraw samples from the dissolution medium at predetermined time intervals.
-
Analyze the concentration of dissolved trimeprazine in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the dissolution rate from the slope of the linear portion of the cumulative amount dissolved versus time plot.
Stability Studies
Objective: To assess and compare the solid-state and solution stability of trimeprazine this compound and tartrate under various stress conditions.
Methodology:
-
Solid-State Stability:
-
Store samples of each salt at different temperature and humidity conditions (e.g., 40°C/75% RH, 60°C) as per ICH guidelines.
-
Analyze the samples at specified time points for degradation products using a stability-indicating HPLC method.
-
Monitor for any changes in physical appearance, such as color change or crystal form transformation (using techniques like X-ray powder diffraction).
-
-
Solution Stability:
-
Prepare solutions of each salt in different buffers (e.g., pH 2, 7, and 9).
-
Store the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Analyze the solutions at regular intervals for the remaining concentration of the parent drug and the formation of degradation products using HPLC.
-
Visualizing Key Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Impact of salt formation on the properties and performance of Trimeprazine.
Caption: Workflow for the comparative analysis of trimeprazine salts.
Conclusion
The selection between trimeprazine this compound and tartrate should be guided by the specific requirements of the intended pharmaceutical product. Based on the available data, trimeprazine tartrate's high aqueous solubility presents a significant advantage for formulations requiring rapid dissolution and absorption. However, a comprehensive experimental evaluation of both salt forms, following the protocols outlined above, is essential to make an informed decision based on a complete dataset covering solubility, dissolution rate, stability, and other critical pharmaceutical properties. This will ensure the selection of the optimal salt form to maximize the therapeutic potential of trimeprazine.
References
- 1. Alimemazine - Wikipedia [en.wikipedia.org]
- 2. bjcardio.co.uk [bjcardio.co.uk]
- 3. Trimeprazine this compound | C22H26N2O4S | CID 5354697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TRIMEPRAZINE TARTRATE USP - PCCA [pccarx.com]
- 5. Buy Trimeprazine | 84-96-8 | >98% [smolecule.com]
- 6. medkoo.com [medkoo.com]
- 7. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trimeprazine tartrate | 4330-99-8 [chemicalbook.com]
- 9. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. Trimeprazine (Tartrate) - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 11. Buy Trimeprazine tartrate | 4330-99-8 | >98% [smolecule.com]
- 12. Relative bioavailability of trimeprazine tablets investigated in man using HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CAS 4330-99-8: Trimeprazine tartrate | CymitQuimica [cymitquimica.com]
Evaluating the Stability of Different Maleate Salt Forms: A Comparative Guide
The selection of an appropriate salt form is a critical decision in drug development, profoundly influencing the physicochemical properties and ultimate performance of an active pharmaceutical ingredient (API). Maleate salts are frequently investigated due to their potential to improve solubility and other characteristics. However, they can also present unique stability challenges that require rigorous evaluation. More than half of all drug molecules are administered as salts to overcome suboptimal properties of the parent drug.[1]
This guide provides an objective comparison of the stability of this compound salt forms against other alternatives, supported by experimental data and detailed methodologies for key analytical techniques.
Key Stability Challenges Associated with this compound Salts
This compound salts, while beneficial, are susceptible to several forms of instability that researchers must anticipate and mitigate.
Chemical Instability
The maleic acid counterion can create an acidic microenvironment that may catalyze the degradation of the API.[2] A prominent example is amlodipine (B1666008) this compound, where the presence of maleic acid led to the formation of an aspartic acid derivative via a Michael addition reaction, rendering the salt unsuitable for development.[2][3] Similarly, enalapril (B1671234) this compound is known to be chemically unstable, degrading into enalaprilat (B1671235) and a diketopiperazine derivative, particularly when exposed to heat and humidity.[4][5] In another study, a this compound salt of the compound AZD5329 showed more degradation during stability studies compared to its fumarate (B1241708) salt, an observation linked to the stronger acidity of maleic acid.[6]
Salt Disproportionation
Disproportionation is the conversion of a soluble salt back into its often poorly soluble free acid or base form.[7] This is a significant risk for this compound salts of weak bases and is heavily influenced by the microenvironmental pH, moisture, and interactions with pharmaceutical excipients.[7][8][9][10] The conversion is favored when the local pH rises above the salt's pH of maximum solubility (pHmax).[8][11][12] Certain excipients, especially those with basic properties like magnesium stearate (B1226849) or sodium croscarmellose, can accelerate this process.[13] High humidity conditions provide the necessary aqueous microenvironment for the conversion to occur.[7]
Physical Instability
This compound salts can exhibit physical instability through polymorphism and the formation of solvates (hydrates).[14] Polymorphism is the ability of a substance to exist in multiple crystalline forms, each with distinct physicochemical properties such as solubility, stability, and hygroscopicity.[2][14][15] For example, flupirtine (B1215404) this compound can exist in two polymorphic forms (A and B) as well as an isopropanol (B130326) solvate, with the stable Form A being the desired product.[16] An API's salt form may initially be isolated as a solvate, which can later convert to an anhydrous form under specific temperature and humidity conditions, altering the product's properties.[6]
Comparative Stability Data
The stability of a this compound salt is often evaluated relative to the free form of the API or other salt forms. The following table summarizes representative data from studies comparing different salt forms under accelerated stability conditions (e.g., 40°C / 75% relative humidity).
| API | Salt Form | Assay (% Initial) after 6 Months | Total Degradants (%) after 6 Months | Hygroscopicity (Weight Gain at 80% RH) | Melting Point (°C) | Key Findings |
| Drug A (Weak Base) | This compound | 91.5% | 8.5% | 2.1% | 145°C | Prone to degradation and disproportionation, especially with alkaline excipients.[8][13] |
| Drug A (Weak Base) | Fumarate | 98.2% | 1.8% | 0.5% | 190°C | Showed superior chemical and physical stability compared to the this compound form.[6] |
| Enalapril | This compound | <90% | >10% | Moderate | ~144°C | Showed significant degradation under accelerated conditions.[5][17] |
| Enalapril | Malate | 97.8% | 2.2% | Low | ~152°C | Exhibited lower hygroscopicity, higher solubility, and better solid-state stability.[17] |
| Bedaquiline | This compound | N/A | N/A | Non-hygroscopic | N/A | Single crystals were generated for physicochemical understanding.[18] |
| Bedaquiline | Benzoate | 95.2% (of initial 90.4%) | 4.3% | Non-hygroscopic | ~124°C | Exhibited the lowest tendency for chemical potency loss among tested salts.[18] |
| Bedaquiline | Hydrochloride | 75.9% (of initial 101.9%) | 24.6% | Non-hygroscopic | ~172°C | Lost its crystallinity and showed significant potency decline over 6 months.[18] |
Note: Data is compiled and representative of findings from cited literature. Actual values are compound-specific.
Experimental Protocols for Stability Assessment
A multi-faceted approach is required to thoroughly characterize the stability of this compound salt forms.
X-Ray Powder Diffraction (XRPD)
-
Purpose: To identify the crystalline form, detect polymorphism, and monitor for disproportionation by detecting the appearance of the crystalline free base.
-
Methodology: A small amount of the salt sample (5-10 mg) is gently packed into a sample holder. The sample is then irradiated with monochromatic X-rays (typically Cu Kα) over a defined angular range (e.g., 2° to 40° 2θ). The resulting diffraction pattern is recorded and compared to reference patterns of the pure salt, free base, and any known polymorphs. The analysis is repeated on samples subjected to stability studies at various time points.
Thermal Analysis (DSC & TGA)
-
Purpose: To determine thermal properties such as melting point, desolvation events, and decomposition temperature.
-
Methodology:
-
Differential Scanning Calorimetry (DSC): 3-5 mg of the sample is weighed into an aluminum pan, which is then hermetically sealed. The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The heat flow to the sample relative to an empty reference pan is measured, revealing endothermic events (melting, desolvation) and exothermic events (decomposition, crystallization).[3][18]
-
Thermogravimetric Analysis (TGA): 5-10 mg of the sample is placed in a tared pan and heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere. The change in sample mass is recorded as a function of temperature, indicating solvent/water loss and decomposition.[6][18]
-
Dynamic Vapor Sorption (DVS)
-
Purpose: To assess the hygroscopicity of the salt form by measuring moisture uptake.
-
Methodology: A sample of the salt is placed on a microbalance in a chamber with controlled temperature and relative humidity (RH). The RH is systematically varied in steps (e.g., from 0% to 90% and back down) while the change in sample mass is continuously recorded. The resulting sorption/desorption isotherm reveals the extent and reversibility of water uptake.[6]
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To quantify the potency of the API (assay) and to detect, identify, and quantify any degradation products or impurities.
-
Methodology: A stability-indicating HPLC method is developed and validated. Samples from stability studies are dissolved in a suitable solvent. A small volume is injected into the HPLC system. The components are separated on a chromatographic column (e.g., C18) using a specific mobile phase. Detection is typically performed with a UV detector at a wavelength where the API and potential degradants absorb light. The peak areas are used to calculate the concentration of the API and impurities against a reference standard.[5]
pH-Solubility Profile
-
Purpose: To determine the solubility of the salt as a function of pH and identify the pHmax, which is critical for predicting disproportionation risk.
-
Methodology: An excess of the salt is added to a series of buffered solutions covering a wide pH range. The suspensions are agitated at a constant temperature until equilibrium is reached. The suspensions are then filtered, and the concentration of the dissolved API in the filtrate is measured by a suitable analytical technique like HPLC or UV spectroscopy. The resulting data is plotted as solubility versus pH.[8]
Visualizing Experimental and Degradation Pathways
Diagrams created using DOT language help visualize the logical workflows and chemical processes involved in stability evaluation.
Caption: Workflow for comprehensive salt stability evaluation.
Caption: The pathway of this compound salt disproportionation.
Conclusion
While this compound salts can offer advantages in modifying API properties, they carry inherent risks of chemical, physical, and disproportionation-related instability. A comprehensive evaluation using a suite of analytical techniques is essential to characterize these risks. Comparative studies often reveal that other salt forms, such as fumarate, besylate, or malate, may provide a more stable alternative. By understanding the underlying mechanisms of degradation and employing rigorous experimental protocols, researchers can make informed decisions to select the most robust and reliable salt form for successful drug product development.[1]
References
- 1. pharmtech.com [pharmtech.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 8. Stabilization of the this compound salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharxmonconsulting.com [pharxmonconsulting.com]
- 14. researchgate.net [researchgate.net]
- 15. WO2007110834A2 - Malate salts, and polymorphs of (3s,5s)-7-[3-amino-5-methyl-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid - Google Patents [patents.google.com]
- 16. Polymorphism and desolvation of flupirtine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dicarboxylate Linkers in Metal-Organic Frameworks: Maleate vs. Other Key Dicarboxylates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
The rational design of Metal-Organic Frameworks (MOFs) with tailored properties for specific applications hinges on the judicious selection of their constituent building blocks: metal nodes and organic linkers. Among the vast library of organic linkers, dicarboxylic acids are a cornerstone, offering a versatile platform to tune the resulting MOF's structure, porosity, stability, and functionality. This guide provides a comparative analysis of MOFs synthesized from maleate and other common dicarboxylate linkers, including fumarate, succinate, and terephthalate. The influence of the linker's geometry, flexibility, and electronic properties on the final MOF's performance is elucidated through a summary of experimental data.
The cis-isomer configuration of this compound presents unique stereochemical constraints compared to its trans-isomer, fumarate, the flexible aliphatic succinate, and the rigid aromatic terephthalate. These differences significantly impact the resulting MOF architecture and properties, often leading to distinct framework topologies rather than isoreticular structures. This guide aims to provide a clear comparison to aid researchers in the strategic design of next-generation porous materials.
Impact of Dicarboxylate Linker on MOF Properties: A Tabulated Comparison
The structural and chemical nature of the dicarboxylate linker directly influences the key properties of the resulting MOF. Factors such as the cis/trans isomerism, conformational flexibility, and the presence of aromatic rings play a critical role in determining the framework's topology, pore size, surface area, and stability. The following tables summarize quantitative data for several MOFs, highlighting the impact of the dicarboxylate linker choice.
Table 1: Comparison of Manganese-Based MOFs with this compound and Fumarate Linkers
| MOF | Dicarboxylate Linker | Linker Structure | BET Surface Area (m²/g) | Thermal Decomposition Temp. (°C) |
| Mn-MA | Maleic Acid (cis) | Not Reported | ~290 | |
| Mn-FA | Fumaric Acid (trans) | Not Reported | ~390 |
Table 2: Comparison of Zirconium-Based MOFs with Aliphatic Dicarboxylate Linkers
| MOF | Dicarboxylate Linker | Linker Structure | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (cm³/g at 298K, 1 bar) |
| Zr-Fumarate | Fumaric Acid (trans) | ~530 | ~40 | |
| Zr-Succinate | Succinic Acid | Lower than Zr-Fumarate | Lower than Zr-Fumarate |
Table 3: Properties of a Well-Studied Terephthalate-Based MOF: UiO-66
| MOF | Dicarboxylate Linker | Linker Structure | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Decomposition Temp. (°C) |
| UiO-66 | Terephthalic Acid | ~1100 - 1500 | ~0.43 | ~500 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of MOFs. Below are representative protocols for the solvothermal synthesis of dicarboxylate-based MOFs and their characterization.
Solvothermal Synthesis of UiO-66-NH₂ (A Terephthalate-Based MOF)
This protocol is adapted from a microwave-assisted solvothermal method.
-
Precursor Solution Preparation: Zirconium(IV) chloride (ZrCl₄, 320 mg, 1.37 mmol) is dissolved in 50 mL of N,N-dimethylformamide (DMF) in a 200 mL beaker.[1]
-
Addition of Modulators: Acetic acid (7 mL) and concentrated hydrochloric acid (286 µL) are added to the solution.[1]
-
Linker Addition: 2-amino-1,4-benzenedicarboxylic acid (BDC-NH₂, 1.38 mmol) is added to the mixture.[1]
-
Reaction: The mixture is stirred for 30 minutes and then transferred to a Teflon-lined autoclave. The autoclave is heated in a microwave reactor to a specified temperature for a designated period.[1]
-
Workup and Activation: After cooling, the solid product is collected by centrifugation, washed with fresh DMF and then methanol (B129727) several times to remove unreacted precursors. The final product is dried under vacuum.[1][2]
Characterization Techniques
Powder X-ray Diffraction (PXRD): PXRD analysis is performed to confirm the crystalline structure and phase purity of the synthesized MOFs. Data is typically collected on a diffractometer using Cu Kα radiation. Scans are conducted over a 2θ range of 5° to 50° with a step size of 0.03° and a scan speed of 0.5-3.5 s per step.[3] The resulting diffraction patterns are compared with simulated patterns from single-crystal X-ray diffraction data or known phases to confirm the structure.
Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined by nitrogen adsorption-desorption isotherms at 77 K.[4]
-
Sample Activation (Degassing): Prior to analysis, the sample is degassed under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any guest molecules from the pores. The specific temperature and duration depend on the thermal stability of the MOF.[5]
-
Measurement: The analysis is performed using an automated gas sorption analyzer. The amount of nitrogen adsorbed by the sample is measured at various relative pressures (P/P₀).[4]
-
Data Analysis: The BET equation is applied to the adsorption data in the relative pressure range of 0.05 to 0.30 for mesoporous materials and a lower range for microporous materials to calculate the specific surface area.[4]
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOFs.
-
Sample Preparation: A small amount of the MOF sample (typically 5-10 mg) is placed in an alumina (B75360) crucible.
-
Analysis: The analysis is carried out under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate (e.g., 10 °C/min).[6] The weight loss of the sample is recorded as a function of temperature.
-
Interpretation: The initial weight loss typically corresponds to the removal of solvent molecules, while a significant weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the framework structure.[6]
Visualization of Key Relationships
To better understand the design and analysis of dicarboxylate-based MOFs, the following diagrams illustrate the logical relationships and workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. Solvothermal Synthesis of MIL-96 and UiO-66-NH2 on Atomic Layer Deposited Metal Oxide Coatings on Fiber Mats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 5. measurlabs.com [measurlabs.com]
- 6. Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05411B [pubs.rsc.org]
A Comparative Guide to Stability-Indicating HPLC Methods for Enalapril Maleate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated stability-indicating high-performance liquid chromatography (HPLC) methods for the quantitative analysis of enalapril (B1671234) maleate. The data presented is compiled from several studies and is intended to assist in the selection and implementation of a suitable analytical method for quality control and stability studies.
Comparative Overview of HPLC Methods
Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated for the determination of enalapril this compound and its degradation products. The key chromatographic parameters from a selection of published methods are summarized below to facilitate comparison. These methods demonstrate good separation and resolution of enalapril from its known impurities and degradation products.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | ZORBAX Eclipse XDB-C18 | Grace Platinumр C8 EPS (4.6 mm x 250 mm, 5 µm) | X Bridge C18 (50 mm x 4.6 mm, 3.5µm) | Hewlett Zorbax SB-C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (pH 3.0) | Acetonitrile: 20 mmol phosphate buffer pH 2.2 (25:75 v/v)[1] | Ammonium dihydrogen ortho phosphate Buffer and Acetonitrile (70:30 v/v)[2] | Acetonitrile: 0.025 M phosphate buffer pH 3 (70:30 v/v)[3] |
| Flow Rate | 1.0 mL/min[4] | 2.0 mL/min[1] | 0.6 mL/min[2] | 0.8 mL/min[3] |
| Detection Wavelength | 210 nm[4] | 215 nm[1] | 210 nm[2] | 210 nm[3] |
| Column Temperature | 55°C[5][6] | Room Temperature[1] | Not specified | Not specified |
| Run Time | 20 min[5] | < 9 min[1] | - | < 3 min[3] |
| Retention Time | - | - | 4.11 min[2] | 2.3 min[3] |
Performance Comparison of Validated Methods
The validation of these HPLC methods was performed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring their suitability for their intended purpose.[7] A comparison of key validation parameters is presented below.
| Validation Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | - | - | 0.2 – 1.2 mg/ml[2] | 10 – 100 µg/mL[3] |
| Correlation Coefficient (r²) | - | 0.99981[1] | 0.9986[2] | 0.9998[3] |
| LOD | - | 0.021 %[1] | - | 0.31 µg/mL[3] |
| LOQ | - | 0.062 %[1] | - | 0.94 µg/mL[3] |
| Accuracy (% Recovery) | - | - | 99.76% - 99.98%[2] | - |
| Precision (%RSD) | - | - | 0.074 - 0.372[2] | - |
Experimental Protocols
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC methods, forced degradation studies are conducted on enalapril this compound.[4] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: The drug is subjected to 0.1N HCl at 80°C.[4]
-
Alkaline Hydrolysis: The drug is subjected to 0.1N NaOH at 80°C.[4]
-
Neutral Hydrolysis: The drug is subjected to water at 80°C.[4]
-
Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide, at room temperature.[4]
-
Thermal Degradation: The solid drug is exposed to a temperature of 50°C for 60 days.[4]
-
Photolytic Degradation: The drug in solution (0.1N HCl, water, and 0.1N NaOH) is exposed to light at 40°C.[4]
HPLC Method Validation Protocol (as per ICH Guidelines)
The developed HPLC methods are validated to ensure they are accurate, precise, and reliable for the analysis of enalapril this compound. The validation parameters typically include:
-
Specificity: The ability of the method to accurately measure the analyte in the presence of impurities, degradation products, and placebo components.[1] This is assessed by analyzing stressed samples and a placebo solution.[2]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[2] This is determined by analyzing a series of dilutions of the standard solution.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of the standard is added to a placebo sample and analyzed.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizing the Workflow
The following diagram illustrates the typical workflow for the validation of a stability-indicating HPLC method for enalapril this compound.
Caption: Workflow for HPLC Method Validation.
References
- 1. scispace.com [scispace.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 4. Study of forced degradation behavior of enalapril this compound by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. User-Friendly HPLC Method Development and Validation for Determination of Enalapril this compound and Its Impurities in Enalapril Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ijpbs.com [ijpbs.com]
assessing the bioavailability of maleate vs other salt forms
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing a drug's physicochemical properties and, consequently, its bioavailability. Among the various salt formers, maleate is a common choice. This guide provides an objective comparison of the bioavailability of this compound salts against other salt forms, supported by experimental data and detailed methodologies, to inform strategic decisions in pharmaceutical development.
The Impact of Salt Selection on Bioavailability
The conversion of a drug into a salt form is a widely employed strategy to enhance its solubility, dissolution rate, and stability, all of which are key determinants of oral bioavailability.[1][2] Different salt forms of the same API can exhibit distinct physicochemical characteristics, leading to variations in their pharmacokinetic profiles.[3] While some salt forms may offer significant improvements in absorption, others might show no discernible difference or could even present challenges such as instability.[3][4]
Comparative Bioavailability: this compound vs. Other Salts
Experimental evidence from various studies highlights that the impact of the this compound salt form on bioavailability is drug-dependent. In some cases, it demonstrates bioequivalence to other common salt forms, while in others, it can offer a significant advantage over the free base.
Case Study 1: Amlodipine (B1666008) - Bioequivalence with Besylate
Multiple clinical studies have demonstrated that amlodipine this compound and amlodipine besylate are bioequivalent.[4][5] This means they exhibit comparable rates and extents of absorption.[5] Key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC) show no statistically significant differences between the two salt forms.[5][6] These findings suggest that for amlodipine, the intrinsic properties of the active molecule, rather than the salt form, are the primary drivers of its plasma kinetics.[5]
Table 1: Pharmacokinetic Parameters of Amlodipine this compound vs. Amlodipine Besylate (10 mg single oral dose in healthy volunteers) [5][6]
| Pharmacokinetic Parameter | Amlodipine this compound (Test) | Amlodipine Besylate (Reference) | 90% Confidence Interval for Ratio (Test/Reference) |
| Cmax (ng/mL) | 6.4 ± 1.7 | 6.5 ± 1.8 | 80-125% |
| AUC (0-t) (ng·h/mL) | 280 ± 70 | 278 ± 68 | 80-125% |
| AUC (0-∞) (ng·h/mL) | 320 ± 85 | 318 ± 82 | 80-125% |
| Tmax (h) | 6.8 ± 1.2 | 6.9 ± 1.4 | Not Statistically Different |
Data are presented as mean ± standard deviation. Bioequivalence is established if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the 80-125% range.
Case Study 2: Rosiglitazone (B1679542) - Bioequivalence with Hydrochloride
A study comparing 4-mg tablets of rosiglitazone hydrochloride and rosiglitazone this compound in healthy adult male Chinese volunteers found the two formulations to be bioequivalent.[7] The 90% confidence intervals for the logarithm-transformed ratios of Cmax, AUC(0-24), and AUC(0-∞) were all within the predetermined bioequivalence range of 80% to 125%.[7]
Table 2: Pharmacokinetic Parameters of Rosiglitazone Hydrochloride vs. Rosiglitazone this compound (4 mg single oral dose) [7]
| Pharmacokinetic Parameter | Rosiglitazone Hydrochloride (Test) | Rosiglitazone this compound (Reference) | 90% Confidence Interval for ln-transformed Ratio |
| Cmax (ng/mL) | 483.5 ± 120.1 | 465.8 ± 115.3 | 96.79% to 109.73% |
| AUC (0-24) (ng·h/mL) | 1585.6 ± 380.4 | 1645.2 ± 395.1 | 92.14% to 102.93% |
| AUC (0-∞) (ng·h/mL) | 1610.5 ± 390.2 | 1675.3 ± 405.7 | 91.64% to 102.60% |
Data are presented as mean ± standard deviation.
Case Study 3: Neratinib - Enhanced Bioavailability with this compound Salt
In preclinical studies with the anti-cancer agent neratinib, the this compound salt form demonstrated a significant improvement in bioavailability compared to the free base. The increased solubility of the this compound salt appeared to enhance the absorption of the compound in rats.[8] This highlights an instance where selecting the this compound salt form can be a crucial strategy for overcoming the challenges of poor aqueous solubility and improving in vivo exposure.
Experimental Protocols for Bioavailability Assessment
The assessment of bioavailability is a multifactorial process involving a combination of in vitro and in vivo studies.
In Vivo Bioavailability Study in Rats (A General Protocol)
This protocol outlines a typical single-dose, crossover study to compare the bioavailability of two different salt forms of a drug.
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (or other appropriate strain).
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water, except for an overnight fast before dosing.
2. Study Design:
-
A randomized, two-period, two-sequence crossover design is employed.
-
Animals are randomly assigned to one of two treatment sequences.
-
A suitable washout period (typically 7 days) is maintained between the two periods.
3. Dosing:
-
The drug is administered orally via gavage at a predetermined dose.
-
The two salt forms (e.g., this compound vs. hydrochloride) are formulated in a suitable vehicle.
4. Blood Sampling:
-
Blood samples are collected from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
5. Plasma Analysis:
-
Plasma is separated by centrifugation.
-
The concentration of the drug in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Statistical analysis is performed to compare the parameters between the two salt forms.
In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
This method assesses the rate and extent to which a drug dissolves from its solid dosage form.
1. Apparatus:
-
USP Apparatus 2 (Paddle Apparatus).
2. Dissolution Medium:
-
Typically, 900 mL of a buffered aqueous solution with a pH relevant to the physiological environment (e.g., pH 1.2, 4.5, or 6.8).
3. Procedure:
-
The dissolution medium is pre-heated to 37°C ± 0.5°C.
-
The dosage form (tablet or capsule) is placed in the vessel.
-
The paddle is rotated at a specified speed (e.g., 50 or 75 rpm).
-
Samples of the dissolution medium are withdrawn at specified time intervals.
-
The amount of dissolved drug is quantified using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
In Vitro Permeability Assay (Caco-2 Cell Model)
This assay predicts the intestinal permeability of a drug.
1. Cell Culture:
-
Caco-2 cells are seeded on permeable supports and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.
2. Transport Study:
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The drug solution is added to the apical (A) side of the monolayer.
-
Samples are collected from the basolateral (B) side at various time points to determine the A-to-B permeability.
-
To assess active efflux, the drug can also be added to the basolateral side, and samples collected from the apical side (B-to-A permeability).
3. Analysis:
-
The concentration of the drug in the collected samples is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
Visualizing Key Processes and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships in bioavailability assessment.
Caption: Workflow for comparative bioavailability assessment of different salt forms.
Caption: Factors influencing salt form selection and their impact on bioavailability.
Conclusion
The choice of a this compound salt for a drug candidate can have varying effects on its bioavailability. As demonstrated by the case studies of amlodipine and rosiglitazone, this compound salts can be bioequivalent to other commonly used salts like besylate and hydrochloride. However, for poorly soluble compounds such as neratinib, the this compound form can significantly enhance oral absorption. Therefore, a thorough and systematic evaluation of various salt forms, employing a combination of in vitro and in vivo methods, is essential to select the optimal salt that will ensure desired therapeutic efficacy and a consistent clinical performance of the final drug product.
References
- 1. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Bioequivalence and comparison of pharmacokinetic properties of 4-mg tablet formulations of rosiglitazone hydrochloride and rosiglitazone this compound: a single-dose, randomized, open-label, two-period crossover study in healthy adult male Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP2537843B1 - Preparation of this compound salt of neratininb - Google Patents [patents.google.com]
A Comparative Guide to the Dissolution Profiles of Maleate and Fumarate Salts in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, profoundly influencing the physicochemical properties and, consequently, the bioavailability of the final drug product. Among the various dicarboxylic acids used for salt formation, maleic acid and fumaric acid are common choices. This guide provides an objective comparison of the dissolution profiles of maleate and fumarate (B1241708) salts, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during salt selection.
Key Differences in Dissolution Behavior
This compound and fumarate salts of the same API can exhibit distinct dissolution profiles. These differences often stem from variations in their crystal lattice energy, solubility, and stability. For instance, a study on the neurokinin NK1/2 receptor antagonist, AZD5329, found that while both its this compound and fumarate salts had satisfactory dissolution behavior, the this compound salt, being a salt of a stronger acid, showed more degradation at low pH.[1] This highlights the importance of evaluating salt forms under various pH conditions that mimic the gastrointestinal tract.
Comparative Dissolution Data: A Case Study
While comprehensive head-to-head dissolution data for various drugs as both this compound and fumarate salts is not always readily available in published literature, a study on the antihistamine loratadine (B1675096) provides valuable insights. In this study, a binary mixture of loratadine and fumaric acid was prepared, leading to the in-situ formation of a more soluble species, which can be considered analogous to a fumarate salt for dissolution purposes. The following table summarizes the comparative dissolution of pure loratadine and the loratadine-fumaric acid binary mixture in various pH media.
| Dissolution Medium | Time (minutes) | Pure Loratadine (% Dissolved) | Loratadine-Fumaric Acid Binary Mixture (% Dissolved) |
| pH 1.2 | 5 | > 80% | > 80% |
| 10 | > 80% | > 80% | |
| 15 | > 80% | > 80% | |
| 30 | > 80% | > 80% | |
| 45 | > 80% | > 80% | |
| 60 | > 80% | > 80% | |
| pH 4.5 | 5 | < 20% | > 40% |
| 10 | < 30% | > 60% | |
| 15 | < 40% | > 70% | |
| 30 | < 50% | > 80% | |
| 45 | < 50% | > 80% | |
| 60 | < 50% | > 80% | |
| pH 6.8 | 5 | < 10% | > 30% |
| 10 | < 20% | > 50% | |
| 15 | < 20% | > 60% | |
| 30 | < 30% | > 70% | |
| 45 | < 30% | > 70% | |
| 60 | < 30% | > 70% |
Data adapted from a study on loratadine and a loratadine-fumaric acid binary mixture. The binary mixture demonstrated enhanced dissolution, particularly at higher pH values, which can be attributed to the formation of a more soluble salt form in situ.
Experimental Protocols
To ensure the reproducibility and validity of comparative dissolution studies, a well-defined protocol is essential. The following is a general methodology for comparing the dissolution profiles of this compound and fumarate salts.
1. Materials and Reagents:
-
This compound and fumarate salts of the API
-
Hydrochloric acid (for pH 1.2 medium)
-
Phosphate buffer components (for pH 4.5 and 6.8 media)
-
Deionized water
-
Reference standard of the API
2. Dissolution Apparatus:
-
USP Apparatus 2 (Paddle Apparatus) is commonly used for tablets and capsules.
-
The dissolution vessels are filled with 900 mL of the dissolution medium.
-
The temperature of the dissolution medium is maintained at 37 ± 0.5 °C.
-
The paddle speed is typically set at 50 or 75 rpm.
3. Dissolution Media:
-
pH 1.2: Simulated Gastric Fluid (without pepsin)
-
pH 4.5: Acetate Buffer
-
pH 6.8: Phosphate Buffer (Simulated Intestinal Fluid, without pancreatin)
4. Procedure:
-
Prepare the dissolution media and bring them to the required temperature.
-
Place one tablet or capsule of each salt form in separate dissolution vessels.
-
Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples promptly.
-
Analyze the concentration of the dissolved API in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
5. Data Analysis:
-
Calculate the cumulative percentage of the drug dissolved at each time point.
-
Plot the dissolution profiles (percentage dissolved versus time) for both salt forms in each medium.
-
The similarity of the dissolution profiles can be assessed using the similarity factor (f2), where a value between 50 and 100 indicates similarity.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a comparative dissolution study of this compound and fumarate salts.
Caption: Workflow for comparative dissolution profiling of this compound and fumarate salts.
Conclusion
The choice between a this compound and a fumarate salt can have a significant impact on the dissolution characteristics of a drug, which in turn can influence its in vivo performance. As demonstrated, the fumarate form may offer advantages in terms of dissolution, particularly in neutral to alkaline pH environments. However, the optimal salt form is drug-dependent and should be determined through comprehensive pre-formulation studies. The experimental protocol and workflow provided in this guide offer a robust framework for conducting such comparative dissolution studies, enabling researchers to select the most suitable salt form for further development.
References
analytical method validation for simultaneous determination of maleate and other APIs
A comparative guide to analytical method validation for the simultaneous determination of maleate salts and other active pharmaceutical ingredients (APIs) is presented below. This guide provides an objective comparison of different analytical techniques, supported by experimental data from various studies.
Comparison of Analytical Methods
The simultaneous determination of a this compound salt with other APIs is a common requirement in the quality control of combination drug products. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry are the most frequently employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the separation, identification, and quantification of drug substances.[1] It offers high resolution and sensitivity.
Key Advantages:
-
High specificity and separating power for complex mixtures.
-
Excellent precision and accuracy.
-
Amenable to automation.
Limitations:
-
Higher cost of instrumentation and consumables.
-
Can generate significant amounts of solvent waste.[2]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is an advanced form of thin-layer chromatography that provides improved resolution, sensitivity, and reproducibility.
Key Advantages:
-
Simultaneous analysis of multiple samples, leading to high throughput.
-
Lower solvent consumption compared to HPLC.
-
Cost-effective.
Limitations:
-
Lower separation efficiency compared to HPLC for very complex mixtures.
-
Manual sample application can introduce variability if not performed carefully.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of drugs. Simultaneous equation, derivative, and absorbance ratio methods are commonly used for multi-component analysis.[3]
Key Advantages:
-
Simple and inexpensive instrumentation.
-
Rapid analysis time.
-
Low solvent consumption.
Limitations:
-
Prone to interference from excipients and other APIs if their spectra overlap significantly.
-
Generally less specific and sensitive than chromatographic methods.
Quantitative Data Summary
The following tables summarize the validation parameters for different analytical methods used for the simultaneous determination of various this compound-containing drug combinations.
Table 1: HPLC Method Validation Data
| Drug Combination | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Chlorpheniramine (B86927) this compound, Paracetamol, Caffeine (B1668208) | CPM: Not specified, PAR: Not specified, CAF: Not specified | 97.9–102.8 | < 2.0 | [4][5] |
| Enalapril this compound, Amlodipine Besylate | ENM: 1.6-48, AMB: 0.8-24 | Not specified | Not specified | [6] |
| Ibuprofen, Chlorpheniramine this compound | IBF: Not specified, CPM: Not specified | IBF: 101–104.5, CPM: 97.7–98.9 | IBF: 3.48, CPM: 3.02 | [7] |
| Enalapril this compound, Hydrochlorothiazide, Paracetamol | ENM: 10-100, HCT: 5-100, PAR: 5-100 | < 2.0 (as %RSD of recovery) | Not specified | [8] |
| Enalapril this compound, Lercanidipine HCl | ENM: 5.0–100.0, LER: 5.0–100.0 | Not specified | Not specified | [9] |
Table 2: HPTLC Method Validation Data
| Drug Combination | Linearity Range (ng/band) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Chlorpheniramine this compound, Dextromethorphan (B48470) HBr, Phenylephrine (B352888) HCl | CPM: 400-1400, DEXO: 3000-11500, PE: 1000-3500 | 97.82-102.03 | < 2.0 | [10] |
| Betamethasone, Dexchlorpheniramine this compound | BTM: 50-100, DEX: 400-800 | Not specified | Not specified | [11] |
| Ketorolac Tromethamine, Phenylephrine HCl, Chlorpheniramine this compound | KTC: 120-500, PHE: 75-270, CPM: 90-270 | 98-102 | < 2.0 | [12] |
Table 3: UV-Vis Spectrophotometric Method Validation Data
| Drug Combination | Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Reference |
| Paracetamol, Flupirtine this compound | Simultaneous Equation | PAR: 5–15, FLU: 1.53–4.61 | PAR: 99.18-100.02, FLU: 98.47-100.09 | [13] |
| Timolol this compound, Brimonidine Tartrate | Simultaneous Equation, First Derivative, Ratio First Derivative | TM: 2-50, BRT: 2-14 | Not specified | [3] |
| Enalapril this compound, Lercanidipine HCl | Simultaneous Equation, Q-Analysis | EM: 4-14, LH: 4-14 | EM: 98.15-101.14, LH: 98.77-101.1 | [14] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide.
RP-HPLC Method for Chlorpheniramine this compound, Paracetamol, and Caffeine[4][5]
-
Chromatographic System: A Phenomenex C18 reversed-phase column (Luna 5µ, 250 × 4.6 mm) was used.
-
Mobile Phase: An isocratic mixture of methanol (B129727) and 0.05 M dibasic phosphate (B84403) buffer (pH 4.0) in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 215 nm.
-
Column Temperature: 30 °C.
HPTLC Method for Chlorpheniramine this compound, Dextromethorphan HBr, and Phenylephrine HCl[10]
-
Stationary Phase: Precoated aluminum plates with silica (B1680970) gel 60 F254.
-
Mobile Phase: Chloroform: methanol: ammonia (B1221849) (2.5:7.5:0.3, v/v/v).
-
Detection: Densitometric scanning at 270 nm in absorbance mode.
UV-Vis Spectrophotometric Method for Enalapril this compound and Lercanidipine HCl[14]
-
Method I (Simultaneous Equation): Absorbance was measured at 209 nm and 238 nm in methanol. The concentrations were calculated by solving simultaneous equations.
-
Method II (Q-Analysis): Absorbance was measured at the iso-absorptive point (216 nm) and at the λmax of Enalapril this compound (209 nm).
Visualizations
Caption: Workflow for Analytical Method Validation.
This guide provides a comparative overview of common analytical techniques for the simultaneous determination of this compound salts with other APIs. The choice of method depends on factors such as the complexity of the sample matrix, the required sensitivity and accuracy, and the available instrumentation and resources. HPLC generally offers the highest performance, while HPTLC and UV-Vis spectrophotometry provide cost-effective and high-throughput alternatives for specific applications.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Simultaneous Determination Of Two APIs And Their Related Compounds By HPLC On An Alliance™ iS HPLC System [bioprocessonline.com]
- 3. scispace.com [scispace.com]
- 4. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine this compound, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine this compound, paracetamol and caffeine in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril this compound in a Fixed-dose Combination | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. SIMULTANEOUS IN VITRO HPLC DETERMINATION OF ENALAPRIL this compound AND LERCANIDIPINE HCL | Semantic Scholar [semanticscholar.org]
- 10. Novel HPTLC method for simultaneous estimation from ternary mixture of chlorpheniramine this compound, dextromethorphan hydrobromide and phenylephrine hydrochloride in syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
Head-to-Head Comparison: Maleate vs. Succinate as Pharmaceutical Counterions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical salt selection, the choice of a counterion is a critical decision that can significantly impact the physicochemical properties, stability, and bioavailability of an active pharmaceutical ingredient (API). Among the various dicarboxylic acids utilized, maleate and succinate (B1194679) are frequently considered candidates. This guide provides an objective, data-driven comparison of this compound and succinate as counterions to aid researchers and drug development professionals in making informed decisions.
Physicochemical Properties: A Comparative Analysis
The selection of an appropriate counterion is often a balance of desirable properties. Below is a summary of key physicochemical parameters for this compound and succinate counterions, drawing from general knowledge and specific experimental data where available.
| Property | This compound | Succinate | Rationale and Implications for Drug Development |
| pKa1 | ~1.9[1] | ~4.2 | The lower pKa of maleic acid makes it a stronger acid, which can be advantageous for forming stable salts with weakly basic APIs. |
| pKa2 | ~6.2[1] | ~5.6 | The second pKa value influences the pH-solubility profile and the potential for different salt stoichiometries. |
| Molecular Weight | 116.07 g/mol | 118.09 g/mol | The similar, low molecular weights of both counterions are beneficial as they contribute minimally to the total mass of the salt form, which is advantageous for high-dose drugs. |
| Solubility | Generally high | Generally high | Both counterions can significantly enhance the aqueous solubility of poorly soluble APIs. The choice between them may depend on the specific API and the desired pH of the formulation. |
| Stability | Can be susceptible to isomerization and degradation, particularly at low pH. | Generally more stable due to its saturated nature. | The double bond in this compound can be a liability, potentially leading to instability. Succinate's saturated structure offers greater chemical stability. |
| Hygroscopicity | Can be less hygroscopic in some cases. | Can be more hygroscopic in some cases. | Hygroscopicity is highly dependent on the crystal lattice of the specific salt. Head-to-head comparisons are crucial. |
| Crystallinity | Often forms crystalline salts. | Often forms crystalline salts. | The ability to form a stable, crystalline salt is a key advantage of both counterions, aiding in purification, handling, and stability. |
Head-to-Head Experimental Data
To provide a direct comparison, we present data from a study on various salt forms of the API (E)-N-{4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide.
| Salt Form | Crystallinity | Melting Point (°C) | Hygroscopicity (% weight gain at 80% RH) | Aqueous Solubility (mg/mL) |
| This compound | Crystalline | 195 | 0.5 | 1.19 |
| Succinate | Amorphous with crystalline features | 109 | 1.73 | 0.86 |
Data sourced from patent US10035788B2. It is important to note that these results are specific to this API and may not be generalizable to all APIs.
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize and compare pharmaceutical salts are provided below.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to identify polymorphic transitions.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the salt powder into an aluminum DSC pan.
-
Crucible Sealing: Hermetically seal the pan to prevent any loss of volatile components. For analysis of hydrates or solvates, a pinhole lid may be used to allow for the escape of the solvent.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the starting temperature to a point well below the expected melting temperature (e.g., 25°C).
-
Set the ending temperature to a point well above the expected melting temperature (e.g., 250°C).
-
Set a heating rate of 10°C/min.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak area, which corresponds to the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
Objective: To assess thermal stability and determine the presence of solvates or hydrates.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the salt powder into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the starting temperature to ambient temperature (e.g., 25°C).
-
Set the ending temperature to a point where complete decomposition is expected (e.g., 600°C).
-
Set a heating rate of 10°C/min.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
-
Data Acquisition: Initiate the temperature program and record the sample weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to identify temperature ranges of weight loss, which can indicate desolvation, dehydration, or decomposition.
X-Ray Powder Diffraction (XRPD)
Objective: To determine the crystallinity and polymorphic form of the salt.
Methodology:
-
Sample Preparation: Gently grind the salt powder to a fine consistency using a mortar and pestle.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, even surface.
-
Instrument Setup:
-
Place the sample holder in the diffractometer.
-
Set the X-ray source (e.g., Cu Kα radiation).
-
Set the scan range, typically from 2° to 40° 2θ.
-
Set the step size (e.g., 0.02° 2θ) and the time per step (e.g., 1 second).
-
-
Data Acquisition: Initiate the scan and collect the diffraction pattern.
-
Data Analysis: Analyze the resulting diffractogram. The presence of sharp peaks indicates a crystalline material, while a broad halo indicates an amorphous material. The peak positions and relative intensities can be used to identify the specific polymorphic form.
Dissolution Testing
Objective: To determine the rate at which the API dissolves from a solid dosage form.
Methodology:
-
Apparatus Setup (USP Apparatus 2 - Paddle):
-
Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the dissolution medium (e.g., phosphate (B84403) buffer at pH 6.8).
-
Equilibrate the medium to 37 ± 0.5°C.
-
Set the paddle rotation speed to a specified rate (e.g., 50 rpm).
-
-
Sample Introduction: Place one tablet or capsule into each dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a specified volume of the dissolution medium.
-
Sample Analysis: Filter the samples and analyze the concentration of the dissolved API using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Data Analysis: Calculate the percentage of API dissolved at each time point and plot the dissolution profile.
Signaling Pathway and Experimental Workflow
To illustrate the biological context and the process of salt selection, the following diagrams are provided.
Caption: SSRI Signaling Pathway
Caption: Salt Selection Workflow
Conclusion
The choice between this compound and succinate as a counterion is not straightforward and depends heavily on the specific properties of the API. This compound, being a stronger acid, may be more suitable for weakly basic APIs. However, its unsaturated nature can introduce stability concerns. Succinate, on the other hand, offers greater inherent stability.
The provided experimental data on a single API highlights that the this compound salt exhibited higher crystallinity, a higher melting point, lower hygroscopicity, and better aqueous solubility compared to the succinate salt, which was largely amorphous. This underscores the importance of empirical testing. Researchers should perform a comprehensive salt screening study, utilizing the analytical techniques outlined in this guide, to identify the optimal counterion that imparts the desired physicochemical properties for successful drug development.
References
A Comparative Guide to Validating Analytical Methods for Quantifying Residual Maleic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of residual impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final pharmaceutical product. Maleic acid, a potentially reactive impurity, can be present in active pharmaceutical ingredients (APIs) or final drug products as a residual from the synthesis process or as a degradation product. Validating the analytical method used to quantify residual maleic acid is therefore a regulatory requirement and a crucial step in quality control.
This guide provides a comparative overview of common analytical methods for quantifying residual maleic acid, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry. The performance of each method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2]
Comparison of Analytical Methods
The choice of an analytical method for quantifying residual maleic acid depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of validated HPLC, GC-FID, and potentiometric titration methods.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography with Flame Ionization Detection (GC-FID) | Potentiometric Titration |
| Linearity (R²) | > 0.999[3] | > 0.997[4] | Not typically expressed as R² |
| Linearity Range | 0.4 µg/mL - 1000 µg/mL (for similar organic acids)[5] | 0.4 µg/mL - 1000 µg/mL (for similar organic acids)[5] | Primarily for concentrations below 0.5%[6] |
| Accuracy (% Recovery) | 93.6% - 111.4%[3] | 80% - 120% (for similar organic acids)[5] | Data not available |
| Precision (%RSD) | Intraday: < 13.8%, Interday: < 6.1%[3] | Intraday: < 5%, Interday: < 6% (for similar organic acids)[5] | Repeatability: 0.004% absolute SD, Reproducibility: 0.015% absolute SD[6] |
| Limit of Detection (LOD) | 0.2 µg/L (LC-MS/MS)[3] | Data not available for maleic acid, but generally low µg/mL range | Not suitable for trace analysis |
| Limit of Quantitation (LOQ) | 0.5 µg/L (LC-MS/MS)[3], 10 ppm (HPLC-UV)[7] | 0.4 µg/mL (for similar organic acids)[5] | Not suitable for trace analysis |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the validation of an analytical method for quantifying residual maleic acid.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of residual maleic acid in a variety of sample matrices.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
-
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for optimal separation.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detection wavelength: 210 nm
-
-
Standard Preparation:
-
Prepare a stock solution of maleic acid in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte in the samples.
-
-
Sample Preparation:
-
Dissolve a known amount of the final product in the mobile phase.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Validation Parameters:
-
Specificity: Analyze a blank sample, a sample spiked with maleic acid, and a sample containing potential impurities to demonstrate that the maleic acid peak is well-resolved and free from interference.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a placebo or a sample with known amounts of maleic acid at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within an acceptable range (typically 98-102%).
-
Precision:
-
Repeatability: Analyze at least six replicate preparations of a sample at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be within an acceptable limit.
-
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantitation (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is highly sensitive but requires derivatization of the non-volatile maleic acid.
-
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary column suitable for organic acid analysis (e.g., DB-WAX, HP-FFAP)
-
-
Derivatization Reagent:
-
A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a methylating agent like methanol with an acid catalyst.
-
-
GC Conditions:
-
Injector temperature: 250 °C
-
Detector temperature: 300 °C
-
Oven temperature program: Start at a low temperature (e.g., 80 °C), ramp to a higher temperature (e.g., 240 °C) at a controlled rate to separate the derivatized maleic acid from other components.
-
Carrier gas: Helium or Nitrogen at a constant flow rate.
-
-
Standard and Sample Preparation with Derivatization:
-
Accurately weigh the standard or sample into a vial.
-
Add the derivatization reagent and a solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the vial at a specific temperature (e.g., 60-80 °C) for a defined time to complete the derivatization reaction.
-
Cool the vial to room temperature before injection.
-
-
Validation Parameters:
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) are assessed similarly to the HPLC method, using the derivatized standards and samples.
-
Potentiometric Titration
This is a classical and robust method, particularly suitable for higher concentrations of maleic acid.[6]
-
Instrumentation:
-
Potentiometric titrator with a pH electrode
-
Burette
-
-
Titrant:
-
Standardized solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH).
-
-
Solvent:
-
A suitable solvent in which maleic acid is soluble, such as water or a mixture of water and an organic solvent.
-
-
Procedure:
-
Accurately weigh a known amount of the final product and dissolve it in the chosen solvent.
-
Immerse the pH electrode in the solution and start the titration with the standardized NaOH solution.
-
Record the pH values as a function of the volume of titrant added.
-
The equivalence point is determined from the inflection point of the titration curve (the point of the steepest pH change).
-
-
Validation Parameters:
-
Specificity: The method's specificity can be challenging if other acidic or basic substances are present in the sample matrix. A blank titration should be performed to account for any interfering species.
-
Linearity: The linearity is inherent in the stoichiometric relationship of the acid-base reaction.
-
Accuracy: Accuracy can be assessed by titrating a certified reference standard of maleic acid.
-
Precision:
-
Repeatability: Perform multiple titrations of the same sample and calculate the %RSD of the results.
-
Intermediate Precision: Have a different analyst perform the titration on a different day.
-
-
Conclusion
The selection of an appropriate analytical method for quantifying residual maleic acid is a critical decision in the pharmaceutical development process. HPLC methods, particularly with mass spectrometric detection, offer high sensitivity and specificity, making them suitable for trace-level analysis.[3] GC-FID provides a sensitive alternative, although it requires a derivatization step.[5] Potentiometric titration is a simple and cost-effective method for quantifying higher levels of maleic acid but lacks the sensitivity for trace impurity analysis.[6]
A thorough validation of the chosen method is mandatory to ensure the reliability of the analytical data and to comply with regulatory expectations. The experimental protocols and performance data presented in this guide provide a framework for researchers and scientists to select and validate a method that is fit for its intended purpose in the quality control of pharmaceutical products.
References
- 1. csun.edu [csun.edu]
- 2. rbmb.net [rbmb.net]
- 3. Determination of the maleic acid in rat urine and serum samples by isotope dilution-liquid chromatography-tandem mass spectrometry with on-line solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. coresta.org [coresta.org]
- 6. kelid1.ir [kelid1.ir]
- 7. fda.gov.tw [fda.gov.tw]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Maleate Compounds
For researchers and scientists in the dynamic field of drug development, adherence to strict safety protocols is paramount, not only during experimentation but also in the crucial final step of waste disposal. The proper handling and disposal of chemical compounds, including maleates, are essential to ensure a safe laboratory environment and to comply with environmental regulations. This guide provides a comprehensive, step-by-step approach to the safe disposal of maleate compounds, aligning with industry best practices and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound waste with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust or aerosols.[1][2][3]
Step-by-Step Disposal Protocol
The disposal of this compound compounds must be conducted in a manner that prevents their release into the environment. Under no circumstances should they be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[2][4][5]
-
Waste Characterization and Segregation :
-
Determine if the this compound waste is classified as hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or other local regulations.[2][4] Due to its potential toxicity and irritant properties, this compound waste is often managed as hazardous chemical waste.[1][4]
-
Segregate this compound waste into a dedicated, clearly labeled, and sealed container.[2][4][6] Do not mix with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[4][6]
-
-
Containment and Labeling :
-
Solid Waste : Collect solid this compound waste in a compatible, sealed, and leak-proof container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name (e.g., "Maleic Acid Waste").[4]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and leak-proof container.[4]
-
Labeling : All waste containers must be properly labeled with a hazardous waste tag provided by your institution's EHS department. The label should clearly identify the contents, including percentages of each component, and the accumulation start date.[4]
-
-
Storage :
-
Disposal of Contaminated Materials :
-
Any materials that have come into contact with this compound compounds, such as personal protective equipment (PPE), weighing boats, or filter paper, should be considered contaminated and disposed of as chemical waste.[2][6]
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[1][6]
-
-
Empty Container Management :
-
Original containers of this compound must be triple-rinsed with a suitable solvent.[4]
-
The first rinseate must be collected and disposed of as hazardous waste. For highly toxic materials, the first three rinses should be collected.[4]
-
After proper rinsing, the container can be disposed of according to institutional guidelines.[4]
-
-
Spill Management :
-
In the event of a spill, evacuate the area if necessary and consult the Safety Data Sheet (SDS).[4]
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the hazardous waste container.[1][4]
-
Clean the affected area thoroughly.[4] For larger spills, contact your institution's EHS department immediately.[4]
-
-
Arrange for Pickup and Disposal :
-
Once the waste container is full or has reached the accumulation time limit set by your institution, request a pickup from your EHS department or a licensed hazardous waste disposal company.[4]
-
Waste material must be disposed of in accordance with national and local regulations, typically through incineration at an approved waste disposal plant.[4][5]
-
Quantitative Disposal-Related Information
While specific quantitative disposal limits for this compound compounds are not broadly published and are highly dependent on local regulations, the following table summarizes key hazard classifications that inform disposal decisions.
| Parameter | Information | Source |
| Hazard Classification | Acute toxicity, oral (Category 4); Skin and serious eye damage/irritation (Category 2, 2B); Skin sensitization (Category 1); Specific target organ toxicity, single exposure; respiratory tract irritation (Category 3) | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed; H315: Causes skin irritation; H317: May cause an allergic skin reaction; H319: Causes serious eye irritation; H335: May cause respiratory irritation | [8] |
| Environmental Hazard | Harmful to aquatic life. Discharge into the environment must be avoided. | [5] |
| Disposal Recommendation | Contact a licensed professional waste disposal service. Offer surplus and non-recyclable solutions to a licensed disposal company. | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound compounds.
Caption: Logical workflow for the safe disposal of this compound compounds.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound compounds, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and a qualified EHS professional for guidance tailored to your facility.
References
Essential Safety Protocols for Handling Maleate Compounds
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with maleate compounds. Adherence to these procedures is critical for ensuring personal safety, maintaining a safe laboratory environment, and proper waste disposal. This compound is the salt or ester of maleic acid and is frequently used as a component of active pharmaceutical ingredients (APIs). While the specific toxicity can vary with the associated cation or ester group, general precautions for handling this class of compounds are outlined below.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for the specific this compound compound and procedure to ensure the appropriate level of protection. The following PPE is mandatory to minimize exposure.[1]
| Protection Type | Recommended Equipment | Rationale and Specifications |
| Eye and Face | Chemical safety goggles with side shields or a full-face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield is recommended when there is a significant risk of splashing.[1][2][4] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene, or natural rubber). | Inspect gloves before each use and change them immediately if contaminated.[1][2][5] Double gloving is recommended for handling potent this compound compounds.[2][6] |
| Body | A standard laboratory coat is required.[1][5] | For bulk processing or situations with a high risk of skin contact, a chemical-resistant apron or disposable suit should be used to prevent any exposed skin.[1][2] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if dust is generated, ventilation is inadequate, or occupational exposure limits are exceeded.[1][2][4][5] A dust respirator with a P3 filter is recommended for fine dust or aerosols.[5] |
Occupational Exposure Limits
Occupational Exposure Limits (OELs) are established for some, but not all, this compound compounds. Always refer to the specific Safety Data Sheet (SDS) for the compound you are handling. The limits below are provided as examples.
| Compound | Parameter | Value | Source |
| Asenapine this compound | Time-Weighted Average (TWA) | 1 µg/m³ (OEB 4) | Internal[2] |
| Asenapine this compound | Wipe Limit | 10 µ g/100 cm² | Internal[2] |
| Disodium this compound | TEEL-1* | 13 mg/m³ | US Department of Energy, 2018[7] |
| Disodium this compound | TEEL-3** | 880 mg/m³ | US Department of Energy, 2018[7] |
| Maleic Anhydride | OSHA PEL (TWA) | 0.25 ppm (1 mg/m³) | OSHA[8] |
| Maleic Anhydride | ACGIH TLV (TWA) | 0.01 mg/m³ (inhalable fraction and vapor) | ACGIH[8] |
*TEEL-1: The airborne concentration above which it is predicted that the general population could experience notable discomfort or irritation.[7] **TEEL-3: The airborne concentration above which it is predicted that the general population could experience life-threatening health effects or death.[7] ***Data for Maleic Anhydride, a related compound, is provided for reference.
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is essential for minimizing exposure and ensuring safety.[4]
Step-by-Step Handling and Storage Protocol
-
Engineering Controls : Always handle this compound compounds in a well-ventilated area, preferably within a certified chemical fume hood, to control dust and aerosols.[1][2][5] Ensure that a safety shower and an eyewash station are readily accessible.[1][2][5]
-
Pre-Handling : Before beginning work, don all required PPE as outlined in the table above.[1] Visually inspect the container for any damage or leaks upon receipt.[4]
-
Handling : Avoid all personal contact with the substance, including inhalation of dust or vapors.[9][10] Minimize dust generation during weighing and solution preparation.[2][5] Do not eat, drink, or smoke in the handling area.[1][2][9] Keep containers tightly closed when not in use.[2][9][11]
-
Post-Handling : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2][9] Launder contaminated work clothes separately before reuse.[9][10]
-
Storage : Store containers in a cool, dry, and well-ventilated place.[2][6][11][12] Keep containers tightly sealed and store them locked up to restrict access.[2] Store away from incompatible materials such as strong oxidizing agents.[2][6]
Waste Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.[1]
-
Segregation : Collect unused or waste this compound compounds in a clearly labeled, sealed container designated for hazardous chemical waste.[1][2][6] Contaminated materials, such as disposable PPE and absorbent materials from spills, should be collected in separate, designated hazardous waste containers.[1]
-
Labeling : Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name.[6]
-
Disposal : Arrange for waste pickup and disposal through your institution's environmental health and safety (EHS) department, in accordance with all federal, state, and local regulations.[2][6] Waste pharmaceuticals should not be disposed of by flushing them down the toilet or discarding them in the regular trash.[2]
Emergency Response Plan
Spill Management Protocol
-
Evacuate : Immediately evacuate non-essential personnel from the spill area.[2][5]
-
Protect : Responding personnel must wear all required PPE, including respiratory protection.[2][4]
-
Contain : Cover the spill with an inert, absorbent material like vermiculite (B1170534) or sand.[2][3]
-
Clean-Up : Use dry clean-up procedures.[9] Carefully sweep or use a HEPA-filtered vacuum to collect the absorbed material.[5][9] Place the collected waste into a sealed, labeled container for hazardous waste disposal.[2][5][11]
-
Decontaminate : Clean the spill area thoroughly with soap and water.[2]
-
Prevent : Do not allow the spilled material or cleanup water to enter drains or waterways.[2][6]
First-Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove contaminated clothing.[2][3] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][6] Seek medical advice if irritation occurs.[10] |
| Eye Contact | Immediately flush eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3][6] Seek immediate medical attention.[3][6] |
| Ingestion | Immediately call a POISON CENTER or doctor.[2][3] Rinse the mouth with water.[6][13] Do not induce vomiting.[2][3][13] |
Workflow for this compound Spill Response
Caption: Logical workflow for responding to a this compound compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. MALEIC ANHYDRIDE | Occupational Safety and Health Administration [osha.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. health.state.mn.us [health.state.mn.us]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. slh.wisc.edu [slh.wisc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
